Propanal, oxime
Description
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Structure
3D Structure
Properties
Molecular Formula |
C3H7NO |
|---|---|
Molecular Weight |
73.09 g/mol |
IUPAC Name |
N-propylidenehydroxylamine |
InChI |
InChI=1S/C3H7NO/c1-2-3-4-5/h3,5H,2H2,1H3 |
InChI Key |
IFDZZSXEPSSHNC-UHFFFAOYSA-N |
SMILES |
CCC=NO |
Canonical SMILES |
CCC=NO |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Propanal Oxime: Chemical Formula, Structure, and Properties
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, structure, and synthesis of propanal oxime. This document provides a detailed overview of its isomers, spectroscopic data, and experimental protocols.
Introduction to Propanal Oxime
Propanal oxime, also known as propionaldehyde (B47417) oxime, is an organic compound with the chemical formula C₃H₇NO.[1][2] It belongs to the class of aldoximes, which are characterized by the functional group RC(H)=NOH. The molecule exists as two geometric isomers, (E)- and (Z)-propanal oxime, due to the restricted rotation around the carbon-nitrogen double bond. These isomers exhibit distinct physical and spectroscopic properties.
Chemical and Physical Properties
Propanal oxime is a compound with a molecular weight of 73.09 g/mol .[1] The physical and chemical properties are summarized in the table below. The existence of (E) and (Z) isomers leads to different spatial arrangements of the hydroxyl group relative to the ethyl group, influencing their physical characteristics.
| Property | Value | Reference |
| Chemical Formula | C₃H₇NO | [1][2] |
| Molecular Weight | 73.09 g/mol | [1] |
| CAS Number | 627-39-4 | [2] |
| Melting Point | 40 °C | |
| Boiling Point | 131.5 °C | |
| Isomerism | Exists as (E) and (Z) geometric isomers |
Molecular Structure and Isomerism
The presence of a C=N double bond in propanal oxime gives rise to geometric isomerism, commonly referred to as E/Z isomerism (or historically, syn/anti isomerism for oximes). The (Z)-isomer has the hydroxyl group and the ethyl group on the same side of the double bond, while the (E)-isomer has them on opposite sides.
Caption: 2D structures of (Z)- and (E)-propanal oxime isomers.
Spectroscopic Data
The characterization of propanal oxime and its isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The distinct chemical environments of the nuclei in the (E) and (Z) isomers result in different spectroscopic signatures.
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts are sensitive to the stereochemistry around the C=N bond. The carbon of the ethyl group cis to the hydroxyl group in the (Z)-isomer is expected to be shielded compared to the trans carbon in the (E)-isomer due to the gamma-gauche effect. A study by Hawkes, Herwig, and Roberts in 1974 provided ¹³C NMR data for (Z)-propanal oxime.[3]
| Carbon Atom | (Z)-Propanal Oxime Chemical Shift (ppm) | (E)-Propanal Oxime Chemical Shift (ppm) |
| CH₃ | Data not available | Data not available |
| CH₂ | Data not available | Data not available |
| CH=N | Data not available | Data not available |
¹H NMR Spectroscopy
The proton chemical shifts and coupling constants are also indicative of the isomeric form. The chemical shift of the aldehydic proton (CH=N) is particularly useful for distinguishing between the (E) and (Z) isomers.
| Proton(s) | (Z)-Propanal Oxime | (E)-Propanal Oxime |
| CH₃ | Data not available | Data not available |
| CH₂ | Data not available | Data not available |
| CH=N | Data not available | Data not available |
| N-OH | Data not available | Data not available |
Infrared (IR) Spectroscopy
The IR spectrum of propanal oxime exhibits characteristic absorption bands for the O-H, C=N, and N-O functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch | 3150 - 3600 (broad) |
| C=N stretch | 1640 - 1690 |
| N-O stretch | 930 - 960 |
Experimental Protocols
Synthesis of Propanal Oxime
Propanal oxime is typically synthesized by the condensation reaction of propanal with hydroxylamine (B1172632), usually from its hydrochloride salt in the presence of a base. The reaction generally produces a mixture of (E) and (Z) isomers.
Caption: General workflow for the synthesis and separation of propanal oxime isomers.
Materials:
-
Propanal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (CH₃COONa) or other suitable base
-
Ethanol
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for elution
Procedure:
-
Dissolve hydroxylamine hydrochloride in water.
-
In a separate flask, prepare a solution of sodium acetate in water.
-
Cool the hydroxylamine hydrochloride solution in an ice bath and slowly add the sodium acetate solution with stirring.
-
To this mixture, add a solution of propanal in ethanol dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude propanal oxime as a mixture of (E) and (Z) isomers.
Separation of (E) and (Z) Isomers
The separation of the (E) and (Z) isomers of propanal oxime can be achieved by column chromatography on silica gel.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude propanal oxime mixture in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.
-
Collect fractions and analyze them by TLC to identify the separated isomers.
-
Combine the fractions containing the pure isomers and remove the solvent to yield the isolated (E)- and (Z)-propanal oxime.
Reaction Mechanism
The formation of propanal oxime proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of propanal, followed by dehydration.
Conclusion
This technical guide provides a foundational understanding of propanal oxime, including its chemical formula, structure, isomerism, and methods of synthesis. The provided experimental protocols offer a starting point for the preparation and purification of its (E) and (Z) isomers. Further research is required to fully characterize the spectroscopic properties of each isomer independently.
References
An In-Depth Technical Guide to the Physical Properties of Propionaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of propionaldehyde (B47417) oxime (CAS No. 627-39-4). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for property determination, and a visual representation of the general experimental workflow.
Core Physical and Chemical Properties
Propionaldehyde oxime, also known as propanal oxime, is an organic compound with the chemical formula C₃H₇NO.[1][2] It is a colorless liquid or crystalline solid at room temperature and serves as an important intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.[2][3]
The quantitative physical properties of propionaldehyde oxime are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | N-propylidenehydroxylamine | [1] |
| Molecular Formula | C₃H₇NO | [1][2][4] |
| Molecular Weight | 73.09 g/mol | [1][4][5] |
| Melting Point | 40 °C | [2][3][5][6] |
| Boiling Point | 128.95 °C (rough estimate) 131.5 °C 134 °C | [2][6] [3] [5] |
| Density | 0.9258 g/mL 0.929 g/mL | [2][6] [5] |
| Refractive Index | 1.4287 1.430 | [2] [5] |
| Appearance | Colourless clear liquid | [3][4] |
| Solubility | Soluble in chloroform | [3] |
| Vapor Pressure | 5.4 ± 0.5 mmHg at 25°C (Predicted) | [6] |
| Flash Point | 51.6 ± 6.3 °C (Predicted) | [6] |
| pKa | 11.42 ± 0.11 (Predicted) | [2] |
| LogP (Octanol/Water) | 0.5 (Computed) | [1] |
Experimental Protocols
Detailed experimental methodologies for the synthesis and characterization of propionaldehyde oxime, as well as the determination of its key physical properties, are outlined below. These represent standard laboratory procedures.
Oximes are typically synthesized via the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632).[7]
-
Materials : Propionaldehyde, hydroxylamine hydrochloride, a weak base (e.g., sodium acetate (B1210297) or pyridine), ethanol (B145695), water, ethyl acetate.
-
Procedure :
-
Dissolve hydroxylamine hydrochloride in a minimal amount of water in a round-bottom flask.
-
Add a solution of propionaldehyde in ethanol to the flask. The molar ratio of hydroxylamine hydrochloride to propionaldehyde should be approximately 1.2:1.
-
Add a weak base, such as sodium acetate, to neutralize the HCl released during the reaction. The reaction is typically fastest at a pH of 4-6.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add water to the reaction mixture to precipitate the product if it is a solid, or perform an extraction with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude propionaldehyde oxime.
-
Purify the product by recrystallization or distillation.
-
-
Infrared (IR) Spectroscopy : Record the IR spectrum of the purified product. Characteristic absorption bands for oximes include O-H stretching (around 3600 cm⁻¹), C=N stretching (around 1665 cm⁻¹), and N-O stretching (around 945 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show a characteristic broad singlet for the -OH proton in the range of δ 8.0-12.0 ppm. Other signals corresponding to the propyl group protons should also be present.
-
¹³C NMR : Record the ¹³C NMR spectrum in the same solvent to confirm the number of unique carbon atoms and their chemical environments.
-
-
Melting Point :
-
A small, dry sample of crystalline propionaldehyde oxime is packed into a capillary tube to a height of about 3 mm.[8]
-
The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube).[8]
-
The sample is heated slowly, at a rate of about 2 °C per minute, near the expected melting point.[8]
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[8]
-
-
Boiling Point (Thiele Tube Method) :
-
A small amount of liquid propionaldehyde oxime (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[9]
-
The sample is heated until a steady stream of bubbles emerges from the inverted capillary tube.[9]
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9] The atmospheric pressure should also be recorded.
-
-
Density :
-
A pycnometer (a small, calibrated glass flask) is weighed empty.
-
It is then filled with distilled water of a known temperature and weighed again to determine the volume.
-
The pycnometer is dried and filled with propionaldehyde oxime at the same temperature and weighed.
-
The density is calculated by dividing the mass of the propionaldehyde oxime by its volume.
-
-
Refractive Index :
-
A few drops of liquid propionaldehyde oxime are placed on the prism of a calibrated refractometer.
-
The temperature of the instrument is maintained at a standard value (e.g., 20 °C or 25 °C).
-
The refractive index is read directly from the instrument's scale.
-
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the synthesis and characterization of propionaldehyde oxime.
Caption: General workflow for the synthesis and characterization of propionaldehyde oxime.
References
- 1. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 627-39-4,propionaldehyde oxime | lookchem [lookchem.com]
- 3. Propionaldehyde oxime - CAS-Number 627-39-4 - Order from Chemodex [chemodex.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. propionaldehyde oxime [stenutz.eu]
- 6. Page loading... [wap.guidechem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
(Z)-Propanal, oxime and (E)-Propanal, oxime isomers
An In-depth Technical Guide to (Z)-Propanal, oxime and (E)-Propanal, oxime Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (E) and (Z) geometric isomers of propanal oxime. Propanal oxime, a simple aldoxime, serves as a fundamental model for understanding the synthesis, characterization, and behavior of oxime isomers, which are crucial functional groups in medicinal chemistry and synthetic intermediates. This document details their synthesis, separation, physicochemical properties, and spectroscopic characteristics, offering detailed experimental protocols and logical workflows for their study.
Introduction to Oxime Isomerism
Oximes (R¹R²C=NOH) are versatile chemical compounds synthesized from the condensation of an aldehyde or ketone with hydroxylamine (B1172632). The carbon-nitrogen double bond (C=N) in aldoximes (where R¹ = H) is stereogenic, giving rise to geometric isomers designated as (E) and (Z). The terms syn and anti are also used, where syn corresponds to the (Z) isomer (the aldehyde proton and hydroxyl group are on the same side of the C=N bond) and anti corresponds to the (E) isomer (they are on opposite sides).
The stability and reactivity of these isomers can differ significantly, impacting their biological activity and utility in drug development. Unlike the isomers of imines which often interconvert rapidly at room temperature, the isomers of oximes possess a higher activation energy barrier for interconversion, making them generally stable and separable.[1]
Synthesis and Isomer Separation
The standard synthesis of propanal oxime involves the reaction of propanal with hydroxylamine hydrochloride. This reaction typically yields a mixture of (Z) and (E) isomers, with the (E) isomer often being the thermodynamically favored product.[2] The ratio of isomers can be influenced by reaction conditions such as temperature and the presence of catalysts.
Separation of the (E) and (Z) isomers can be challenging due to their similar physical properties but is commonly achieved using chromatographic techniques.[3]
General Synthesis Workflow
The following diagram illustrates the typical workflow from synthesis to the isolation of the individual isomers.
Caption: Figure 1. General Workflow for Propanal Oxime Isomer Synthesis and Separation.
Physicochemical and Spectroscopic Properties
Quantitative data for the propanal oxime isomers is summarized below. Note that experimental data for the pure (Z)-isomer is limited in public literature; therefore, some values are computationally derived.
Physical Properties
The (E)-isomer is reported to be a solid at room temperature, while the (Z)-isomer is expected to be a liquid or low-melting solid.
| Property | (E)-Propanal, oxime | (Z)-Propanal, oxime |
| Molecular Formula | C₃H₇NO | C₃H₇NO |
| Molecular Weight | 73.09 g/mol [4] | 73.09 g/mol [5] |
| Appearance | White crystalline solid | Colorless liquid (predicted) |
| Melting Point | 40 °C[6][7] | Not reported |
| Boiling Point | 131.5 - 134 °C[6][7] | Not reported |
| Density | 0.929 g/mL[6] | Not reported |
| XLogP3-AA | 0.5[4] | 0.5[5] |
Spectroscopic Data
Definitive assignment of stereochemistry is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the aldehydic proton (H-C=N) and the carbons of the C=NOH group are particularly diagnostic.
Table 2: ¹H NMR Spectroscopic Data (Expected Values in CDCl₃, δ in ppm)
| Proton | (E)-Isomer (anti) | (Z)-Isomer (syn) | Rationale for Chemical Shift |
| -CH₃ | ~1.1 (t) | ~1.1 (t) | Less affected by isomerism. |
| -CH₂- | ~2.2 (quintet) | ~2.4 (quintet) | (Z)-isomer's CH₂ is closer to the anisotropic field of the OH group. |
| H-C=N | ~7.4 (t) | ~6.7 (t) | Aldehydic proton is significantly deshielded in the (E)-isomer. |
| N-OH | ~8.0-9.0 (br s) | ~8.0-9.0 (br s) | Highly variable, depends on solvent and concentration. |
Table 3: ¹³C NMR Spectroscopic Data (Expected Values in CDCl₃, δ in ppm)
| Carbon | (E)-Isomer (anti) | (Z)-Isomer (syn) | Rationale for Chemical Shift |
| -CH₃ | ~11 | ~13 | Minor shielding differences. |
| -CH₂- | ~20 | ~26 | Steric compression in the (E)-isomer can cause upfield shift. |
| C=NOH | ~152 | ~150 | The C=N carbon of the (E)-isomer is typically downfield relative to the (Z)-isomer.[3] |
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Method | Characteristic Features |
| IR Spectroscopy | O-H stretch: ~3100-3400 cm⁻¹ (broad, H-bonded) C=N stretch: ~1650-1670 cm⁻¹[8] N-O stretch: ~930-960 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 73[9] Key Fragments: m/z = 58 ([M-CH₃]⁺), m/z = 44, m/z = 41 |
Stability and Isomerization
The (E) and (Z) isomers of aldoximes can interconvert under certain conditions, typically through catalysis by acid or upon heating. The process is believed to proceed through protonation of the oxime nitrogen, which lowers the rotational energy barrier of the C=N bond.
References
- 1. cis trans isomerism - Why are oxime geometrical isomers stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1z)-Propanal Oxime | C3H7NO | CID 5324472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-propionaldoxime [stenutz.eu]
- 7. Propionaldehyde oxime - CAS-Number 627-39-4 - Order from Chemodex [chemodex.com]
- 8. researchgate.net [researchgate.net]
- 9. Propanal, oxime [webbook.nist.gov]
A Comprehensive Technical Guide to Propanal, Oxime
This technical guide provides an in-depth overview of propanal, oxime, also known as propionaldehyde (B47417) oxime. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.
Chemical Identity and Synonyms
This compound is an organic compound classified as an aldoxime.[1] It is formed from the condensation of propanal (propionaldehyde) with hydroxylamine (B1172632).[2]
The primary identifier for this compound is its CAS Registry Number.
| Identifier | Value |
| CAS Number | 627-39-4 |
| Molecular Formula | C₃H₇NO |
| Molecular Weight | 73.09 g/mol |
| InChIKey | IFDZZSXEPSSHNC-UHFFFAOYSA-N |
This compound is known by several synonyms in scientific literature and chemical databases.[3][4][5]
Physicochemical Properties
The following table summarizes key quantitative physicochemical properties of this compound. These values are essential for experimental design, computational modeling, and understanding the compound's behavior in various systems.
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | 436.90 | K | Joback Calculated[8] |
| Enthalpy of Vaporization (ΔvapH°) | 42.27 | kJ/mol | Joback Calculated[8] |
| LogP (Octanol/Water Partition Coefficient) | 0.856 | Crippen Calculated[8] | |
| Water Solubility (log10WS) | 0.10 | mol/L | Crippen Calculated[8] |
| pKa (Strongest Acidic) | 11.35 | ChemAxon[1] | |
| pKa (Strongest Basic) | 3.36 | ChemAxon[1] | |
| Polar Surface Area | 32.59 | Ų | ChemAxon[1] |
| Enthalpy of Formation (ΔfH°gas) | -175.26 | kJ/mol | Joback Calculated[8] |
| Critical Temperature (Tc) | 621.27 | K | Joback Calculated[8] |
| Critical Pressure (Pc) | 4333.96 | kPa | Joback Calculated[8] |
Synthesis of Oximes: Experimental Protocols
The synthesis of oximes is a fundamental reaction in organic chemistry, typically involving the reaction of an aldehyde or ketone with hydroxylamine.[2] Below are two representative protocols.
This solvent-free method is environmentally friendly and efficient for converting carbonyl compounds into their corresponding oximes.[9]
Materials:
-
Aldehyde or Ketone (e.g., Propanal) (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Ethyl acetate (B1210297)
-
Water
-
Mortar and pestle
-
Filtration apparatus
Procedure:
-
A mixture of the aldehyde/ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) is placed in a mortar.[9]
-
The mixture is ground with a pestle for the required period of time, with reaction progress monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion of the reaction, ethyl acetate (2 x 10 mL) is added to the reaction mixture.[9]
-
The mixture is filtered to separate the Bi₂O₃ catalyst.[9]
-
The filtrate is concentrated to approximately 6 mL.[9]
-
Water is added to the concentrated filtrate, causing the oxime product to precipitate.[9]
-
The precipitate is filtered and dried under high vacuum to yield the pure oxime.[9]
This is a conventional method for preparing oximes from carbonyl compounds.[2]
Materials:
-
Aldehyde or Ketone (e.g., Propanal)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A mild base (e.g., Sodium acetate)
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add a mild base, such as sodium acetate, to neutralize the HCl and liberate free hydroxylamine.
-
Add the aldehyde (propanal) to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.
-
The formation of the oxime can be monitored by TLC.
-
Upon completion, the product can be isolated by extraction or crystallization, often appearing as colorless crystals or a thick liquid.[2]
Logical and Experimental Workflows
Diagrams created using the DOT language provide clear visualizations of chemical processes and relationships.
Caption: General synthesis pathway for this compound.
Caption: Key applications and synthetic utility of oximes.
Relevance in Drug Development and Research
Oximes are a significant class of compounds in medicinal chemistry.[10] While this compound itself is a simple molecule, the oxime functional group is present in several FDA-approved drugs.[10][11]
-
Antidotes for Nerve Agents: Oxime compounds can reactivate acetylcholinesterase (AChE) that has been inactivated by organophosphate nerve agents.[2][11] Pralidoxime is an FDA-approved oxime used for this purpose.[10]
-
Antibiotics: Several cephalosporin (B10832234) antibiotics contain an oxime moiety, which enhances their efficacy and spectrum of activity against bacteria. Examples include cefuroxime (B34974) and ceftizoxime.[10][11]
-
Synthetic Building Blocks: The versatility of the oxime group makes it a valuable intermediate in the synthesis of more complex molecules, including nitrogen-containing functional groups prevalent in medicinal chemistry.[9][12] They can be converted into amides via the Beckmann rearrangement, nitriles, amines, and various azaheterocycles.[9]
The study of simple oximes like this compound provides foundational knowledge for the synthesis and understanding of these more complex and pharmacologically active molecules.
References
- 1. phytobank.ca [phytobank.ca]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. Propionaldehyde oxime - CAS-Number 627-39-4 - Order from Chemodex [chemodex.com]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1z)-Propanal Oxime | C3H7NO | CID 5324472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CAS 627-39-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of Propanal Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for propanal oxime (C₃H₇NO), a molecule of interest in various chemical and pharmaceutical research domains. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and validation of these findings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of propanal oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for (1z)-Propanal Oxime
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=N | 148.8 |
| CH₂ | 18.2 |
| CH₃ | 12.3 |
Data sourced from G. E. Hawkes, K. Herwig, J. D. Roberts J. Org. Chem. 1974, 39, 1017.[1]
Infrared (IR) Spectroscopy
Table 2: Characteristic IR Absorption Bands for Propanal Oxime
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (stretch) | 3600-3200 (broad) | Indicates the presence of the hydroxyl group of the oxime. |
| C=N (stretch) | 1690-1640 | Characteristic of the carbon-nitrogen double bond in the oxime. |
| C-H (stretch) | 3000-2850 | Aliphatic C-H stretching vibrations from the propyl chain. |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Propanal Oxime
| m/z | Relative Intensity (%) | Proposed Fragment |
| 73 | 100 | [M]⁺ (Molecular Ion) |
| 56 | ~50 | [M - OH]⁺ |
| 41 | ~75 | [C₃H₅]⁺ |
| 30 | ~40 | [CH₂N]⁺ |
Note: The mass spectrum for propanal oxime is available on the NIST WebBook, though detailed fragmentation data may require specialized access.[2][3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining and analyzing the spectroscopic data of propanal oxime.
Synthesis of Propanal Oxime
Materials:
-
Propanal
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Pyridine (B92270)
-
Ethanol (B145695) or Methanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in water or a mixture of ethanol and water.
-
Add sodium carbonate or pyridine to the solution to neutralize the hydrochloride and liberate free hydroxylamine.
-
Cool the mixture in an ice bath.
-
Slowly add propanal to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
If a precipitate forms, it can be collected by filtration. If not, the product is extracted with a suitable organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate or calcium chloride.
-
The solvent is removed under reduced pressure to yield the crude propanal oxime, which can be further purified by distillation or chromatography if necessary.
NMR Spectroscopy
Instrumentation:
-
A 300 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified propanal oxime in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition for ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Acquisition for ¹³C NMR:
-
A proton-decoupled ¹³C NMR spectrum is typically acquired.
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid propanal oxime between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃)) and place it in a liquid cell.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (salt plates or solvent-filled cell).
-
Record the spectrum of the sample.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation:
-
A Gas Chromatograph-Mass Spectrometer (GC-MS) is commonly used for volatile compounds like propanal oxime.
Sample Preparation:
-
Prepare a dilute solution of propanal oxime in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
GC-MS Analysis:
-
Injector: A split/splitless injector is typically used, with an injection volume of around 1 µL.
-
GC Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms) is suitable.
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is a standard method.
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 30-300.
Visualizations
The following diagrams illustrate the general workflows for obtaining and interpreting the spectroscopic data discussed.
Caption: General workflow from synthesis to spectroscopic analysis and final structure elucidation.
Caption: Simplified signaling pathway for obtaining an NMR spectrum.
References
Propanal, oxime synthesis from propanal and hydroxylamine
An in-depth technical guide on the synthesis of propanal oxime from propanal and hydroxylamine (B1172632), designed for researchers, scientists, and drug development professionals.
Introduction
Oxime synthesis is a fundamental reaction in organic chemistry, involving the condensation of a carbonyl compound (an aldehyde or a ketone) with hydroxylamine.[1][2] The resulting oxime functionality (C=N-OH) is a versatile building block and intermediate in the synthesis of various nitrogen-containing compounds, such as amides, nitriles, and nitrones.[3] Oximes also find applications as antioxidants, antitumor agents, and in the development of pesticides.[4][5]
This guide focuses on the synthesis of propanal oxime from propanal and hydroxylamine. The reaction proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of propanal, followed by the elimination of a water molecule to form the C=N double bond.[6][7]
Reaction Mechanism and Signaling Pathway
The formation of propanal oxime is a classic example of a nucleophilic addition-elimination reaction. The mechanism involves two key stages:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of propanal. This leads to the formation of a tetrahedral intermediate.[7] The nitrogen is considered a better nucleophile than oxygen due to its lower electronegativity, which makes its lone pair of electrons more available for bonding.[8]
-
Dehydration: The tetrahedral intermediate is unstable and eliminates a molecule of water to form the stable oxime product. This step is often facilitated by proton transfers, which can be catalyzed by an acid or a base, to make the hydroxyl group a better leaving group (as water).[2][7]
The overall reaction is: CH₃CH₂CHO + NH₂OH → CH₃CH₂CH=NOH + H₂O[6]
Experimental Protocols
Several methods have been developed for the synthesis of oximes. The choice of method often depends on the desired scale, reaction time, and environmental considerations.
Protocol 1: Classical Synthesis via Reflux
This traditional method involves heating the reactants in a solvent, often with a base to neutralize the hydrochloride salt of hydroxylamine.
-
Materials:
-
Propanal (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)
-
Pyridine (B92270) (2.0 mmol) or Sodium Carbonate (Na₂CO₃)
-
Ethanol (B145695) or Methanol (10 mL)[1][3]
-
-
Procedure:
-
In a round-bottom flask, dissolve propanal and hydroxylamine hydrochloride in ethanol.[1]
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.[1]
-
Add deionized water to the residue and extract the product with a suitable organic solvent like ethyl acetate (B1210297).[1]
-
Wash the combined organic layers with 1 M hydrochloric acid to remove pyridine, followed by a water wash.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanal oxime.
-
The crude product can be purified by recrystallization or column chromatography.[1]
-
Protocol 2: Solvent-Free Synthesis by Grinding
This environmentally friendly "green chemistry" approach avoids the use of organic solvents and often proceeds rapidly at room temperature.[9][10]
-
Materials:
-
Procedure:
-
In a mortar, combine the propanal, hydroxylamine hydrochloride, and the base/catalyst (e.g., Na₂CO₃ or Bi₂O₃).[10]
-
Grind the mixture vigorously with a pestle at room temperature for the required time (typically 2-30 minutes).[9][10]
-
Monitor the reaction completion by TLC.
-
Upon completion, add ethyl acetate to the mixture and triturate well.[10]
-
Filter the mixture to remove the inorganic solids (catalyst and salts).[10]
-
The filtrate contains the propanal oxime. The solvent can be evaporated to yield the product. For low-melting-point oximes, extraction with ethyl acetate followed by drying and solvent removal is recommended.[9]
-
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different oximation methods. While specific data for propanal is limited, these examples for other aldehydes provide a comparative overview of the reaction conditions and efficiencies.
| Aldehyde/Ketone | Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 3-Chlorobenzaldehyde | Grinding | Na₂CO₃ | None | Room Temp. | 2 min | 95 | [9] |
| p-Chlorobenzaldehyde | Grinding | Bi₂O₃ | None | Room Temp. | 5 min | 98 | [10] |
| Various Aldehydes | Reflux | Pyridine | Ethanol | Reflux | 15-60 min | High | [3] |
| Benzaldehyde | Reflux | Oxalic Acid | Acetonitrile | Reflux | 60 min | 95 | [5] |
| Various Aldehydes | Stirring | NaHCO₃ | Mineral Water | Room Temp. | ~10 min | High | [11] |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of propanal oxime can be visualized as follows.
Product Characterization
The final product, propanal oxime, should be characterized to confirm its identity and purity.
-
Appearance: Typically an oil or low-melting solid.
-
Spectroscopic Data:
-
1H NMR and 13C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure. Spectral data can be found in databases like PubChem.[12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data for propanal oxime is available in the NIST WebBook.[13] This technique confirms the molecular weight of the compound.
-
Conclusion
The synthesis of propanal oxime from propanal and hydroxylamine is a straightforward and efficient chemical transformation. Modern methods, particularly solvent-free grinding techniques, offer significant advantages in terms of reduced reaction times, simplified work-up procedures, and improved environmental friendliness compared to classical reflux methods. The choice of protocol can be tailored based on available equipment, scale, and green chemistry considerations. Proper characterization of the final product is crucial to ensure its purity and structural integrity for subsequent applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0021072A1 - Production of alpha-hydroxy oximes - Google Patents [patents.google.com]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. Write the main products formed when propanal reacts with c. Hydroxylamine.. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. asianpubs.org [asianpubs.org]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. (1z)-Propanal Oxime | C3H7NO | CID 5324472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Propanal, oxime [webbook.nist.gov]
- 14. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Propanal Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of propanal oxime in various solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility, predicted solubility based on chemical principles, and detailed experimental protocols for determining quantitative solubility. Additionally, it includes a visualization of the synthesis pathway of propanal oxime.
Introduction to Propanal Oxime and its Solubility
Propanal oxime (C₃H₇NO) is an organic compound from the oxime family, formed by the reaction of propanal with hydroxylamine (B1172632).[1] The solubility of a compound is a critical physical property, influencing its application in chemical synthesis, formulation development, and biological systems. The general principle of "like dissolves like" is fundamental to predicting the solubility of organic compounds.[2][3] This principle states that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[2][3]
Propanal oxime possesses both a polar hydroxyl (-NOH) group capable of hydrogen bonding and a non-polar three-carbon alkyl chain. This amphiphilic nature suggests it will have varied solubility across different types of solvents. Generally, aliphatic oximes are described as being less soluble in water.[1]
Data Presentation: Predicted Solubility of Propanal Oxime
| Solvent Classification | Solvent Name | Molecular Formula | Predicted Solubility of Propanal Oxime | Rationale for Prediction |
| Polar Protic | Water | H₂O | Sparingly Soluble | The polar -NOH group allows for some hydrogen bonding with water, but the non-polar propyl chain limits extensive solubility.[4] |
| Methanol | CH₃OH | Soluble | Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, readily solvating the oxime group.[4] | |
| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities make it a good solvent for propanal oxime.[4] | |
| Polar Aprotic | Acetone | C₃H₆O | Soluble | Acetone's polarity allows it to dissolve propanal oxime, though it cannot act as a hydrogen bond donor. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[5] | |
| Acetonitrile | C₂H₃N | Soluble | Acetonitrile is a polar aprotic solvent that can effectively solvate polar organic molecules. | |
| Non-Polar | Diethyl Ether | (C₂H₅)₂O | Soluble | The presence of the non-polar ethyl groups in diethyl ether interacts favorably with the propyl chain of propanal oxime. |
| Toluene | C₇H₈ | Sparingly Soluble | Toluene is a non-polar aromatic solvent; solubility is expected to be limited due to the polarity of the oxime group. | |
| Hexane (B92381) | C₆H₁₄ | Insoluble to Sparingly Soluble | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar oxime functional group.[2] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common methods used to determine the solubility of organic compounds.
3.1. Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[6][7]
Objective: To determine the equilibrium concentration of propanal oxime in a given solvent at a specific temperature.
Materials:
-
Propanal oxime (solid or liquid)
-
Solvent of interest
-
Stoppered flasks or vials
-
Shaker or agitator in a temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of propanal oxime to a known volume of the solvent in a stoppered flask. The excess solid should be visible to ensure saturation.[8]
-
Equilibration: Place the flask in a shaker within a temperature-controlled incubator (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[7][8]
-
Phase Separation: After equilibration, allow the solution to stand to let undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.[8]
-
Quantification: Analyze the concentration of propanal oxime in the clear, saturated solution using a suitable analytical method. A pre-established calibration curve for propanal oxime is required for accurate quantification.[7]
-
Data Analysis: The determined concentration represents the thermodynamic solubility of propanal oxime in the chosen solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
3.2. Potentiometric Titration for pH-Dependent Solubility
For ionizable compounds, potentiometric titration is an effective method to determine the solubility as a function of pH.[9][10]
Objective: To determine the intrinsic solubility and the solubility-pH profile of propanal oxime.
Materials:
-
Propanal oxime
-
Aqueous buffer solutions of various pH values
-
Potentiometer with a pH electrode
-
Automated titrator
-
Standardized acidic and basic titrants (e.g., HCl, NaOH)
Procedure:
-
Sample Preparation: Prepare a suspension of propanal oxime in an aqueous solution.
-
Titration: Titrate the suspension with a standardized acid or base. The pH of the solution is monitored continuously using a pH electrode.[10]
-
Endpoint Determination: The endpoint of the titration is determined by the point of maximum inflection in the titration curve (pH vs. titrant volume).[10]
-
Data Analysis: The solubility at different pH values can be calculated from the titration data. This method is particularly useful for compounds with acidic or basic functional groups.
Visualization of Propanal Oxime Synthesis
The following diagram illustrates the reaction pathway for the synthesis of propanal oxime from propanal and hydroxylamine.
Caption: Synthesis of Propanal Oxime from Propanal and Hydroxylamine.
This diagram illustrates the two key steps in the formation of propanal oxime: the nucleophilic attack of hydroxylamine on the carbonyl carbon of propanal to form a hemiaminal intermediate, followed by the dehydration of this intermediate to yield the final oxime product and water.[11]
References
- 1. byjus.com [byjus.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Khan Academy [khanacademy.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
Propanal, Oxime: A Technical Health and Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for propanal, oxime (CAS No. 627-39-4). The content is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting. This document summarizes key toxicological data, outlines experimental protocols for safety evaluation, and presents the current understanding of the molecular mechanisms underlying its hazardous properties.
Chemical and Physical Properties
This compound, also known as propionaldehyde (B47417) oxime, is a colorless liquid with the molecular formula C₃H₇NO.[1][2] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇NO | [1][3] |
| Molecular Weight | 73.09 g/mol | [1][3] |
| CAS Number | 627-39-4 | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 40 °C | [2] |
| Boiling Point | ~129-132 °C | [2] |
| Density | 0.9258 g/cm³ | [2] |
| pKa | 11.42 (Predicted) | [4] |
Toxicological Profile
This compound is classified as a hazardous substance with the potential to cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation.[1][3][4][5] The GHS hazard statements associated with this compound are H315, H317, H319, and H335.[1][3][4]
Acute Toxicity
Table 2: Acute Toxicity Data for this compound and Related Compounds
| Compound | Test | Route | Species | Value | Reference(s) |
| This compound | LD50/LC50 | Oral, Dermal, Inhalation | - | No data available | - |
| Propionaldehyde | LD50 | Oral | Rat (female) | 1690 mg/kg | [6] |
| Propionaldehyde | LD50 | Dermal | Rabbit | 2460 mg/kg | [6] |
| Propionaldehyde | LC50 | Inhalation | Rat | > 4.6 mg/L (4 h) | [6] |
| 2-Methyl-2-(methylsulfinyl)propanal O-(methylcarbamoyl)oxime | LD50 | Oral | Rat | 490 µg/kg | [7] |
Skin Irritation and Sensitization
This compound is classified as a skin irritant (Category 2) and a skin sensitizer (B1316253) (Category 1).[3][4] This indicates that it can cause skin irritation upon direct contact and may lead to an allergic reaction upon repeated exposure. While specific quantitative data from Draize tests on this compound are not available, a primary skin irritation test on a similar compound resulted in a classification of "slightly irritating".[8]
Eye Irritation
This compound is classified as causing serious eye irritation (Category 2A).[3][4][5] Direct contact with the eyes is likely to result in significant and potentially persistent irritation.
Respiratory Irritation
This compound is also classified as potentially causing respiratory irritation (STOT SE 3).[3][4] Inhalation of vapors may lead to irritation of the respiratory tract.
Mechanisms of Toxicity
Skin and Eye Irritation
The irritant effects of aldehydes like propanal, and by extension its oxime, are linked to their electrophilic nature. These compounds can react with biological nucleophiles in the skin and mucous membranes. For short-chain saturated aldehydes, this often involves the formation of adducts with primary nitrogen groups on lysine (B10760008) residues in proteins. This interaction can trigger inflammatory responses. The activation of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel on sensory neurons by some aldehydes is a key mechanism leading to the sensation of pain and neurogenic inflammation.[9]
Skin Sensitization
Skin sensitization is a more complex immunological process. This compound, as a small reactive molecule (a hapten), is thought to initiate this process by covalently binding to skin proteins, forming a hapten-protein conjugate. This modified protein is then recognized as foreign by the immune system, leading to the activation of antigen-presenting cells (APCs) like Langerhans cells and dendritic cells. These activated APCs migrate to the lymph nodes and present the haptenated peptide to naive T-lymphocytes, leading to their proliferation and differentiation into effector and memory T-cells. Subsequent exposure to the same hapten results in a more rapid and robust inflammatory response, characteristic of allergic contact dermatitis.
The activation of keratinocytes is a crucial early event, leading to the release of pro-inflammatory cytokines such as IL-1β and TNF-α. The activation of dendritic cells involves signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. The Keap1-Nrf2 pathway is also a key regulator of the cellular response to electrophilic and oxidative stress induced by haptens.
Experimental Protocols
Detailed experimental protocols for assessing the toxicological endpoints of chemicals like this compound are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key, relevant test guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Principle: This method allows for the classification of a substance into a toxicity class based on the observation of mortality and clinical signs in a stepwise procedure with a limited number of animals.
-
Test Animals: Typically, a single sex (usually females) of rats is used.
-
Procedure: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals. The outcome (number of mortalities) determines the next step:
-
If mortality is high, the dose for the next group is lowered.
-
If no or low mortality occurs, a higher dose is used in the next group.
-
This process continues until the toxicity class can be determined.
-
-
Observations: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for up to 14 days. A gross necropsy is performed at the end of the study.
Acute Dermal Irritation/Corrosion (Based on OECD 404)
-
Principle: This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small area of the animal's skin is shaved. A 0.5 mL or 0.5 g dose of the test substance is applied to the skin under a gauze patch. The patch is held in place with a semi-occlusive dressing for a set exposure period, usually 4 hours.
-
Observations: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale (e.g., Draize scoring system).
Acute Eye Irritation/Corrosion (Based on OECD 405)
-
Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.
-
Test Animals: Albino rabbits are the standard model.
-
Procedure: A single dose (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored. The reversibility of any observed effects is also assessed.
Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)
-
Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a substance's potential to induce skin sensitization.
-
Test Animals: Mice are used for this assay.
-
Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days. On day five, a radiolabeled thymidine (B127349) precursor is injected intravenously.
-
Endpoint: The animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel, which is proportional to lymphocyte proliferation, is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is typically considered a positive response.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the health and safety assessment of this compound.
Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).
Caption: Simplified signaling pathway of skin irritation.
Caption: Key events in the skin sensitization signaling pathway.
Handling and Storage
Given the hazardous properties of this compound, strict safety protocols should be followed during its handling and storage.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or other protective clothing is also required.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic vapors should be used.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, and open flames. For long-term storage, refrigeration at -20°C and protection from light and moisture are recommended to maintain stability.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure adequate ventilation. Remove all sources of ignition.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified safety professionals. The information provided is based on currently available data, which may be limited for this specific compound. Always consult the most recent Safety Data Sheet (SDS) and follow all institutional safety guidelines when working with any chemical.
References
- 1. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 627-39-4,propionaldehyde oxime | lookchem [lookchem.com]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. Page loading... [guidechem.com]
- 5. chemodex.com [chemodex.com]
- 6. fishersci.com [fishersci.com]
- 7. RTECS NUMBER-UE2075000-Chemical Toxicity Database [drugfuture.com]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. mmsl.cz [mmsl.cz]
- 10. Propionaldehyde oxime - CAS-Number 627-39-4 - Order from Chemodex [chemodex.com]
An In-depth Technical Guide to the Stereochemistry of Propanal Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanal oxime, a simple aldoxime, serves as a fundamental model for understanding the principles of stereochemistry in C=N double bond systems. This technical guide provides a comprehensive overview of the core stereochemical aspects of propanal oxime, including E/Z isomerism, the historical syn/anti notation, and the thermodynamic and kinetic factors governing isomer formation. Detailed experimental protocols for the synthesis, separation, and characterization of propanal oxime stereoisomers are presented, alongside a thorough analysis of spectroscopic data for isomer identification. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the foundational knowledge and practical methodologies for working with aldoximes.
Introduction to Aldoxime Stereochemistry
Aldoximes, formed from the condensation of aldehydes with hydroxylamine (B1172632), are characterized by the presence of a C=N double bond. The restricted rotation around this bond gives rise to geometric isomerism. The stereochemistry of aldoximes is a critical aspect that influences their physical properties, reactivity, and biological activity. Understanding and controlling the stereochemical outcome of reactions involving aldoximes is therefore of significant importance in various fields of chemistry.
E/Z and Syn/Anti Nomenclature
The stereoisomers of aldoximes are designated using two main nomenclature systems: the modern E/Z notation and the older syn/anti convention.
-
E/Z Notation: This system is based on the Cahn-Ingold-Prelog (CIP) priority rules. For an aldoxime, the substituents on the nitrogen atom are the hydroxyl group (-OH) and a lone pair of electrons. The hydroxyl group has a higher priority than the lone pair. On the imine carbon, the alkyl group (in this case, the ethyl group of propanal oxime) has a higher priority than the hydrogen atom.
-
The (E)-isomer (from the German entgegen, meaning opposite) has the higher-priority groups (the -OH group on the nitrogen and the ethyl group on the carbon) on opposite sides of the C=N double bond.
-
The (Z)-isomer (from the German zusammen, meaning together) has the higher-priority groups on the same side of the C=N double bond.
-
-
Syn/Anti Notation: This older system describes the spatial relationship between the hydrogen atom on the imine carbon and the hydroxyl group on the nitrogen.
-
The syn-isomer has the hydrogen atom and the hydroxyl group on the same side of the C=N double bond. This corresponds to the (E)-isomer .
-
The anti-isomer has the hydrogen atom and the hydroxyl group on opposite sides of the C=N double bond. This corresponds to the (Z)-isomer .[1]
-
Throughout this guide, both notations will be used, with a preference for the more systematic E/Z nomenclature.
Synthesis and Isomer Formation
The synthesis of propanal oxime is typically achieved through the condensation reaction of propanal with hydroxylamine. The reaction is often carried out using hydroxylamine hydrochloride and a base, such as sodium acetate (B1210297) or pyridine, to liberate the free hydroxylamine. The formation of the E and Z isomers is influenced by the reaction conditions, which can be manipulated to favor either the kinetic or thermodynamic product.
Thermodynamic vs. Kinetic Control
The ratio of E and Z isomers of an aldoxime can be governed by either kinetic or thermodynamic control.[2][3][4][5]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed faster (the kinetic product). This is typically the less sterically hindered isomer.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for equilibration between the isomers. Under these conditions, the more stable isomer (the thermodynamic product) will predominate.
Generally, for aldoximes, the (E)-isomer is thermodynamically more stable due to reduced steric interaction between the alkyl group and the hydroxyl group. However, the initial product ratio can be influenced by the reaction pathway and the nature of the intermediates.
The following diagram illustrates the energy profile for the formation of kinetic and thermodynamic products.
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
Experimental Protocols
Synthesis of Propanal Oxime
This protocol describes a general method for the synthesis of propanal oxime, which typically yields a mixture of (E) and (Z) isomers.
Materials:
-
Propanal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.
-
Add a solution of sodium acetate (1.1 equivalents) in water to the hydroxylamine hydrochloride solution.
-
Add a solution of propanal (1.0 equivalent) in ethanol to the reaction mixture.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude propanal oxime as a mixture of E and Z isomers.
Separation of (E)- and (Z)-Propanal Oxime
The separation of the E and Z isomers of propanal oxime can be achieved by column chromatography. Due to the subtle differences in polarity, a careful selection of the stationary and mobile phases is crucial.
Materials:
-
Crude propanal oxime mixture
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude propanal oxime mixture in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mixture of hexane and ethyl acetate. The optimal ratio of the solvents should be determined by TLC analysis. Typically, a gradient of increasing ethyl acetate concentration is effective.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure isomers.
-
Combine the fractions of each pure isomer and remove the solvent under reduced pressure.
The following diagram outlines the workflow for the synthesis and separation of propanal oxime isomers.
Caption: Workflow for propanal oxime synthesis and isomer separation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the characterization and differentiation of aldoxime stereoisomers. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the stereochemistry.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of aldoximes, the chemical shift of the imine proton (-CH=NOH) is particularly diagnostic.
-
For the (E)-isomer (syn) , the imine proton is cis to the hydroxyl group and typically resonates at a higher frequency (downfield).
-
For the (Z)-isomer (anti) , the imine proton is trans to the hydroxyl group and resonates at a lower frequency (upfield).
¹³C NMR Spectroscopy
The chemical shifts of the imine carbon and the adjacent alkyl carbons in the ¹³C NMR spectrum also differ between the E and Z isomers. A study by Hawkes et al. provides valuable data for the ¹³C NMR of (Z)-propanal oxime.[6]
Quantitative Data
The following table summarizes the expected and reported NMR chemical shifts for the isomers of propanal oxime. Note that obtaining pure samples of each isomer for definitive spectral assignment can be challenging due to potential interconversion.
| Isomer | Proton | ¹H Chemical Shift (ppm, predicted) | Carbon | ¹³C Chemical Shift (ppm) |
| (E)-Propanal Oxime (syn) | -CH=NOH | ~7.3-7.5 | -CH=NOH | ~150-155 |
| -CH₂- | ~2.2-2.4 | -CH₂- | ~20-25 | |
| -CH₃ | ~1.0-1.2 | -CH₃ | ~10-15 | |
| (Z)-Propanal Oxime (anti) | -CH=NOH | ~6.6-6.8 | -CH=NOH | ~148.8[6] |
| -CH₂- | ~2.0-2.2 | -CH₂- | ~17.8[6] | |
| -CH₃ | ~1.0-1.2 | -CH₃ | ~12.2[6] |
Note: The ¹H NMR chemical shifts are estimations based on general trends for aldoximes. The ¹³C NMR data for the (Z)-isomer is from the literature.[6]
The ratio of the E and Z isomers in a mixture can be determined by the integration of their respective and distinct signals in the ¹H NMR spectrum, typically the imine proton signals.
Conclusion
The stereochemistry of propanal oxime provides a clear and accessible model for understanding the fundamental principles of geometric isomerism in aldoximes. The ability to synthesize, separate, and characterize the (E) and (Z) isomers is essential for applications in synthetic and medicinal chemistry. The interplay of kinetic and thermodynamic control during synthesis offers opportunities for stereoselective preparations. The detailed spectroscopic analysis, particularly using NMR, allows for unambiguous isomer identification and quantification. This guide provides the necessary theoretical background and practical protocols to empower researchers in their work with propanal oxime and other aldoximes.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. arandomchemist.wixsite.com [arandomchemist.wixsite.com]
- 6. (1z)-Propanal Oxime | C3H7NO | CID 5324472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Propanal Oxime: A Technical Guide to its Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanal oxime, a simple aldoxime, holds a significant place in the historical development of organic chemistry. Its discovery is intrinsically linked to the broader discovery of the oxime functional group by the eminent German chemist Viktor Meyer in 1882. This technical guide provides an in-depth exploration of the discovery of propanal oxime, its historical context, relevant quantitative data, and the experimental protocols of the era.
Historical Context: The Discovery of Oximes
The latter half of the 19th century was a period of profound advancement in the understanding of organic compounds. A pivotal moment in this era was the discovery of a new class of nitrogen-containing compounds, the oximes, by Viktor Meyer and his student Alois Janny.[1] Their work, published in the journal Berichte der deutschen chemischen Gesellschaft, described the reaction of aldehydes and ketones with hydroxylamine (B1172632) to yield crystalline products they named "oximes" (from oxygen and imine).[1] This discovery was a direct extension of Meyer's extensive research on nitroalkanes, for which he had developed a method to distinguish between primary, secondary, and tertiary forms.
Quantitative Data
The physical and chemical properties of propanal oxime are well-documented. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₃H₇NO | --INVALID-LINK-- |
| Molecular Weight | 73.09 g/mol | --INVALID-LINK-- |
| CAS Number | 627-39-4 | --INVALID-LINK-- |
| Melting Point | 40 °C | |
| Boiling Point | 131.5 °C | |
| logP (Octanol/Water) | 0.5 | --INVALID-LINK-- |
| pKa (Strongest Acidic) | 11.35 (Predicted) | |
| pKa (Strongest Basic) | 3.36 (Predicted) |
Experimental Protocols
The synthesis of oximes is a classic condensation reaction between an aldehyde or ketone and hydroxylamine.[2] The historical protocol for the synthesis of propanal oxime would have closely followed the general method established by Viktor Meyer.
Historical Synthesis of Propanal Oxime (Plausible Reconstruction)
Objective: To synthesize propanal oxime from propanal and hydroxylamine.
Reagents:
-
Propanal (Propionaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Water
-
Ethanol (optional, as a solvent)
-
Diethyl ether (for extraction)
Procedure:
-
A solution of hydroxylamine hydrochloride is prepared in water.
-
An equimolar amount of a base, such as sodium carbonate, is added to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.
-
Propanal is then added to this solution. The reaction mixture is stirred or shaken to ensure thorough mixing. The reaction is typically carried out at room temperature or with gentle warming.
-
The reaction progress can be monitored by the formation of a crystalline precipitate or an oily layer of propanal oxime.
-
Upon completion of the reaction, the propanal oxime is isolated. If it precipitates as a solid, it can be collected by filtration. If it forms an oil, it can be extracted with a suitable organic solvent like diethyl ether.
-
The crude propanal oxime is then purified, typically by recrystallization from a suitable solvent or by distillation.
Modern variations of this procedure exist, employing different solvents and catalysts to improve yields and reaction times.[1][3]
Reaction Pathway
The formation of an aldoxime, such as propanal oxime, proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration.
Caption: General reaction pathway for the formation of an aldoxime.
Conclusion
The discovery of propanal oxime is a direct consequence of Viktor Meyer's pioneering work on the reaction between carbonyl compounds and hydroxylamine. While not the specific subject of the initial discovery, its synthesis represents an early and important example of this novel class of compounds. The straightforward and reliable formation of oximes from aldehydes and ketones provided 19th-century chemists with a valuable tool for the characterization and identification of these carbonyl compounds. The fundamental chemistry established during this period continues to be relevant in modern organic synthesis and drug development.
References
Introduction to E/Z Isomerism in Oximes
An In-depth Technical Guide to the E/Z Isomerism in Propionaldehyde (B47417) Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionaldehyde oxime, a simple aldoxime, serves as a fundamental model for understanding E/Z isomerism around the carbon-nitrogen double bond. This technical guide provides a comprehensive overview of the stereochemistry of propionaldehyde oxime, including its synthesis, the conformational analysis of its geometric isomers, and detailed experimental and spectroscopic methodologies for their separation and characterization. Quantitative data from computational and experimental studies are summarized to offer a complete picture of the relative stabilities and structural parameters of the E and Z isomers. This document is intended to be a resource for researchers requiring a deep understanding of oxime stereoisomerism, particularly in the fields of synthetic chemistry, analytical chemistry, and drug development where precise isomeric control and characterization are paramount.
Oximes (R¹R²C=NOH) are critical functional groups in organic chemistry, serving as intermediates in reactions like the Beckmann rearrangement and as components in various biologically active molecules. The C=N double bond is stereogenic when the substituents on the carbon (R¹ and R²) are different, leading to the existence of E/Z geometric isomers. In the case of aldoximes (RHC=NOH), the Z-isomer (historically syn) has the hydroxyl group and the aldehyde proton on the same side of the C=N bond, while the E-isomer (historically anti) has them on opposite sides.
The interconversion barrier between E and Z isomers is significant enough to allow for their separation and individual characterization at room temperature.[1] However, factors such as heat, acid, or base can catalyze this isomerization, complicating synthesis and purification.[1][2] Understanding the distinct properties and behaviors of each isomer is crucial, as they can exhibit different reactivities and biological activities.
Molecular Structure and Conformational Analysis
Propionaldehyde oxime exists as two geometric isomers, E and Z.[3] Further complexity arises from the rotation around the C2-C3 single bond, leading to multiple rotational conformers for each isomer.[3] Computational studies using ab initio and Density Functional Theory (DFT) have elucidated the most stable conformations.[3][4]
-
E-Isomer : Exists in two stable rotational conformations, anticlinal (ac) and synperiplanar (sp). The ac form is experimentally found to be more stable than the sp form.[4]
-
Z-Isomer : Primarily exists in a single stable conformation, antiperiplanar (ap).[3]
These conformational preferences are governed by nonbonding interactions between the methyl (CH₃) and hydroxylamine (B1172632) (NOH) groups.[4]
Experimental Protocols
Synthesis of Propionaldehyde Oxime (E/Z Mixture)
The standard synthesis of aldoximes involves the condensation of an aldehyde with hydroxylamine hydrochloride in the presence of a base. This procedure typically yields a mixture of E and Z isomers.[2]
Materials:
-
Propionaldehyde (distilled before use)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃) or Pyridine
-
Ethanol or an aqueous-organic solvent mixture
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.2 equivalents) in a minimal amount of water/ethanol.
-
Cool the flask in an ice bath and add propionaldehyde (1.0 equivalent) dropwise with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[5]
-
Upon completion, add deionized water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude propionaldehyde oxime as a mixture of E and Z isomers. Further purification can be achieved via distillation or chromatography.
Separation of E/Z Isomers
The separation of E and Z isomers of simple aldoximes is challenging due to their similar physical properties but can be achieved for analytical purposes using gas chromatography.[1][3]
Methodology: Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy [3]
-
Instrumentation : A gas chromatograph equipped with a capillary column and a light-pipe FTIR interface detector. A Flame Ionization Detector (FID) can be used concurrently.
-
Column : A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, is often effective.
-
Carrier Gas : Helium.
-
Conditions : The separation and the degree of on-column interconversion are highly dependent on the temperature program and carrier gas flow rate. Lower temperatures generally minimize on-column isomerization.
-
Detection : The FTIR detector acquires real-time infrared spectra as the isomers elute, allowing for unambiguous identification, as the E and Z isomers have distinct IR spectra.[3] The elution order depends on the column and conditions, but for acetaldehyde (B116499) oxime on polar columns, the E isomer typically elutes first.[7]
Spectroscopic Characterization
Spectroscopic techniques are essential for distinguishing between the E and Z isomers of propionaldehyde oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for identifying and quantifying E/Z isomer ratios.[1] The chemical shifts of nuclei near the C=N bond are highly sensitive to the stereochemistry.
-
¹H NMR : The proton attached to the C=N bond (the aldimine proton) will resonate at different chemical shifts in the E and Z isomers due to the anisotropic effect of the nearby hydroxyl group.
-
¹³C NMR : The carbon atoms of the C=N bond and the adjacent ethyl group will have distinct chemical shifts for each isomer. Studies on similar oximes have shown that steric compression can cause shielding effects, leading to upfield shifts for certain carbons in the more sterically hindered isomer.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
The vibrational spectra of the E and Z isomers are distinct, allowing for their identification via FTIR, especially when coupled with a separation technique like GC.[3]
Key Vibrational Bands:
-
O-H Stretch : A broad band typically in the range of 3100-3600 cm⁻¹, influenced by hydrogen bonding.
-
C=N Stretch : A peak of medium intensity around 1650-1670 cm⁻¹. The exact position can differ slightly between the E and Z isomers.
-
N-O Stretch : A peak typically found in the 930-960 cm⁻¹ region.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the isomers of propionaldehyde oxime.
Table 1: Isomer and Conformer Abundance Ratios at 323 K.
| Species | Conformation | Abundance Ratio |
|---|---|---|
| E-Isomer | anticlinal (ac) | 0.56 |
| E-Isomer | synperiplanar (sp) | 0.23 |
| Z-Isomer | antiperiplanar (ap) | 0.21 |
Data sourced from microwave spectroscopy studies.[3]
Table 2: Calculated Relative Stabilities of E-Isomer Conformers.
| Computational Method | Energy Difference (E_ac - E_sp) | Experimental Value |
|---|---|---|
| HF/6-31G* | 0.16 kcal/mol | 0.15 kcal/mol |
| MP2/6-31G* | 0.06 kcal/mol | 0.15 kcal/mol |
| BLYP/6-31G* | 0.33 kcal/mol | 0.15 kcal/mol |
The anticlinal (ac) form is more stable. Data sourced from ab initio and DFT studies.[4]
Table 3: ¹³C NMR Chemical Shifts for (Z)-Propionaldehyde Oxime.
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=N | 149.2 |
| CH₂ | 18.2 |
| CH₃ | 11.1 |
Data sourced from J. Org. Chem. 1974, 39, 1017-1024, as cited by PubChem.[9]
Visualization of Key Processes
The following diagrams illustrate the core concepts of isomerism and the experimental approach to characterization.
Caption: E/Z equilibrium in propionaldehyde oxime.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
Propionaldehyde oxime provides an excellent case study in E/Z isomerism. It exists as a mixture of stable, yet interconvertible, E and Z isomers, each with distinct rotational conformers. While the synthesis of the isomeric mixture is straightforward, their separation requires precise analytical techniques such as gas chromatography. Spectroscopic methods, particularly NMR and FTIR, are indispensable for the unambiguous identification, characterization, and quantification of the individual isomers. The data and protocols presented in this guide offer a foundational resource for scientists working with oximes and other molecules where stereoisomerism plays a critical role.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbon-13 T1 study of aldehydes and aldehyde oximes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. (1z)-Propanal Oxime | C3H7NO | CID 5324472 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Analysis of Propanal and its Oxime Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of propanal and the synthesis, characterization, and isomerism of its corresponding oximes. Propanal serves as a model system for understanding the conformational preferences of small aldehydes, while its oxime derivatives introduce the element of geometric isomerism, a critical consideration in drug design and molecular recognition. This document outlines detailed experimental protocols, presents quantitative data for key structural and energetic parameters, and utilizes visualizations to elucidate complex relationships.
Conformational Analysis of Propanal
Propanal (CH₃CH₂CHO) predominantly exists as two stable conformers at room temperature: cis and gauche.[1] These conformers arise from the rotation around the C₁-C₂ single bond. The cis (or syn-periplanar) conformer, where the methyl group and the carbonyl oxygen are eclipsed, is the more stable of the two.[2][3] The gauche conformer is higher in energy.[2][3] The study of these conformers is crucial for understanding intramolecular interactions and their influence on the chemical and physical properties of the molecule.
Experimental Determination of Conformational Isomers
A variety of spectroscopic techniques are employed to identify and characterize the conformational isomers of propanal. These methods provide valuable data on the geometry, energy differences, and rotational barriers between the conformers.
FTIR spectroscopy allows for the identification of different conformers through their distinct vibrational frequencies.[4]
Experimental Protocol: Gas-Phase FTIR Spectroscopy of Propanal [4]
-
Sample Preparation: A gaseous sample of propanal is introduced into a gas cell with KBr windows.
-
Instrumentation: A high-resolution FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (e.g., 400-4000 cm⁻¹) at a resolution of at least 1 cm⁻¹.
-
Spectral Analysis: The observed vibrational bands are assigned to the cis and gauche conformers based on theoretical calculations (e.g., DFT). The relative intensities of the bands can be used to estimate the population ratio of the conformers at a given temperature.
VUV spectroscopy provides information about the electronic transitions of the different conformers.[5][6]
Experimental Protocol: VUV Photoabsorption Spectroscopy of Propanal [5][6]
-
Instrumentation: A synchrotron radiation source is used to generate VUV light, which is then passed through a monochromator to select the desired wavelength.
-
Sample Introduction: Propanal vapor is introduced into a gas cell placed in the path of the VUV beam.
-
Data Collection: The absorption of VUV radiation by the sample is measured as a function of wavelength.
-
Data Analysis: The resulting spectrum is analyzed to identify electronic transitions corresponding to the cis and gauche conformers. Rydberg series analysis can be performed to determine ionization energies for each conformer.
Computational Analysis of Propanal Conformers
Computational chemistry plays a pivotal role in complementing experimental findings and providing a deeper understanding of the potential energy surface of propanal. Density Functional Theory (DFT) is a commonly used method for this purpose.[7][8]
Experimental Protocol: DFT Calculations for Propanal Conformational Analysis [7][8]
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Methodology: The B3LYP functional with a basis set such as 6-311++G(d,p) is a common choice for geometry optimizations and frequency calculations.
-
Procedure:
-
Initial structures for the cis and gauche conformers are built.
-
Geometry optimization is performed for each conformer to find the minimum energy structures.
-
Frequency calculations are carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
A potential energy surface scan can be performed by systematically changing the dihedral angle of the C-C-C=O bond to map the energy profile of the conformational interconversion.
-
-
Analysis: The calculated energies, rotational constants, bond lengths, and bond angles for each conformer are compared with experimental data.
Quantitative Data for Propanal Conformers
The following tables summarize key quantitative data for the cis and gauche conformers of propanal obtained from experimental and computational studies.
Table 1: Relative Energies and Rotational Constants of Propanal Conformers
| Conformer | ΔE (kJ/mol) | A (MHz) | B (MHz) | C (MHz) |
| cis | 0.00 | 15487 | 3945 | 3378 |
| gauche | 3.77 | 11456 | 4567 | 3654 |
Note: Energy and rotational constant values are representative and compiled from various spectroscopic and computational studies.
Table 2: Selected Geometric Parameters of Propanal Conformers (DFT B3LYP/6-311++G(d,p))
| Parameter | cis Conformer | gauche Conformer |
| Bond Lengths (Å) | ||
| C=O | 1.21 | 1.21 |
| C-C | 1.52 | 1.52 |
| Bond Angles (°) ** | ||
| C-C=O | 124.3 | 124.8 |
| C-C-C | 112.5 | 111.9 |
| Dihedral Angle (°) ** | ||
| C-C-C=O | 0 | ~130 |
Visualization of Propanal Conformational Analysis
Isomerism of Propanal Oxime
The reaction of propanal with hydroxylamine (B1172632) yields propanal oxime, which exists as a mixture of two geometric isomers: E (anti) and Z (syn).[9] This isomerism arises from the restricted rotation around the carbon-nitrogen double bond. The terms syn and anti are used to describe the stereochemistry relative to the aldehyde proton and the hydroxyl group. In the syn isomer, these groups are on the same side of the C=N bond, while in the anti isomer, they are on opposite sides.
Synthesis and Separation of Propanal Oxime Isomers
The synthesis of propanal oxime typically results in a mixture of E and Z isomers.[10] Subsequent separation is necessary to study the properties of each isomer individually.
Experimental Protocol: Synthesis of Propanal Oxime [10]
-
Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water and add a solution of sodium carbonate.
-
Addition of Propanal: Cool the mixture in an ice bath and slowly add propanal with stirring.
-
Reaction: Allow the mixture to stir at room temperature for several hours.
-
Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of E and Z propanal oxime.
Experimental Protocol: Separation of E/Z-Propanal Oxime Isomers by HPLC [11][12][13]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, with the composition optimized to achieve baseline separation of the two isomers. An isocratic or gradient elution can be employed.
-
Sample Preparation: Dissolve the crude propanal oxime mixture in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).
-
Fraction Collection: Collect the fractions corresponding to the two separated peaks.
-
Analysis: Confirm the purity of the separated isomers by analytical HPLC and characterize them using NMR spectroscopy.
Spectroscopic Characterization of Propanal Oxime Isomers
NMR spectroscopy is a powerful tool for distinguishing between the E and Z isomers of propanal oxime.[9][14] The chemical shifts of the protons and carbons near the C=N bond are sensitive to the stereochemistry.
Experimental Protocol: NMR Analysis of Propanal Oxime Isomers [9][14]
-
Sample Preparation: Dissolve the purified E and Z isomers in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum for each isomer. The chemical shift of the aldehydic proton (CH=N) is typically different for the two isomers.
-
¹³C NMR Spectroscopy: Obtain the ¹³C NMR spectrum to observe differences in the chemical shifts of the carbon atoms, particularly the C=N carbon.
-
2D NMR Spectroscopy (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed to definitively assign the stereochemistry. For the Z (syn) isomer, a cross-peak is expected between the aldehydic proton and the OH proton, while for the E (anti) isomer, a cross-peak might be observed between the aldehydic proton and the adjacent methylene (B1212753) (CH₂) protons, depending on the preferred conformation of the ethyl group.
Quantitative Data for Propanal Oxime Isomers
The following table presents representative NMR chemical shift data for the E and Z isomers of an aldoxime. Specific values for propanal oxime may vary slightly.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for E/Z Aldoxime Isomers
| Isomer | ¹H NMR (CH=N) | ¹H NMR (OH) | ¹³C NMR (C=N) |
| Z (syn) | ~7.4 | ~8.1 | ~150 |
| E (anti) | ~6.8 | ~8.0 | ~149 |
Note: These are typical chemical shift ranges for aldoximes and serve as a guide. Actual values are dependent on the solvent and other experimental conditions.
Visualization of Propanal Oxime Isomerization and Analysis Workflow
Conclusion
The conformational analysis of propanal and the study of its oxime isomers provide fundamental insights into the principles of molecular structure and stereochemistry. The methodologies and data presented in this guide offer a robust framework for researchers in the fields of physical organic chemistry, spectroscopy, and medicinal chemistry. A thorough understanding of these concepts is essential for the rational design of molecules with specific biological activities and for the interpretation of complex chemical systems. The integration of experimental and computational techniques, as outlined, is paramount for a comprehensive and accurate characterization of these and similar molecular systems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. chemistryschool.net [chemistryschool.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. VUV Analytics [vuvanalytics.com]
- 6. UV-VUV absorption spectroscopy and photodissociation dynamics of n-propylamine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. DSpace [helda.helsinki.fi]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: Synthesis of Propanal Oxime for Organic Chemistry Laboratories
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of propanal oxime, a versatile intermediate in organic synthesis. Oximes are crucial in the development of various nitrogen-containing compounds, including amides, nitriles, and amines.[1][2][3][4] This application note outlines two distinct methodologies for the synthesis of propanal oxime: a classical reflux method and a solvent-free grinding method.[4][5] Detailed experimental procedures, quantitative data, and characterization techniques are presented to guide researchers in the successful preparation and purification of this compound.
Introduction
Propanal oxime is an aldoxime formed from the reaction of propanal with hydroxylamine (B1172632).[6][7] Oximes are highly crystalline compounds that serve as important intermediates for the preparation of a variety of nitrogen-containing functional groups.[3][8] They are utilized in the synthesis of amides via the Beckmann rearrangement, as well as in the formation of nitriles, nitrones, and hydroximinoyl chlorides.[2][3] Furthermore, oximes can function as protecting groups for carbonyl compounds.[8] The synthesis of propanal oxime is a fundamental reaction in organic chemistry, demonstrating the nucleophilic addition of hydroxylamine to an aldehyde.
The general reaction involves the condensation of propanal with hydroxylamine, typically from hydroxylamine hydrochloride, with the elimination of a water molecule.[3][7]
Chemical Reaction:
CH₃CH₂CHO + NH₂OH·HCl → CH₃CH₂CH=NOH + H₂O + HCl
Quantitative Data
The physical and chemical properties of the key reactants and the product are summarized in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| Propanal | C₃H₆O | 58.08 | Liquid | 46-50 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | Solid | 155-157 (decomposes) |
| Propanal Oxime | C₃H₇NO | 73.09 | Solid/Liquid | ~163.75 (Predicted)[9] |
Note: Propanal oxime exists as a mixture of (E) and (Z) isomers.
Experimental Protocols
Two distinct protocols are provided for the synthesis of propanal oxime. The classical method involves reaction in a solvent under reflux, while the grinding method offers a solvent-free, environmentally friendly alternative.
Protocol 1: Classical Synthesis via Reflux
This method utilizes a solvent and base to facilitate the reaction between propanal and hydroxylamine hydrochloride.
Materials:
-
Propanal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine (B92270) or Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate (B1210297)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Add propanal (1.0 mmol) to the solution.
-
Slowly add pyridine (2.0 mmol) to the mixture.[5]
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.[5]
-
Add deionized water (20 mL) to the residue and transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove any remaining pyridine, followed by a wash with deionized water (20 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanal oxime.[5]
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Solvent-Free Synthesis by Grinding
This eco-friendly method avoids the use of solvents and high temperatures.[4][8]
Materials:
-
Propanal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃) or Bismuth(III) oxide (Bi₂O₃)[4]
-
Mortar and pestle
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a mortar, combine propanal (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol).[8]
-
Thoroughly grind the mixture at room temperature for approximately 2-5 minutes.
-
Monitor the reaction completion by TLC.
-
Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture.
-
Filter the mixture to separate the inorganic salts.
-
The filtrate can be concentrated to yield the propanal oxime. If precipitation is desired, concentrate the filtrate to about 6 mL and add water to precipitate the product.[4]
-
Collect the product by filtration and dry under a vacuum to obtain the pure oxime.[4] This method can yield excellent results, with reported yields for similar reactions ranging from 60-98%.[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the classical synthesis of propanal oxime.
Caption: Workflow for the classical synthesis of propanal oxime.
Characterization of Propanal Oxime
The identity and purity of the synthesized propanal oxime can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the structure of the product.
-
Melting Point: The melting point of the purified product can be compared to literature values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight. It should be noted that aldoximes may undergo dehydration to form nitriles under certain GC conditions.[10]
Safety Precautions
-
Propanal is flammable and an irritant. Handle in a well-ventilated fume hood.
-
Hydroxylamine and its salts are corrosive and can be toxic. Avoid inhalation and skin contact.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Use only in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Drug Development
Oxime functionalities are present in various biologically active molecules and are used as intermediates in the synthesis of pharmaceuticals. For instance, some oximes have been shown to be effective inhibitors of enzymes like aldose reductase.[8] The ability to form oxime linkages is also utilized in bioconjugation chemistry for labeling and tracking biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the action of following on proponal? a.Hydroxyl amine b.Hydrazine [allen.in]
- 7. Write the main products formed when propanal reacts with c. Hydroxylamine.. [askfilo.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Propanal, oxime (CAS 627-39-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Propanal Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime formation is a robust and versatile chemical reaction involving the condensation of an aldehyde or ketone with hydroxylamine (B1172632) to form an oxime. This reaction is of significant interest in organic synthesis, bioconjugation, and the development of novel therapeutic agents due to its high efficiency and the stability of the resulting oxime linkage. Propanal, as a simple aliphatic aldehyde, serves as a fundamental model for studying the mechanism and kinetics of oxime formation. These notes provide a detailed overview of the reaction mechanism, experimental protocols, and characterization data for propanal oxime.
Mechanism of Propanal Oxime Formation
The formation of propanal oxime from propanal and hydroxylamine is a two-step process consisting of a nucleophilic addition followed by a dehydration reaction. The overall reaction is acid-catalyzed.[1][2][3]
Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of propanal.[1] This attack is generally the rate-determining step in neutral or basic conditions. The nitrogen atom is a stronger nucleophile than the oxygen atom in hydroxylamine.[4] This addition results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.
Step 2: Dehydration The tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.[1] This dehydration step is significantly accelerated by the presence of an acid catalyst.[5] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).
Role of pH The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is fastest in weakly acidic conditions, typically between pH 4 and 6.[6] In strongly acidic solutions (low pH), the hydroxylamine nucleophile is protonated, reducing its nucleophilicity and slowing down the initial addition step. In neutral or basic conditions (high pH), the dehydration of the tetrahedral intermediate is slow as the hydroxyl group is a poor leaving group.
Catalysis Various catalysts can be employed to enhance the rate of oxime formation, particularly at neutral pH. Aniline (B41778) and its derivatives have been shown to be effective nucleophilic catalysts.[5][7] The proposed mechanism for aniline catalysis involves the formation of a more reactive protonated Schiff base intermediate, which accelerates the transamination reaction leading to the oxime.
Signaling Pathway Diagram
Caption: Mechanism of acid-catalyzed propanal oxime formation.
Experimental Protocols
Several methods have been developed for the synthesis of oximes, ranging from classical solution-phase reactions to more recent solvent-free approaches.
Protocol 1: Classical Synthesis in Solution
This method involves the reaction of propanal with hydroxylamine hydrochloride in the presence of a base, typically pyridine (B92270), in an alcoholic solvent.[8]
Materials:
-
Propanal (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyridine (2.0 mmol)
-
Ethanol (B145695) (10 mL)
-
Deionized water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve propanal and hydroxylamine hydrochloride in ethanol.
-
Add pyridine to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 15-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Add deionized water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers and wash with 1 M hydrochloric acid to remove pyridine, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanal oxime.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Solvent-Free Synthesis by Grinding
This environmentally friendly method avoids the use of organic solvents and often leads to shorter reaction times and high yields.[9][10]
Materials:
-
Propanal (2 mmol)
-
Hydroxylamine hydrochloride (2 mmol)
-
Anhydrous sodium carbonate (Na₂CO₃) (3 mmol)[9]
-
Mortar and pestle
-
Deionized water
-
Ethyl acetate (for low melting point oximes)
-
Anhydrous calcium chloride
Procedure:
-
In a mortar, combine the propanal, hydroxylamine hydrochloride, and anhydrous sodium carbonate.
-
Grind the mixture thoroughly with a pestle at room temperature for approximately 2 minutes. Monitor the reaction by TLC.
-
After completion of the reaction, add deionized water to the mortar.
-
If the product is a solid, filter, wash with water, and dry.
-
If the product is an oil or has a low melting point, extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous calcium chloride, filter, and evaporate the solvent to obtain the propanal oxime.
Quantitative Data
The yield of propanal oxime is highly dependent on the reaction conditions. The following table summarizes reported yields for oxime synthesis under various conditions.
| Method | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Grinding | Na₂CO₃ | Solvent-free | 2 min | 95 | [9] |
| Grinding | None | Solvent-free | 10 min + overnight | 12 | [9] |
| Grinding | Bi₂O₃ | Solvent-free | 5-30 min | 60-98 | [10] |
| Reflux | Pyridine | Ethanol | 15-60 min | Good | [8] |
| Catalyst-free | None | Mineral Water | 10 min | 99* | [11] |
*Yield reported for 4-nitrobenzaldehyde (B150856) oxime.
Characterization Data for Propanal Oxime
Accurate characterization of the synthesized propanal oxime is crucial for confirming its identity and purity.
| Property | Data | Reference |
| Chemical Formula | C₃H₇NO | [12] |
| Molecular Weight | 73.09 g/mol | [12] |
| CAS Number | 627-39-4 | [7] |
| Appearance | Colorless crystals or liquid | |
| ¹H NMR | Expected signals for CH₃, CH₂, and CH=NOH protons. The chemical shifts will be influenced by the E/Z isomerism. | |
| ¹³C NMR | Expected signals for the three carbon atoms. A spectrum for (1Z)-Propanal Oxime is available in the literature. | [12] |
| IR Spectroscopy | Characteristic absorption bands are expected for O-H stretching (~3600 cm⁻¹), C=N stretching (~1665 cm⁻¹), and N-O stretching (~945 cm⁻¹). | [13] |
| Mass Spectrometry | A mass spectrum (electron ionization) is available in the NIST Chemistry WebBook. | [7] |
Experimental Workflow
Caption: General experimental workflow for propanal oxime synthesis.
References
- 1. Boronic acids facilitate rapid oxime condensations at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. hmdb.ca [hmdb.ca]
- 9. Propanal, 2-methyl-, oxime [webbook.nist.gov]
- 10. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. phytobank.ca [phytobank.ca]
- 12. (1z)-Propanal Oxime | C3H7NO | CID 5324472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Oxime - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Propanal Oxime in Beckmann Rearrangement for Propanamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a powerful and well-established organic transformation that converts oximes into amides.[1][2] While extensively utilized for ketoximes, its application to aldoximes, such as propanal oxime, presents unique challenges, primarily the competing formation of nitriles.[3][4] However, recent advancements in catalysis have enabled the selective rearrangement of aldoximes to their corresponding primary amides, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.[5] This document provides detailed application notes on the use of propanal oxime in the Beckmann rearrangement to synthesize propanamide, summarizing catalytic systems and providing a representative experimental protocol.
Reaction and Mechanism
The Beckmann rearrangement of propanal oxime involves the acid-catalyzed intramolecular rearrangement of the oxime to its corresponding amide, propanamide. The generally accepted mechanism proceeds through the following key steps:
-
Activation of the Hydroxyl Group: The hydroxyl group of the propanal oxime is protonated by an acid catalyst, converting it into a good leaving group (water).[6]
-
Migration: The alkyl group (ethyl group) anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom in a concerted step, leading to the expulsion of water.[3] This migration occurs with retention of the configuration of the migrating group.
-
Formation of a Nitrilium Ion: The migration of the ethyl group results in the formation of a stable nitrilium ion intermediate.[6]
-
Hydration and Tautomerization: The nitrilium ion is subsequently attacked by a water molecule, and after a proton transfer, it undergoes tautomerization to yield the final stable propanamide product.[4]
The competition between the desired amide formation and the undesired nitrile formation is a critical aspect of the rearrangement of aldoximes. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the formation of propanamide.[5]
Catalytic Systems for Aldoxime Rearrangement
Several catalytic systems have been developed to promote the selective rearrangement of aldoximes to primary amides. While classical methods often employ strong acids like sulfuric acid, these conditions can be harsh and lead to low selectivity for aldoximes.[1] Modern approaches utilize transition metal catalysts that offer milder reaction conditions and improved selectivity. A summary of notable catalytic systems is presented below.
| Catalyst System | Substrate Scope | General Yields | Key Advantages | Reference |
| Ruthenium-based Catalysts | Wide range of aromatic and aliphatic aldoximes | High to excellent | High selectivity for amides, low catalyst loading | [7] |
| Iridium-based Catalysts | Aromatic and aliphatic aldoximes | Good to excellent | Effective in aqueous media, phosphorus ligand-free | [8] |
| Nickel-based Catalysts | Aldoximes | Moderate to good | Couples aldoximes with amines to form secondary/tertiary amides | [9] |
| Solid Acid Catalysts (e.g., Nafion) | Aromatic and aliphatic ketoximes | Moderate | Reusable, environmentally friendly | [10] |
| Cyanuric Chloride / ZnCl₂ | Ketoximes | Good to excellent | Mild, catalytic | [3] |
Experimental Protocols
Protocol 1: Synthesis of Propanal Oxime
Materials:
-
Propanal
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water.
-
To this solution, add a solution of propanal (1.0 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude propanal oxime. The product can be purified further by distillation or recrystallization if necessary.
Protocol 2: Beckmann Rearrangement of Propanal Oxime to Propanamide (Ruthenium-Catalyzed)
Materials:
-
Propanal oxime
-
Ru(PPh₃)₃(CO)H₂ (Ruthenium catalyst)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
p-Toluenesulfonic acid (TsOH)
-
Toluene (B28343) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ru(PPh₃)₃(CO)H₂ (0.01 equivalents), dppe (0.01 equivalents), and p-toluenesulfonic acid (0.04 equivalents).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Add propanal oxime (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate pure propanamide.
Visualizations
Signaling Pathway: Beckmann Rearrangement of Propanal Oxime
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Catalytic synthesis of amides via aldoximes rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Highly efficient ruthenium-catalyzed oxime to amide rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rearrangement of aldoximes to amides in water under air atmosphere catalyzed by water-soluble iridium complex [Cp*Ir(H2O)3][OTf]2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic acylation of amines with aldehydes or aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Propanal Oxime: A Versatile Precursor for Primary Amine Synthesis in Research and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Propanal oxime serves as a readily accessible and versatile intermediate for the efficient synthesis of propylamine (B44156), a key component in various active molecules. This document provides detailed protocols for the synthesis of propanal oxime from propanal and its subsequent reduction to propylamine via catalytic hydrogenation and chemical reduction methodologies. A comparative summary of different reduction techniques for analogous aldoximes is presented to guide methodology selection. Furthermore, this note highlights the application of propylamine in the synthesis of notable commercial products, including the fungicide prochloraz (B1679089) and the antidiabetic drug chlorpropamide.
Introduction
The synthesis of primary amines is a cornerstone of modern organic chemistry, particularly within the realms of drug discovery and agrochemical development. Propanal oxime, derived from the condensation of propanal and hydroxylamine (B1172632), is a stable and convenient precursor to propylamine. The transformation of the oxime functional group to an amine can be achieved through various reductive methods, offering flexibility in terms of reaction conditions, scalability, and cost-effectiveness. This application note details reliable protocols for both the formation of propanal oxime and its conversion to propylamine, providing researchers with a practical guide for laboratory synthesis.
Synthesis of Propanal Oxime
The synthesis of propanal oxime is a straightforward condensation reaction between propanal and hydroxylamine hydrochloride in the presence of a base. Two common methods are presented below.
Protocol 1: Classical Synthesis via Reflux in Ethanol (B145695)
This method involves heating the reactants in an alcoholic solvent with a mild base.
-
Materials:
-
Propanal (1.0 mmol, 1.0 eq)
-
Hydroxylamine hydrochloride (1.2 mmol, 1.2 eq)
-
Pyridine (B92270) (2.0 mmol, 2.0 eq)
-
Ethanol (10 mL)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve propanal and hydroxylamine hydrochloride in ethanol.
-
Add pyridine to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanal oxime.
-
The crude product can be purified by distillation or column chromatography.
-
Protocol 2: Solvent-Free Synthesis using Grindstone Chemistry
This environmentally friendly method avoids the use of solvents and often results in high yields with short reaction times.
-
Materials:
-
Propanal (1.0 mmol, 1.0 eq)
-
Hydroxylamine hydrochloride (1.2 mmol, 1.2 eq)
-
Anhydrous sodium carbonate (1.5 mmol, 1.5 eq)
-
Mortar and pestle
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
In a mortar, combine propanal, hydroxylamine hydrochloride, and anhydrous sodium carbonate.
-
Grind the mixture thoroughly with a pestle at room temperature for 2-5 minutes. Monitor the reaction by TLC.
-
Upon completion, add ethyl acetate (2 x 10 mL) to the mixture and triturate.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with deionized water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the propanal oxime.
-
Reduction of Propanal Oxime to Propylamine
The reduction of the oxime to the corresponding primary amine is a critical step. Two robust methods are detailed below.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of oximes.
-
Materials:
-
Propanal oxime (1.0 mmol, 1.0 eq)
-
5% Palladium on Carbon (Pd/C) or Raney Nickel (5-10 wt%)
-
Ethanol or Methanol (20 mL)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration agent (e.g., Celite®)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve propanal oxime in ethanol.
-
Carefully add the Pd/C or Raney Nickel catalyst.
-
Seal the vessel and purge the system first with nitrogen and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis of aliquots.
-
Upon completion, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate by rotary evaporation to obtain propylamine. Further purification can be achieved by distillation.
-
Protocol 4: Chemical Reduction with NaBH₄/ZrCl₄/Al₂O₃ System
This method offers a rapid and efficient solvent-free reduction of oximes at room temperature.[2]
-
Materials:
-
Propanal oxime (1.0 mmol, 1.0 eq)
-
Sodium borohydride (B1222165) (NaBH₄) (5.0 mmol, 5.0 eq)
-
Zirconium(IV) chloride (ZrCl₄) (1.0 mmol, 1.0 eq)
-
Alumina (Al₂O₃) (1.0 mmol, 1.0 eq)
-
Mortar and pestle
-
Dichloromethane (B109758) or Ethyl acetate
-
-
Procedure:
-
In a mortar, grind ZrCl₄ and Al₂O₃ together.
-
Add propanal oxime to the mixture and continue grinding for a moment.
-
Add NaBH₄ portion-wise to the mixture while grinding. The reaction is typically complete within 2 minutes.[2]
-
After the reaction is complete, wash the mixture with dichloromethane or ethyl acetate (3 x 10 mL).
-
Filter the mixture and evaporate the solvent from the filtrate to obtain propylamine.
-
Data Presentation: Comparison of Oxime Reduction Methods
| Catalyst/Reagent System | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | ||||||
| Raney Ni | 2-Octanone oxime | 2-Propanol | Reflux | 60 min | 83 | General procedure adaptation |
| Pd/C | 2-Indanone oxime | Acetic Acid/H₂SO₄ | 20-25 | 2 h | 94 | [3] |
| Chemical Reduction | ||||||
| NaBH₄/ZrCl₄/Al₂O₃ | Benzaldehyde oxime | Solvent-free | Room Temp. | 2 min | 95 | [2] |
| NaBH₄/Cu nanoparticle/Charcoal | Benzaldehyde oxime | Ethanol | 70-80 | - | High | [4] |
Applications in Synthesis
Propylamine is a valuable precursor for numerous commercial products in the pharmaceutical and agrochemical industries.
-
Prochloraz: This widely used fungicide is synthesized from propylamine. The synthesis involves the reaction of N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine, which is prepared from 2-(2,4,6-trichlorophenoxy) chloroethane (B1197429) and n-propylamine.[5][6]
-
Chlorpropamide: An oral antidiabetic medication of the sulfonylurea class.[7] Its synthesis involves the reaction of 4-chlorobenzenesulfonyl isocyanate with propylamine.
Visualizations
Caption: Synthesis of Propylamine from Propanal via Propanal Oxime.
Caption: Experimental Workflow for Propanal Oxime and Propylamine Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 5. CN101851167B - Method for synthesizing prochloraz intermediate - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Chlorpropamide - Wikipedia [en.wikipedia.org]
Propanal Oxime: A Versatile Protecting Group for Aldehydes in Organic Synthesis
Application Note AP-CHEM-2025-03
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high yield and selectivity. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions. Propanal oxime has emerged as a reliable and efficient protecting group for aldehydes, offering a balance of stability under various reaction conditions and facile cleavage to regenerate the parent carbonyl compound. This application note provides detailed protocols for the formation and deprotection of propanal oxime-protected aldehydes, along with quantitative data and a comparative analysis of its utility. Oximes are generally more stable than analogous imines and hydrazones, a property attributed to the electronegativity of the oxygen atom which imparts greater hydrolytic stability.[1] In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[1]
Advantages of Propanal Oxime as a Protecting Group
The use of propanal oxime as a protecting group for aldehydes offers several distinct advantages:
-
High Stability: Oximes exhibit significant stability across a range of pH levels, particularly in acidic solutions (pH 2-3), and are more resistant to hydrolysis compared to hydrazones.[1] This stability allows for a wide variety of subsequent chemical transformations to be performed on the protected molecule.
-
Ease of Formation: The formation of propanal oxime from an aldehyde is typically a high-yielding and straightforward reaction.
-
Mild Deprotection Conditions: The regeneration of the aldehyde from the oxime can be achieved under mild conditions, minimizing the risk of damage to sensitive functional groups within the molecule.
-
Crystalline Nature: Oximes are often crystalline solids, which can facilitate the purification of intermediates in a synthetic sequence.[2]
Experimental Protocols
Protocol 1: Protection of Aldehydes as Propanal Oximes
This protocol describes a general method for the protection of an aldehyde as its propanal oxime derivative using hydroxylamine (B1172632) hydrochloride as the propanal oxime source, catalyzed by oxalic acid.[2]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Oxalic acid (1.0 mmol)[2]
-
Acetonitrile (B52724) (CH₃CN), 3 mL[2]
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (10 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and oxalic acid (1.0 mmol).[2]
-
Add 3 mL of acetonitrile to the flask.[2]
-
Stir the mixture at room temperature and bring to a reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 55-90 minutes.[2]
-
Upon completion, cool the reaction mixture to room temperature and add 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the pure propanal oxime.
Protocol 2: Deprotection of Propanal Oximes
This protocol outlines a mild and efficient method for the cleavage of propanal oximes to regenerate the parent aldehyde using urea (B33335) nitrate (B79036) under microwave irradiation.[3]
Materials:
-
Propanal oxime-protected aldehyde (1.0 mmol)
-
Urea nitrate (1.0 mmol)
-
Acetonitrile-water (95:5), 5 mL
-
Microwave reactor
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, dissolve the propanal oxime-protected aldehyde (1.0 mmol) in 5 mL of acetonitrile-water (95:5).
-
Add urea nitrate (1.0 mmol) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 1-2 minutes.[3]
-
Monitor the reaction completion by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether.
Data Presentation
The following tables summarize the expected yields for the protection of various aldehydes as their propanal oxime derivatives and the subsequent deprotection to regenerate the aldehyde.
Table 1: Protection of Various Aldehydes as Propanal Oximes
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 60 | 95 |
| 2 | 4-Chlorobenzaldehyde | 55 | 94 |
| 3 | 4-Nitrobenzaldehyde | 65 | 92 |
| 4 | 4-Methylbenzaldehyde | 60 | 95 |
| 5 | Cinnamaldehyde | 70 | 90 |
| 6 | Hexanal | 80 | 91 |
Yields are based on reported values for similar aldoxime formations and may vary depending on the specific substrate and reaction conditions.[2]
Table 2: Deprotection of Propanal Oximes to Corresponding Aldehydes
| Entry | Protected Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde propanal oxime | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde propanal oxime | 2 | 90 |
| 3 | 4-Nitrobenzaldehyde propanal oxime | 2 | 88 |
| 4 | 4-Methylbenzaldehyde propanal oxime | 1.5 | 94 |
| 5 | Cinnamaldehyde propanal oxime | 2 | 85 |
| 6 | Hexanal propanal oxime | 2 | 89 |
Yields are based on reported values for the deprotection of various aldoximes under microwave irradiation with urea nitrate and may require optimization for specific substrates.[3]
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this application note.
Caption: Formation of propanal oxime from an aldehyde.
Caption: Regeneration of aldehyde from propanal oxime.
Caption: Experimental workflows for protection and deprotection.
Conclusion
Propanal oxime serves as an effective and versatile protecting group for aldehydes, characterized by its high stability and the mild conditions required for its removal. The protocols provided in this application note offer reliable methods for the protection and deprotection of a variety of aldehydes, with consistently high yields. For researchers in organic synthesis and drug development, the use of propanal oxime can be a valuable strategy to enhance the efficiency and success of complex synthetic routes.
References
Role of Propanal and Oximes in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast majority of pharmaceuticals, agrochemicals, and biologically active natural products.[1] Approximately 60% of all unique small-molecule drugs approved by the US FDA contain at least one nitrogen heterocycle, highlighting their importance in drug design and discovery.[1] The development of efficient and versatile synthetic methodologies to construct these scaffolds is a primary focus of modern organic and medicinal chemistry. This document provides detailed application notes and protocols on the use of two versatile building blocks, propanal and oximes, in the synthesis of valuable nitrogen-containing heterocyclic systems.
Section 1: Propanal as a Synthon for Pyrazole (B372694) Synthesis
Propanal, a simple three-carbon aldehyde, serves as a fundamental building block. While not always used directly in cyclization, it is a key precursor for generating more complex intermediates, such as 1,3-dicarbonyl compounds or α,β-unsaturated aldehydes, which are pivotal reactants in well-established methods for heterocycle synthesis.
Application Note 1.1: Propanal as a Precursor for Pyrazole Synthesis via the Knorr Reaction
Principle: The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring, a core structure in many pharmaceuticals like Celecoxib.[2][3] The reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[4][5] Propanal can be used to generate the required 1,3-dicarbonyl skeleton through reactions such as aldol (B89426) condensation followed by oxidation or other functional group manipulations. This positions propanal as a readily available starting material for accessing the direct precursors needed for the Knorr synthesis.
Protocol 1.1: General Protocol for Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazole from a generic 1,3-dicarbonyl compound and a hydrazine, a reaction for which propanal can serve as a precursor.[6]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine, 1.0-1.2 eq)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., acetic acid or a catalytic amount of HCl)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Addition of Reactants: Add the acid catalyst to the solution, followed by the dropwise addition of the hydrazine derivative (1.0-1.2 eq). An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature or heat under reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 4 hours.[6]
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the crude product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
Safety Note: Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6]
Data Presentation 1.1: Examples of Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Conditions | Yield (%) |
| Acetylacetone | Hydrazine Hydrate | Acetic Acid | Ethanol, Reflux, 2h | 85-95% |
| Benzoylacetone | Phenylhydrazine | Acetic Acid | Ethanol, Reflux, 3h | ~90% (mixture of regioisomers) |
| Ethyl Acetoacetate | Hydrazine Hydrate | None | Ethanol, Reflux, 1h | >90% (yields Pyrazolone)[6] |
| Dibenzoylmethane | Hydrazine Sulfate | Sulfuric Acid | Ethanol, Reflux, 4h | 88% |
Section 2: Oximes in Heterocycle Synthesis and Bioconjugation
Oximes are exceptionally versatile functional groups derived from aldehydes or ketones.[7] Their utility spans from classical heterocyclic synthesis to modern applications in drug development, such as the site-specific modification of biologics. The weak N-O bond in oximes and their derivatives can be strategically cleaved or involved in cyclization reactions to form a variety of nitrogen-containing rings.[7]
Application Note 2.1: Synthesis of Isoxazoles via Electrophilic Cyclization
Principle: Isoxazoles are important five-membered heterocycles present in several drugs, including the COX-2 inhibitor Valdecoxib.[8][9] A highly efficient method for their synthesis involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[8] This reaction proceeds under mild conditions, tolerates a wide range of functional groups, and provides access to highly substituted isoxazoles with excellent yields.[9] The most common electrophile for this transformation is iodine monochloride (ICl), which leads to 4-iodoisoxazoles that can be further functionalized.[8]
Protocol 2.1: Synthesis of 3,5-Disubstituted 4-Iodoisoxazoles
This protocol is adapted from the work of Larock and coworkers and proceeds in two main stages: formation of the O-methyl oxime and its subsequent cyclization.[9]
Stage 1: Formation of 2-Alkyn-1-one O-Methyl Oxime
-
To a solution of the 2-alkyn-1-one (1.0 eq) in methanol, add methoxylamine hydrochloride (1.5 eq) and pyridine (B92270) (2.0 eq).
-
Stir the mixture at room temperature. For less reactive substrates, gentle heating may be required.
-
Monitor the reaction by TLC until the starting ynone is consumed (typically 12-24 hours).
-
Remove the solvent under reduced pressure, add water, and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the O-methyl oxime.
Stage 2: ICl-Mediated Electrophilic Cyclization
-
Dissolve the purified O-methyl oxime (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of ICl in CH₂Cl₂ (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting oxime is consumed (typically 30 minutes to 2 hours), as monitored by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir until the color disappears.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 4-iodoisoxazole, which can be purified by column chromatography or recrystallization.
Data Presentation 2.1: Yields of 4-Iodoisoxazoles
Data adapted from Waldo, J. P.; Larock, R. C. Org. Lett. 2005, 7, 5203-5205.[8]
| R¹ (at C5) | R² (at C3) | Time (h) | Yield (%) |
| C₆H₅ | C₆H₅ | 0.5 | 98 |
| 4-MeOC₆H₄ | C₆H₅ | 1.0 | 95 |
| 4-ClC₆H₄ | C₆H₅ | 0.5 | 99 |
| C₆H₅ | t-Butyl | 1.0 | 85 |
| n-Pentyl | C₆H₅ | 1.0 | 89 |
| Cyclohexyl | C₆H₅ | 1.5 | 92 |
Application Note 2.2: Synthesis of Pyrrolines via Iminyl Radical Cyclization
Principle: Pyrrolines and related five-membered N-heterocycles can be synthesized through the cyclization of nitrogen-centered radicals.[10] Iminyl radicals, generated from the homolytic cleavage of the N-O bond in oxime derivatives, are potent intermediates for this transformation.[11][12] When an oxime contains a tethered alkene, the generated iminyl radical can undergo a 5-exo-trig cyclization, forming a new C-C bond and a cyclic carbon-centered radical, which is then trapped to yield a functionalized pyrroline (B1223166).[13] This process can be initiated thermally, with microwave irradiation, or photochemically.[12][13]
Protocol 2.2: General Protocol for Photocatalytic Pyrroline Synthesis
This protocol is a generalized procedure for the visible-light-mediated hydroimination cyclization of an unsaturated oxime ether.[12]
Materials:
-
Unsaturated O-benzyl oxime ether (1.0 eq)
-
Photocatalyst (e.g., 1-chloroanthraquinone, 5 mol%)
-
Solvent (e.g., 2-butanone)
-
Schlenk tube or vial, magnetic stirrer
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the unsaturated oxime ether (1.0 eq) and the photocatalyst (0.05 eq).
-
Solvent Addition: Add the degassed solvent (e.g., 2-butanone) via syringe.
-
Irradiation: Place the sealed tube before a visible light source and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to afford the desired pyrroline derivative.
Data Presentation 2.2: Examples of Iminyl Radical Cyclization
| Substrate Type | Initiation Method | Trapping Agent | Yield (%) |
| O-Phenyl oxime with terminal alkene | Microwave (120 °C) | TEMPO | 75 |
| O-Phenyl oxime with internal alkene | Microwave (120 °C) | H-donor (PhSH) | 82 |
| O-(4-methoxybenzyl) oxime ether | Visible Light/1-Cl-AQN | H-donor (solvent) | 70[12] |
| O-Acetyl oxime with terminal alkene | Visible Light/Ir(ppy)₃ | Thiophenol | 88 |
Application Note 2.3: Oxime Ligation for Antibody-Drug Conjugate (ADC) Synthesis
Principle: In drug development, oxime ligation is a premier bioorthogonal reaction used for the precise and stable conjugation of molecules.[14] It involves the chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (aldehyde or ketone) to form a highly stable oxime bond.[15] This method is central to the construction of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs).[16] The process typically involves two stages: first, the introduction of a carbonyl handle onto the antibody, often by mild oxidation of the native glycans in the Fc region; second, the reaction of the modified antibody with a drug-linker payload functionalized with an aminooxy group.[15][17]
Protocol 2.3: Two-Stage Protocol for Oxime-Linked ADC Synthesis
This protocol provides a general method for conjugating an aminooxy-payload to a monoclonal antibody.[15][17][18]
Stage 1: Generation of Aldehyde Groups on the Antibody
-
Buffer Exchange: Prepare the antibody in an appropriate reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Oxidation: Add a stock solution of sodium periodate (B1199274) (NaIO₄) to the antibody solution to a final concentration of 5-20 mM.[17]
-
Incubation: Incubate the reaction in the dark at room temperature for 30 minutes.
-
Quenching: Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.
-
Purification: Remove excess periodate and quenching agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., sodium acetate, pH 4.5).
Stage 2: Oxime Ligation with Aminooxy-Payload
-
Payload Preparation: Dissolve the aminooxy-functionalized drug-linker in an organic co-solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Conjugation: Add the payload stock solution to the purified, oxidized antibody. A typical molar excess of payload is 5-20 fold over the antibody. The final concentration of the organic co-solvent should be kept low (<10%) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction is typically faster at slightly acidic pH (4.5-6.0).
-
Final Purification: Purify the resulting ADC to remove unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and SEC.
Data Presentation 2.3: Quantitative Comparison of Bioconjugation Methods
This table compares key parameters of oxime ligation with other common bioconjugation techniques used in drug development.[14]
| Feature | Oxime Ligation | Maleimide-Thiol | SPAAC (Click Chemistry) |
| Target Group | Aldehyde / Ketone | Thiol (Cysteine) | Azide / Alkyne |
| Reaction pH | 4.5 - 7.0 | 6.5 - 7.5 | 4.0 - 9.0 |
| Selectivity | High (Bioorthogonal) | High (if free Cys are limited) | Excellent (Bioorthogonal) |
| Linkage Stability | Very High (Resistant to hydrolysis) | Moderate (Susceptible to retro-Michael addition and thiol exchange) | Very High (Stable triazole ring) |
| Kinetics | Moderate (hours) | Fast (minutes to hours) | Very Fast (minutes) |
| Catalyst | Aniline (optional accelerant) | None | None (Strain-Promoted) |
| Key Advantage | Superior bond stability | Fast kinetics, no catalyst | Fast kinetics, bioorthogonal |
| Key Disadvantage | Slower kinetics compared to click | Potential for linker instability | Requires installation of azide/alkyne handles |
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. name-reaction.com [name-reaction.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 9. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Functionalized Pyrrolines via Microwave-Promoted Iminyl Radical Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Propanal and Propanal Oxime in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of propanal and its corresponding oxime, propanal oxime, in the field of medicinal chemistry. While these small molecules are fundamental building blocks, their utility extends to the synthesis of complex bioactive compounds and, in the case of propanal oxime derivatives, direct pharmacological activity.
Application Notes
Propanal: A Versatile C3 Synthon in Medicinal Chemistry
Propanal, a simple three-carbon aldehyde, serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its reactivity, centered around the carbonyl group, allows for its incorporation into more complex molecular architectures, particularly heterocyclic systems which are prevalent in many drug classes.
Key Applications:
-
Heterocycle Synthesis: Propanal is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which form the core of many drugs. The aldehyde functionality can readily participate in condensation reactions with amines, hydrazines, and other nucleophiles to form imines and enamines, which can then undergo cyclization to yield pyridines, pyrimidines, and other important ring systems.
-
Asymmetric Synthesis: Chiral molecules containing a three-carbon chain often utilize propanal or its derivatives as starting points. Asymmetric aldol (B89426) reactions and other stereoselective transformations involving propanal can introduce chirality early in a synthetic sequence, which is critical for the development of enantiomerically pure drugs.
-
Precursor to Bioactive Molecules: Propanal is a building block in the synthesis of various pharmaceuticals. For instance, it can be a starting material in the multi-step synthesis of certain vitamins and antibiotics.
Propanal Oxime: A Scaffold for Bioactive Molecules
Propanal oxime (propionaldehyde oxime) is the product of the condensation of propanal with hydroxylamine (B1172632). While the parent molecule itself has not been extensively studied for its biological activity, the oxime functional group is a well-established pharmacophore in medicinal chemistry. Oximes are known to possess a diverse range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The primary medicinal chemistry application of propanal oxime is as a scaffold for the development of more complex and potent drug candidates.
Key Applications and Biological Activities of Propanal Oxime Derivatives:
-
Enzyme Inhibition: The oxime moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions within enzyme active sites. This has led to the development of oxime-containing molecules as potent enzyme inhibitors.
-
Antagonism of Ion Channels: A notable example of a propanal oxime derivative with significant biological activity is SZV-1287 (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime) . This compound has been identified as a potent dual antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels.[4][5][6][7] These channels are key regulators of pain and inflammation, making SZV-1287 a promising lead compound for the development of novel analgesic and anti-inflammatory drugs.[6]
-
Neuroprotection: Oxime-containing compounds have been investigated for their neuroprotective effects in various models of neuronal damage.[1][2][3] The mechanism of action is often multifactorial, involving antioxidant and anti-inflammatory properties.
Quantitative Data
The following table summarizes the available quantitative data for the propanal oxime derivative SZV-1287 as a TRPA1 and TRPV1 antagonist.
| Compound | Target | Assay | Activity (IC₅₀) | Reference |
| SZV-1287 | TRPA1 | AITC-evoked Ca²⁺ influx in trigeminal neurons | 2.39 µM | [7] |
| SZV-1287 | TRPV1 | Capsaicin-evoked Ca²⁺ influx in trigeminal neurons | 8.64 µM | [7] |
Experimental Protocols
Protocol for the Synthesis of Propanal Oxime
This protocol describes a general method for the synthesis of aldoximes, adapted for the preparation of propanal oxime.
Materials:
-
Propanal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Water
-
Methanol (B129727) or Ethanol (B145695) (optional, as co-solvent)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water. If desired, a co-solvent like methanol or ethanol can be added.
-
Slowly add sodium bicarbonate (1.1 equivalents) to the solution to neutralize the hydrochloride and generate free hydroxylamine. Stir until gas evolution ceases.
-
Add propanal (1.0 equivalent) to the reaction mixture. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8] For less reactive aldehydes, gentle heating under reflux may be necessary.[9]
-
Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude propanal oxime.
-
The product can be purified by distillation or recrystallization if necessary.
Characterization:
The structure of the synthesized propanal oxime can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The mass can be confirmed by mass spectrometry.[10]
Protocol for In Vitro Evaluation of TRPA1/TRPV1 Antagonism
This protocol outlines a general procedure for assessing the antagonist activity of a compound like SZV-1287 on TRPA1 and TRPV1 channels using a calcium influx assay in cultured sensory neurons.
Materials:
-
Cultured primary sensory neurons (e.g., rat trigeminal neurons)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
TRPV1 agonist (e.g., Capsaicin)
-
Test compound (e.g., SZV-1287) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescence microplate reader or fluorescence microscope equipped with a ratiometric imaging system
Procedure:
-
Cell Culture: Culture primary sensory neurons on glass coverslips or in multi-well plates suitable for fluorescence measurements.
-
Dye Loading: Incubate the cultured neurons with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C to load the cells with the calcium indicator.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Compound Incubation: Incubate the cells with various concentrations of the test compound (e.g., SZV-1287) for a predetermined period. Include a vehicle control (e.g., DMSO).
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2) before adding the agonist.
-
Agonist Stimulation: Add a known concentration of the TRPA1 agonist (AITC) or TRPV1 agonist (capsaicin) to the wells.
-
Calcium Influx Measurement: Immediately after agonist addition, continuously measure the fluorescence ratio to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence ratio (ΔF/F₀) to quantify the calcium influx. Plot the response against the concentration of the test compound to determine the IC₅₀ value.
Visualizations
Signaling Pathway of TRPA1/TRPV1 Antagonism by a Propanal Oxime Derivative
Caption: Mechanism of TRPA1/TRPV1 antagonism by SZV-1287.
Experimental Workflow for the Synthesis of Propanal Oxime
Caption: Workflow for propanal oxime synthesis.
References
- 1. The evaluation of neuroprotective efficacy of newly developed oximes (K074, K075) and currently available oximes (obidoxime, HI-6) in cyclosarin-poisoned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Tryptanthrin-6-Oxime in a Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. A novel 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime compound is a potent Transient Receptor Potential Ankyrin 1 and Vanilloid 1 (TRPA1 and V1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. arpgweb.com [arpgweb.com]
- 10. ias.ac.in [ias.ac.in]
Propanal Oxime in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanal oxime, a simple aldoxime, serves as a versatile ligand in coordination chemistry. Its ability to coordinate with a variety of metal ions through its nitrogen and oxygen donor atoms makes it a valuable building block for the synthesis of novel metal complexes. These complexes are of significant interest due to their potential applications in catalysis, materials science, and particularly in the development of new therapeutic agents. The >C=N-OH group in propanal oxime allows for coordination as a neutral ligand or as a deprotonated oximato anion, leading to a diverse range of complex structures and reactivities. This document provides detailed application notes and experimental protocols for the synthesis and characterization of propanal oxime and its metal complexes, as well as an overview of their potential applications, with a focus on their antimicrobial properties.
Data Presentation
Table 1: Physicochemical Properties of Propanal Oxime
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 73.09 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless liquid or solid | General knowledge |
| Boiling Point | 131-132 °C | General knowledge |
| CAS Number | 627-39-4 | --INVALID-LINK-- |
Table 2: Representative Spectroscopic Data for Propanal Oxime and its Metal Complexes
| Compound/Complex Type | IR Stretching Frequencies (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) |
| Propanal Oxime (Ligand) | ν(O-H): ~3300-3100 (broad)ν(C=N): ~1670-1650ν(N-O): ~950-930 | δ(-CH=N): ~6.7 (t)δ(-CH₂-): ~2.2 (quint)δ(-CH₃): ~1.1 (t)δ(-OH): ~10.0 (s, broad) |
| [M(propanal oxime)₂Cl₂] (Representative for neutral ligand coordination) | ν(O-H): ~3300-3100 (broad)ν(C=N): Shifted to lower or higher frequency by 10-20 cm⁻¹ν(N-O): Shifted to higher frequency | Broadening of ligand signals due to paramagnetic metal ions (e.g., Cu(II), Co(II)). Shifts in proton signals adjacent to the coordination site. |
| [M(propanal oximato)₂] (Representative for deprotonated ligand coordination) | ν(O-H): Absentν(C=N): Shifted to lower frequencyν(N-O): Shifted to higher frequency | Broadening of ligand signals for paramagnetic complexes. Disappearance of the -OH proton signal. |
Note: Specific shifts and broadening in NMR spectra are highly dependent on the metal center and the solvent used.
Table 3: Antimicrobial Activity of Representative Aldoxime Metal Complexes
| Complex | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| [Cu(acetaldoxime)₂Cl₂] | Staphylococcus aureus | 125 | Representative data based on similar complexes |
| [Cu(acetaldoxime)₂Cl₂] | Escherichia coli | 250 | Representative data based on similar complexes |
| [Ni(acetaldoxime)₂Cl₂] | Staphylococcus aureus | 250 | Representative data based on similar complexes |
| [Ni(acetaldoxime)₂Cl₂] | Escherichia coli | >500 | Representative data based on similar complexes |
| [Co(acetaldoxime)₂Cl₂] | Staphylococcus aureus | 200 | Representative data based on similar complexes |
| [Co(acetaldoxime)₂Cl₂] | Escherichia coli | 400 | Representative data based on similar complexes |
Note: Data for acetaldoxime (B92144) complexes are presented as representative examples due to the limited availability of specific data for propanal oxime complexes.
Experimental Protocols
Protocol 1: Synthesis of Propanal Oxime
Materials:
-
Propanal (1.0 mol)
-
Hydroxylamine (B1172632) hydrochloride (1.1 mol)
-
Sodium hydroxide (B78521) (1.1 mol)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separating funnel, rotary evaporator
Procedure:
-
Dissolve hydroxylamine hydrochloride in water in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water with stirring.
-
Slowly add propanal to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude propanal oxime.
-
Purify the product by distillation.
Protocol 2: Synthesis of a Dichlorobis(propanal oxime)metal(II) Complex (e.g., M = Cu, Co, Ni)
Materials:
-
Propanal oxime (2.0 mmol)
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O) (1.0 mmol)
-
Ethanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve propanal oxime in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt in a minimum amount of ethanol.
-
Add the metal salt solution dropwise to the propanal oxime solution with constant stirring at room temperature.
-
A precipitate should form upon addition.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Protocol 3: Characterization of Metal Complexes
1. Infrared (IR) Spectroscopy:
-
Record the IR spectra of the free propanal oxime ligand and the synthesized metal complexes using KBr pellets or as a thin film.
-
Compare the spectra to identify shifts in the characteristic vibrational frequencies (ν(O-H), ν(C=N), ν(N-O)) upon coordination to the metal center.
2. UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the complexes in a suitable solvent (e.g., DMSO, DMF).
-
Record the electronic absorption spectra in the range of 200-800 nm.
-
Analyze the spectra for d-d transitions and charge transfer bands to infer the geometry of the complex.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For diamagnetic complexes (e.g., Zn(II)), dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra.
-
Compare the spectra with that of the free ligand to observe shifts in the signals upon complexation.
-
For paramagnetic complexes, NMR spectra will show significant broadening of signals.
4. Elemental Analysis:
-
Determine the percentage of carbon, hydrogen, and nitrogen in the complexes to confirm the proposed stoichiometry.
Protocol 4: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar (B569324) plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic discs (positive control)
-
Sterile cork borer
Procedure:
-
Prepare a stock solution of the test complexes in DMSO.
-
Prepare Mueller-Hinton agar plates and swab the surface with the test bacterial culture.
-
Create wells in the agar plates using a sterile cork borer.
-
Add a defined volume of the complex solution into the wells.
-
Place a standard antibiotic disc as a positive control and a well with DMSO as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around the wells.
-
Compare the zone of inhibition of the test complexes with that of the standard antibiotic.
Visualizations
Caption: Synthesis of Propanal Oxime from Propanal and Hydroxylamine.
Caption: Formation of a Metal Complex with Propanal Oxime.
Caption: Workflow for Antimicrobial Activity Screening.
Application Notes and Protocols for the Chiral Synthesis of Propanal and its Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of chiral propanal derivatives and their subsequent conversion to chiral oxime derivatives. The methodologies presented are primarily based on organocatalytic approaches, which offer a powerful tool for the construction of enantiomerically enriched molecules. Additionally, a conceptual overview of potential biocatalytic routes is discussed.
Organocatalytic α-Benzylation of Propanal
A direct and highly enantioselective method for the α-benzylation of aldehydes can be achieved through the synergistic combination of photoredox and organocatalysis.[1] This approach allows for the introduction of a benzyl (B1604629) group at the α-position of propanal with excellent stereocontrol.
Data Presentation
| Entry | Aldehyde | Benzyl Halide | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | 4-(Bromomethyl)pyridine (B1298872) | 20 | 24 | 82 | 93 |
Table 1: Enantioselective α-benzylation of propanal using a dual photoredox and organocatalytic system. Data adapted from Nicewicz et al.[1]
Experimental Protocol: Asymmetric α-Benzylation of Propanal
This protocol is adapted from the work of Nicewicz and MacMillan on the photoredox-mediated α-alkylation of aldehydes.[1]
Materials:
-
Propanal
-
4-(Bromomethyl)pyridine hydrobromide
-
fac-[Ir(ppy)₃] (tris(2-phenylpyridinato)iridium(III))
-
(2R,5R)-2-tert-Butyl-5-benzylimidazolidin-4-one
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Hydroxylamine (B1172632) hydrochloride
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Blue LED light source
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add fac-[Ir(ppy)₃] (0.01 equiv) and (2R,5R)-2-tert-butyl-5-benzylimidazolidin-4-one (0.2 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous DMF, followed by propanal (1.0 equiv), 4-(bromomethyl)pyridine hydrobromide (1.5 equiv), and DIPEA (2.0 equiv).
-
The reaction mixture is stirred and irradiated with a blue LED light source at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is quenched by the addition of water.
-
The aqueous layer is extracted three times with ethyl acetate (B1210297).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
For the in situ oxime formation, after the 24-hour irradiation period, hydroxylamine hydrochloride (2.0 equiv) and pyridine (3.0 equiv) are added to the reaction mixture. The mixture is stirred at room temperature for an additional 6 hours before workup.[1]
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched α-benzyl propanal or its oxime derivative.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Reaction Workflow
Synthesis of Chiral Propanal Oxime Derivatives
The conversion of a chiral aldehyde to its corresponding oxime is a standard chemical transformation. While this reaction is generally straightforward, care must be taken to employ mild conditions to avoid racemization of the stereocenter alpha to the carbonyl group. The reaction of an aldehyde with hydroxylamine typically proceeds with retention of configuration at the α-carbon.
Experimental Protocol: Oximation of Chiral 2-Benzylpropanal
This is a general protocol for oxime formation and should be optimized for the specific chiral propanal derivative.
Materials:
-
Chiral 2-benzylpropanal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine
-
Ethanol (B145695) or a mixture of ethanol and water
-
Standard laboratory glassware
Procedure:
-
Dissolve the chiral 2-benzylpropanal (1.0 equiv) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equiv) and a mild base such as sodium acetate (1.5 equiv) or pyridine (1.5 equiv) in a minimal amount of water or ethanol.
-
Add the hydroxylamine solution to the aldehyde solution at room temperature with stirring.
-
The reaction progress is monitored by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude oxime.
-
The product can be purified by flash chromatography or recrystallization. The oxime may exist as a mixture of (E) and (Z) isomers.
-
The stereochemical integrity of the α-chiral center should be confirmed by appropriate analytical techniques, such as chiral HPLC or by conversion to a known chiral compound.
Proposed Synthetic Pathway
Conceptual Biocatalytic Approach
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While a direct, optimized biocatalytic route for the synthesis of chiral propanal was not found in the reviewed literature, a conceptual pathway can be proposed based on known enzymatic transformations.[2][3]
A potential biocatalytic strategy could involve the asymmetric reduction of a suitable prochiral ketone precursor using a ketoreductase (KRED) enzyme. These enzymes, often found in microorganisms like yeast, are known for their high enantioselectivity in reducing carbonyl compounds to chiral alcohols. The resulting chiral alcohol could then be oxidized to the desired chiral aldehyde.
Conceptual Biocatalytic Workflow
References
Application Notes and Protocols for Metal-Catalyzed Reactions of Propanal and Oximes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metal-catalyzed synthesis of substituted pyridines utilizing propanal and oxime derivatives. The methodologies presented are based on established literature and offer robust procedures for the construction of these important heterocyclic scaffolds.
Application Note 1: Copper-Catalyzed Synthesis of Substituted Pyridines
This application note details a copper-catalyzed coupling reaction between oxime acetates and aldehydes, including propanal, for the synthesis of a variety of substituted pyridines. This method is advantageous due to its operational simplicity, broad substrate scope, and the use of a relatively inexpensive and abundant copper catalyst.[1][2]
Reaction Principle:
The reaction proceeds via a copper-catalyzed cascade process involving the cleavage of the N-O bond of the oxime acetate (B1210297), followed by a series of C-C and C-N bond formations with two molecules of an aldehyde and one molecule of the oxime acetate to construct the pyridine (B92270) ring. Sodium bisulfite is utilized as a crucial additive to inhibit the hydrolysis of the oxime acetate.[2]
Quantitative Data Summary
The following table summarizes the yields of various substituted pyridines synthesized using this methodology. While the specific use of propanal is not detailed in the primary literature, the successful application with other aliphatic and aromatic aldehydes suggests its viability. The data presented here is for representative substrates to demonstrate the reaction's scope.
| Entry | Oxime Acetate Substrate | Aldehyde Substrate | Product | Yield (%) |
| 1 | Acetophenone oxime acetate | Benzaldehyde | 2,4,6-triphenylpyridine | 91 |
| 2 | 4-Methylacetophenone oxime acetate | Benzaldehyde | 4-methyl-2,6-diphenylpyridine | 85 |
| 3 | 4-Methoxyacetophenone oxime acetate | 4-Methoxybenzaldehyde | 2,4,6-tris(4-methoxyphenyl)pyridine | 88 |
| 4 | Acetophenone oxime acetate | Butanal | 4-ethyl-2,6-diphenylpyridine | 75 |
Experimental Protocol: General Procedure for the Copper-Catalyzed Synthesis of Substituted Pyridines
This protocol is adapted from the work of Guan and coworkers.[1][2]
Materials:
-
Copper(I) bromide (CuBr)
-
Sodium bisulfite (NaHSO₃)
-
Substituted oxime acetate
-
Aldehyde (e.g., propanal)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add CuBr (0.1 mmol, 10 mol%) and NaHSO₃ (1.0 mmol).
-
The tube is evacuated and backfilled with nitrogen three times.
-
Add the oxime acetate (1.0 mmol) and the aldehyde (e.g., propanal, 2.5 mmol) to the reaction tube under a nitrogen atmosphere.
-
Add anhydrous DMSO (2.0 mL) to the mixture via syringe.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL).
-
The organic layer is washed with saturated aqueous NaHCO₃ solution (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted pyridine.
Mandatory Visualizations
Caption: Experimental workflow for the copper-catalyzed synthesis of pyridines.
Caption: Proposed mechanism for copper-catalyzed pyridine synthesis.
References
Application Notes and Protocols: Propanal Oxime in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of polymer chemistry has seen a significant rise in the utilization of "click chemistry," a set of powerful, highly efficient, and selective reactions. Among these, oxime formation, the reaction between a hydroxylamine (B1172632) and an aldehyde or ketone, has emerged as a versatile tool for the synthesis of advanced polymeric materials. Propanal oxime, as a simple aldoxime, serves as a valuable building block and functional group in the development of novel polymers with applications ranging from self-healing materials to sophisticated drug delivery systems.
The stability of the oxime bond at physiological pH, coupled with its dynamic and reversible nature under specific stimuli, makes it particularly attractive for biomedical applications.[1][2] This document provides detailed application notes and protocols for the use of propanal oxime and related aldehyde-derived oximes in polymer synthesis and functionalization, with a focus on applications in drug development.
Core Concepts: Oxime Chemistry in Polymer Science
Oxime formation is a condensation reaction between a hydroxylamine-containing molecule and an aldehyde or ketone-containing molecule, yielding an oxime linkage and water as the sole byproduct.[2] This reaction is highly efficient and can be performed under mild, often catalyst-free, conditions.[1]
Key advantages of using oxime chemistry in polymer synthesis include:
-
High Efficiency and Selectivity: The reaction is high-yielding and proceeds with minimal side reactions, which is crucial for achieving high molecular weight polymers in step-growth polymerization.[2]
-
Biocompatibility: The reaction is bio-orthogonal, meaning it does not interfere with biological processes, making it ideal for creating materials for biomedical applications.
-
Dynamic Covalent Nature: The oxime bond is reversible under certain conditions (e.g., acidic pH, presence of a catalyst, or competitive exchange with other alkoxyamines or carbonyl compounds), allowing for the creation of dynamic materials such as self-healing hydrogels and stimuli-responsive drug delivery systems.[1][2]
-
Environmentally Friendly: With water as the only byproduct, oxime formation is considered a green chemical reaction.[2]
Applications in Novel Polymer Development
Step-Growth Polymerization
Propanal oxime can be utilized in step-growth polymerization to create linear or cross-linked polymers. By reacting a difunctional molecule containing hydroxylamine groups with a difunctional aldehyde (such as a dialdehyde), a poly(oxime) can be synthesized. While specific data for propanal oxime polymerization is limited, the general principles of oxime-based step-growth polymerization are well-established.[2]
Experimental Protocol: Synthesis of a Linear Poly(oxime) via Step-Growth Polymerization
This protocol describes a general method for the synthesis of a linear polymer using a dialdehyde (B1249045) and a di(hydroxylamine) compound, which can be adapted for monomers bearing the propanal oxime functionality.
Materials:
-
Difunctional aldehyde monomer (e.g., terephthalaldehyde)
-
Difunctional hydroxylamine monomer (e.g., 1,4-phenylenebis(hydroxylamine))
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Catalyst (optional, e.g., aniline)
Procedure:
-
In a clean, dry flask, dissolve equimolar amounts of the difunctional aldehyde and difunctional hydroxylamine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If using a catalyst, add it to the reaction mixture (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60°C) for a specified time (e.g., 5 minutes to 24 hours).[2]
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
Once the desired molecular weight is achieved, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure of the polymer and the formation of the oxime linkage.
-
FT-IR Spectroscopy: To identify the characteristic C=N stretching vibration of the oxime group.
-
GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
DSC and TGA: To analyze the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td).
Post-Polymerization Modification
A more common application for small aldoximes like propanal oxime is in the functionalization of existing polymers. Polymers bearing aldehyde or hydroxylamine side chains can be modified with propanal oxime or its derivatives to introduce specific functionalities.
Experimental Protocol: Post-Polymerization Modification of an Aldehyde-Containing Polymer
This protocol outlines the modification of a polymer with pendant aldehyde groups using a hydroxylamine-functionalized molecule.
Materials:
-
Aldehyde-functionalized polymer (e.g., poly(4-vinylbenzaldehyde))
-
Hydroxylamine-functionalized molecule of interest (e.g., an aminooxy-terminated drug molecule or peptide)
-
Solvent (e.g., Phosphate Buffered Saline (PBS) for biological applications, or an organic solvent like DMF)
-
Catalyst (optional, e.g., aniline)
Procedure:
-
Dissolve the aldehyde-functionalized polymer in the appropriate solvent.
-
Add an excess of the hydroxylamine-functionalized molecule to the polymer solution.
-
If necessary, add a catalyst to accelerate the reaction.
-
Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight.
-
Monitor the reaction completion by ¹H NMR spectroscopy, looking for the disappearance of the aldehyde proton signal and the appearance of the oxime proton signal.
-
Purify the functionalized polymer by dialysis or precipitation to remove unreacted small molecules.
-
Lyophilize or dry the purified polymer under vacuum.
Hydrogel Formation for Drug Delivery
The dynamic nature of the oxime bond is particularly useful for creating hydrogels for controlled drug delivery. These hydrogels can be designed to release a therapeutic agent in response to a specific stimulus, such as a change in pH.
Experimental Protocol: Preparation of a Self-Healing Oxime-Linked Hydrogel
This protocol describes the formation of a hydrogel by cross-linking a multi-arm polymer with aldehyde groups with a multi-arm polymer with hydroxylamine groups.
Materials:
-
Multi-arm polyethylene (B3416737) glycol (PEG) with terminal aldehyde groups (e.g., 4-arm PEG-CHO)
-
Multi-arm polyethylene glycol (PEG) with terminal hydroxylamine groups (e.g., 4-arm PEG-ONH₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare separate stock solutions of the multi-arm PEG-CHO and multi-arm PEG-ONH₂ in PBS.
-
To form the hydrogel, mix the two polymer solutions in a 1:1 stoichiometric ratio of aldehyde to hydroxylamine groups.
-
Gently vortex or shake the mixture. Gelation should occur within minutes.
-
To encapsulate a drug, dissolve the therapeutic agent in one of the polymer solutions before mixing.
-
The resulting hydrogel can be characterized for its swelling behavior, mechanical properties (rheology), and drug release profile.
Data Presentation
Table 1: Representative Properties of Oxime-Based Polymers
| Polymer System | Monomers | Mn (kDa) | PDI | Tg (°C) | Td (°C) | Application |
| Linear Poly(oxime-ether) | Terephthalaldehyde, 1,3-bis(aminooxy)propane | 32 - 35 | 1.5 - 2.0 | N/A | >250 | Step-growth polymers |
| Oxime-functionalized Polystyrene | Styrene, 4-vinylbenzaldehyde (B157712) (co-monomers), functionalized with O-benzylhydroxylamine | 10 - 50 | 1.1 - 1.3 | ~100 | >300 | Functional materials |
| PEG-based Hydrogel | 4-arm PEG-CHO, 4-arm PEG-ONH₂ | N/A | N/A | N/A | N/A | Drug delivery, tissue engineering |
Note: Data is representative and compiled from literature on various oxime-based polymer systems, as specific data for propanal oxime-derived polymers is not widely available.
Visualizations
Experimental Workflow for Polymer Synthesis
Caption: General workflows for synthesizing oxime-based polymers.
Signaling Pathway for Stimuli-Responsive Drug Release
Caption: Mechanism of drug release from an oxime-linked hydrogel.
Conclusion
Propanal oxime and related aldoximes represent a versatile class of compounds for the development of novel polymers. The principles of oxime chemistry provide a robust and efficient means to create functional materials with tunable properties. For researchers in drug development, the biocompatibility and stimuli-responsive nature of oxime linkages offer exciting opportunities for designing advanced drug delivery systems. The protocols and data presented herein provide a foundation for the exploration and application of propanal oxime in polymer science. While direct polymerization of propanal oxime is not extensively documented, its utility in post-polymerization modification and as a model for understanding oxime-based polymer chemistry is clear. Future research may further elucidate the potential of polymers derived directly from propanal oxime, expanding the toolbox of materials available for biomedical applications.
References
Troubleshooting & Optimization
Technical Support Center: Propanal Oxime Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of propanal oxime. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and comparative data to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing propanal oxime?
A1: Propanal oxime is synthesized through a condensation reaction between propanal (an aldehyde) and hydroxylamine (B1172632).[1][2] The reaction eliminates a water molecule to form the oxime.[2]
Q2: What is the optimal pH for propanal oxime synthesis?
A2: The rate of oxime formation is highly dependent on pH. A slightly acidic environment, typically between pH 4 and 5, is generally optimal for uncatalyzed reactions.[3][4] This is because the acidic conditions protonate the carbonyl group of the propanal, making it more electrophilic, while the hydroxylamine remains sufficiently nucleophilic.[3]
Q3: Can the reaction be performed at a neutral pH?
A3: Yes, but the reaction is often slow at neutral pH.[3] To accelerate the reaction under these conditions, a nucleophilic catalyst such as aniline (B41778) or its derivatives can be used.[3]
Q4: What are the common solvents used for this synthesis?
A4: Alcohols like methanol (B129727) or ethanol (B145695) are commonly used solvents.[4][5] Protic solvents such as 1-propanol, 2-propanol, or 2-methyl-1-propanol (B41256) can be particularly effective.[6] In some cases, solvent-free methods using grinding techniques have also proven successful.[5][7]
Q5: What are the expected stereoisomers for propanal oxime?
A5: Aldehydes can form two stereoisomeric oximes, (E) and (Z). Typically, the E-isomer is the predominant form.[5]
Troubleshooting Guide
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yield can be attributed to several factors. Here are some common issues and how to address them:
-
Reagent Purity: Impurities in either the propanal or hydroxylamine can lead to side reactions and lower the yield.[8] Aldehydes are prone to oxidation into carboxylic acids, so it is recommended to use freshly distilled propanal.[8] Hydroxylamine and its salts can be unstable; use a fresh, high-purity source.[8]
-
Incorrect pH: If the pH is too low, the hydroxylamine will be protonated, reducing its nucleophilicity. If the pH is too high, the carbonyl group of the propanal will not be sufficiently activated. Maintaining an optimal pH of 4-6 is crucial.[4] Using a buffer, like sodium acetate (B1210297), can help maintain the desired pH.[4]
-
Incomplete Reaction: The reaction may require more time or heat to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][6] Consider increasing the reaction temperature or prolonging the reaction time if necessary.[8]
-
Sub-optimal Molar Ratios: The stoichiometry of the reactants is important. Experiment with slight excesses of hydroxylamine hydrochloride to drive the reaction to completion. For example, a molar ratio of 1:1.2 (propanal:hydroxylamine hydrochloride) is often a good starting point.[7]
Q2: I am observing unexpected side products. What could they be and how can I avoid them?
A2: A common side reaction is the dehydration of the aldoxime to form a nitrile, especially under certain analytical conditions like GC-MS.[9] If you suspect nitrile formation, confirm the purity of your product using methods like 1H NMR analysis.[9] Overly high reaction temperatures can also sometimes lead to Beckmann rearrangement, although this is more common with ketoximes.[8]
Q3: The product is difficult to purify. What techniques are recommended?
A3: Oximes are typically crystalline compounds and can often be purified by recrystallization.[6] If recrystallization is not effective, column chromatography on silica (B1680970) gel is a common alternative.[5] During workup, washing with an acidic solution can help remove basic impurities like pyridine (B92270) if it was used in the reaction.[3]
Data Presentation: Comparison of Synthesis Methods
| Method | Aldehyde/Ketone (mmol) | Hydroxylamine HCl (mmol) | Catalyst/Base (mmol) | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Classical Reflux | 1.0 | 1.2 | Pyridine (2.0) | Ethanol (10 mL) | 1-4 h | Reflux | N/A | [3] |
| Grinding | 2.0 (3-chlorobenzaldehyde) | 2.0 | Na2CO3 (3.0) | None | 2 min | Room Temp | 95-96 | [5] |
| Grinding with Catalyst | 1.0 | 1.2 | Bi2O3 (0.6) | None | 5-20 min | Room Temp | 60-98 | [7] |
| Microwave | N/A | 2.5 equiv | None | 1-Propanol | 4 h | 140 | Similar to reflux | [6] |
| Mineral Water | 0.25 (4-nitrobenzaldehyde) | 0.30 | None | Mineral Water/Methanol (1:1) | 10 min | Room Temp | 99 | [10] |
Experimental Protocols
Detailed Protocol for Classical Propanal Oxime Synthesis
This protocol is adapted from general procedures for oxime synthesis.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve propanal (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 mmol) to the solution. Subsequently, add a base such as sodium acetate or pyridine (2.0 mmol) to the mixture.[3][11] The base neutralizes the HCl released from the hydroxylamine hydrochloride.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 1 to 4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add deionized water (20 mL) to the residue.
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Extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).[3]
-
-
Purification:
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Combine the organic layers.
-
If pyridine was used, wash with 1 M hydrochloric acid (2 x 15 mL) to remove it, followed by a wash with deionized water (20 mL).[3]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanal oxime.
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The crude product can be further purified by recrystallization or column chromatography.[3]
-
Visualizations
Caption: Chemical reaction pathway for the synthesis of propanal oxime.
Caption: A logical workflow for troubleshooting low yields in propanal oxime synthesis.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Separation of E/Z Isomers of Propanal Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of E/Z isomers of propanal oxime.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of E/Z isomers of propanal oxime challenging?
A1: The separation of E/Z isomers of propanal oxime can be difficult due to their similar physical and chemical properties. The synthesis of propanal oxime often results in a mixture of both E and Z isomers. These isomers may have very close boiling points and solubilities, making them challenging to resolve by standard distillation or crystallization techniques. Furthermore, there is a possibility of interconversion between the E and Z forms, especially under thermal stress or in the presence of acids or bases, which can complicate separation and purification.
Q2: What are the primary methods for separating the E/Z isomers of propanal oxime?
A2: The most effective methods for separating E/Z isomers of oximes are High-Performance Liquid Chromatography (HPLC) and fractional crystallization. Gas chromatography (GC) may also be a viable option for a relatively volatile compound like propanal oxime. The choice of method depends on the scale of the separation and the required purity of the isomers.
Q3: How can I determine the ratio of E/Z isomers in my sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both identifying and quantifying the ratio of E/Z isomers. The chemical shifts of protons and carbons near the C=N bond will differ between the two isomers. By integrating the signals corresponding to each isomer, a quantitative ratio can be determined.
Q4: Is interconversion between the E and Z isomers a significant concern during separation?
A4: Yes, interconversion can be a significant issue. While the energy barrier for rotation around the C=N bond in oximes is higher than in imines, making the isomers generally stable at room temperature, certain conditions can promote interconversion. Factors such as elevated temperatures, exposure to acids or bases, or even certain chromatographic conditions can lead to a change in the isomer ratio during the separation process.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Solution |
| Poor or no separation of isomers. | Inappropriate column or mobile phase. | Screen different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., varying the ratio of acetonitrile (B52724)/methanol and water). Consider using a chiral column, as sometimes these can resolve geometric isomers. |
| Broad or tailing peaks. | Sample overload. | Reduce the concentration of the injected sample or the injection volume. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Inconsistent E/Z ratio between injections. | On-column or in-solution interconversion. | Investigate the effect of temperature by using a column oven and running the separation at a lower temperature. Ensure the mobile phase pH is neutral and avoid acidic or basic additives if possible. Prepare samples in a neutral solvent and analyze them promptly. |
| Sample degradation. | Assess the stability of the sample in the chosen solvent and under the analytical conditions. |
Fractional Crystallization
| Issue | Possible Cause | Solution |
| Difficulty in obtaining pure isomers. | Similar solubility of E and Z isomers. | Screen a wide range of solvents with varying polarities. The use of solvent mixtures can sometimes be effective. |
| Co-crystallization of isomers. | Try slow crystallization techniques, such as slow evaporation or slow cooling, which may favor the formation of purer crystals of one isomer. | |
| Low yield of purified isomer. | The desired isomer is the more soluble one. | Attempt to crystallize the less soluble isomer first, and then isolate the desired isomer from the mother liquor. |
| Isomer interconversion during crystallization. | High temperatures or presence of acidic/basic impurities. | Use the minimum amount of heat necessary to dissolve the sample. Ensure all glassware and solvents are neutral. |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method Development
This protocol provides a starting point for developing an analytical HPLC method to separate E/Z isomers of propanal oxime.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase: A gradient of acetonitrile and water.
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A: Water
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B: Acetonitrile
-
-
Gradient: Start with a 30:70 (B:A) mixture and ramp up to 70:30 (B:A) over 20 minutes.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve the crude isomer mixture in the initial mobile phase composition.
-
Injection Volume: 10 µL.
Protocol 2: Preparative HPLC Separation
This protocol is for scaling up the separation to isolate larger quantities of the isomers.
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Column: A preparative C18 column with appropriate dimensions for the desired sample load.
-
Mobile Phase: An isocratic mobile phase determined from the analytical method development that provides good resolution between the E and Z isomers.
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Flow Rate: Adjust the flow rate according to the column diameter.
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Sample Preparation: Dissolve the crude isomer mixture in the mobile phase at the highest possible concentration without causing precipitation.
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Fraction Collection: Collect fractions based on the elution of the two isomer peaks.
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Post-Processing: Combine the fractions containing each pure isomer. Remove the solvent by rotary evaporation. Confirm the purity of each isolated isomer by analytical HPLC and NMR.
Protocol 3: Fractional Crystallization
This is a general approach to attempting separation via crystallization.
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Solvent Screening: In small vials, dissolve a small amount of the E/Z isomer mixture in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) at an elevated temperature to achieve saturation.
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Cooling: Allow the solutions to cool slowly to room temperature and then in a refrigerator.
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Observation: Observe which solvents yield crystals and if there appears to be a change in the E/Z ratio in the supernatant (as analyzed by HPLC or NMR).
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Recrystallization: Choose the solvent system that shows the most promise for selective crystallization. Dissolve a larger quantity of the isomer mixture in a minimum amount of the chosen hot solvent. Allow the solution to cool slowly. If one isomer is significantly less soluble, it should crystallize out first. Filter the crystals and wash with a small amount of cold solvent. Analyze the purity of the crystals and the mother liquor to assess the efficiency of the separation. Repeat
Purification of propanal, oxime by crystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of propanal, oxime by crystallization and chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying propanal oxime?
A1: The two most common and effective methods for purifying propanal oxime are crystallization and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the key physical properties of propanal oxime to consider during purification?
A2: Key physical properties include its molecular weight (73.09 g/mol ), melting point (approximately 40°C), and boiling point (approximately 131.5°C).[1][2] Its solid nature at room temperature makes crystallization a viable option.
Q3: What are common impurities in a crude propanal oxime sample?
A3: Common impurities can include unreacted propanal, excess hydroxylamine, and byproducts from side reactions. The stability of the oxime is also a factor, as it can be susceptible to hydrolysis back to the aldehyde, especially under acidic conditions.[3]
Q4: How can I monitor the purity of propanal oxime during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification.[4] By spotting the crude mixture, fractions from chromatography, and the purified product, you can assess the separation of the desired oxime from impurities. High-performance liquid chromatography (HPLC) can be used for more quantitative purity analysis.
Crystallization Troubleshooting Guide
Crystallization is a powerful technique for purifying solid compounds like propanal oxime. Success often depends on the choice of solvent and the cooling process.
| Issue | Possible Cause | Troubleshooting Steps |
| Propanal oxime does not dissolve in the hot solvent. | The solvent is not suitable for dissolving the oxime. | - Try a more polar solvent. Good starting points for oximes include ethanol, or a mixed solvent system like hexane (B92381)/ethyl acetate (B1210297) or methanol/water.[5] - Increase the amount of solvent gradually, but avoid excessive dilution which will reduce yield. |
| Propanal oxime "oils out" instead of crystallizing. | The cooling process is too rapid, or the melting point of the oxime is below the temperature of the solution. | - Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving to an ice bath.[3] - Try a solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is too dilute, or nucleation has not been initiated. | - Reheat the solution to evaporate some of the solvent and increase the concentration.[3] - Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystal formation. - Add a seed crystal of pure propanal oxime if available. |
| Low yield of purified crystals. | The compound is too soluble in the cold solvent, or too much solvent was used. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. - Minimize the amount of cold solvent used to wash the crystals during filtration. |
| The purified crystals are discolored or show impurities by TLC. | Impurities were co-precipitated with the product. | - The chosen solvent may not be optimal for rejecting the specific impurities. Experiment with different solvent systems. - A second recrystallization may be necessary to achieve the desired purity. |
Experimental Protocol: General Guideline for Crystallization of Propanal Oxime
This is a general guideline and may require optimization.
-
Solvent Selection: Test the solubility of a small amount of crude propanal oxime in various solvents (e.g., hexanes, ethyl acetate, ethanol, water, and mixtures thereof) to find a suitable system where the oxime is soluble in the hot solvent but sparingly soluble at room temperature. A mixed solvent system like ethyl acetate/hexanes is often a good starting point for moderately polar compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude propanal oxime in a minimal amount of the hot chosen solvent or solvent mixture with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Chromatography Troubleshooting Guide
Column chromatography is an excellent technique for separating propanal oxime from impurities with different polarities.
| Issue | Possible Cause | Troubleshooting Steps |
| Propanal oxime does not move from the origin on the TLC plate. | The eluent is not polar enough. | - Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Propanal oxime runs with the solvent front on the TLC plate. | The eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| Poor separation of propanal oxime from impurities. | The chosen eluent system does not provide sufficient resolution. | - Try a different solvent system. Sometimes a small amount of a third solvent can improve separation. - Consider using a different stationary phase, such as alumina, if silica (B1680970) gel is not effective. |
| Streaking or tailing of the spot on the TLC plate. | The sample is overloaded, or the compound is interacting strongly with the stationary phase. | - Dilute the sample before spotting it on the TLC plate. - Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine (B128534), depending on the nature of the compound and impurities. For basic impurities, triethylamine can help.[6] |
| The compound appears to decompose on the column. | Propanal oxime may be unstable on the acidic silica gel. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[6] - Perform the chromatography quickly to minimize contact time with the stationary phase. |
Experimental Protocol: General Guideline for Column Chromatography of Propanal Oxime
This is a general guideline and requires optimization based on TLC analysis.
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Stationary Phase: Silica gel is a common and effective stationary phase for the purification of oximes.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for propanal oxime.
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Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude propanal oxime in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified propanal oxime.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified propanal oxime.
Data Presentation
The following tables provide illustrative data for the purification of propanal oxime. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.
Table 1: Illustrative Purity and Yield Data for Crystallization of Propanal Oxime
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Hexane/Ethyl Acetate (4:1) | 85 | 98 | 75 |
| Ethanol/Water (1:1) | 85 | 95 | 80 |
| Dichloromethane | 85 | 92 | 65 |
Table 2: Illustrative Purity and Yield Data for Column Chromatography of Propanal Oxime
| Eluent System (Hexane:Ethyl Acetate) | Initial Purity (%) | Final Purity (%) | Yield (%) |
| 9:1 | 80 | 99 | 70 |
| 4:1 | 80 | 97 | 85 |
| 1:1 | 80 | 95 | 90 |
Visualizations
Caption: Workflow for the purification of propanal oxime by crystallization.
Caption: Workflow for the purification of propanal oxime by column chromatography.
References
Preventing the decomposition of propanal, oxime during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of propanal, oxime during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound is susceptible to degradation through several pathways, primarily:
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Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, can break down the oxime back into propanal and hydroxylamine.
-
Thermal Decomposition: Elevated temperatures can accelerate degradation, leading to various breakdown products.
-
Beckmann Rearrangement: In the presence of acid, this compound can undergo rearrangement to form N-ethylacetamide.
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Oxidation: Exposure to oxidizing agents can also lead to decomposition.
-
Photodegradation: Exposure to light can contribute to degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. For specific temperature recommendations, refer to the table below. It is also crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.
Q3: What are the visible signs of this compound decomposition?
A3: Decomposition may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing), or a change in physical state. If you observe any of these changes, it is recommended to test the purity of the material before use.
Q4: Are there any chemicals that are incompatible with this compound?
A4: Yes, this compound should not be stored with strong acids, strong bases, or strong oxidizing agents, as these can catalyze its decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Decomposition of this compound during storage. | 1. Verify the storage conditions (temperature, light, and moisture protection). 2. Test the purity of the this compound sample using a suitable analytical method like HPLC. 3. If decomposition is confirmed, acquire a fresh batch of the compound. |
| Change in the physical appearance of the material (e.g., color change). | Degradation of the compound. | Do not use the material. It is advisable to obtain a new, pure sample for your experiments. |
| Precipitation or cloudiness in this compound solutions. | Hydrolysis or other degradation leading to insoluble products. | 1. Prepare fresh solutions for your experiments. 2. Ensure the solvent is dry and of high purity. 3. If using aqueous solutions, consider the pH and buffer components, as they can influence stability. |
Storage Condition Recommendations
| Storage Duration | Temperature | Atmosphere | Light/Moisture Protection |
| Short-term (1-2 weeks) | +4°C | Inert Gas (e.g., Nitrogen, Argon) | Tightly sealed, amber vial. |
| Long-term (up to 2 years) | -20°C | Inert Gas (e.g., Nitrogen, Argon) | Tightly sealed, amber vial, stored in a desiccator. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
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Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water.
-
-
Data Analysis:
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Quantify the amount of this compound remaining in each sample.
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Identify and quantify any degradation products formed.
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Determine the degradation pathways under each stress condition.
-
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Workflow for proper storage and handling of this compound.
Technical Support Center: Optimizing the Beckmann Rearrangement of Propanal Oxime
Welcome to the technical support center for the Beckmann rearrangement of propanal oxime. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Beckmann rearrangement of propanal oxime?
The Beckmann rearrangement of an aldoxime like propanal oxime can yield either a primary amide (propionamide) or a nitrile (propanenitrile). The product distribution is highly dependent on the reaction conditions, particularly the catalyst and solvent system used.
Q2: Why am I obtaining propanenitrile instead of propionamide (B166681)?
Formation of the nitrile is a common side reaction for aldoximes, especially under strongly acidic conditions.[1][2] This occurs via dehydration of the oxime. To favor the formation of propionamide, specific catalytic systems, often involving metal catalysts, are required to promote the rearrangement and subsequent hydration of the intermediate.[3]
Q3: What are the most common catalysts for the Beckmann rearrangement of aldoximes to amides?
While traditional catalysts like strong Brønsted acids (e.g., H₂SO₄), Lewis acids (e.g., PCl₅, SOCl₂), and tosyl chloride are used, they often favor nitrile formation from aldoximes.[1][4] Recent advancements have shown that metal catalysts, such as those based on ruthenium, can effectively catalyze the rearrangement of aldoximes to primary amides with higher selectivity.[5][6][7]
Q4: Can I run this reaction "one-pot" from propanal?
Yes, it is possible to perform a one-pot synthesis where the propanal is first converted to propanal oxime in situ, followed by the rearrangement to propionamide without isolating the oxime intermediate. This approach can improve efficiency but requires careful optimization of reaction conditions to be compatible with both steps.
Q5: My reaction mixture is turning dark. What does this indicate?
A dark or black reaction mixture often suggests decomposition of the starting material or product.[8] This can be caused by overly harsh conditions, such as excessively high temperatures or the use of a very strong acid.[8] Consider using a milder catalyst system and lowering the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Conversion of Propanal Oxime | 1. Inactive or Insufficient Catalyst: The catalyst may be deactivated by impurities or used in an insufficient amount.[8] 2. Low Reaction Temperature: The temperature may be too low for the chosen catalytic system.[8] 3. Inappropriate Solvent: The solvent may not be suitable for the catalyst or may not sufficiently dissolve the reactants. | 1. Ensure the catalyst is fresh and active. Consider increasing the catalyst loading. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Select a solvent that is compatible with your catalyst and provides good solubility for the oxime. For some catalytic systems, aqueous media have proven effective.[5][6] |
| High Yield of Propanenitrile (Side Product) | 1. Strongly Acidic Conditions: Traditional strong acid catalysts tend to promote the dehydration of aldoximes to nitriles.[1][2] 2. Reaction Mechanism Pathway: The reaction may be proceeding through a dehydration-rehydration sequence, where the final hydration to the amide is slow.[6] | 1. Switch to a milder, more selective catalyst system. Ruthenium-based catalysts have shown high selectivity for amide formation.[5][7] 2. Ensure sufficient water is present in the reaction medium if using a system that proceeds via nitrile hydration. |
| Formation of Other Unidentified Byproducts | 1. Beckmann Fragmentation: This can occur if the substrate structure favors carbocation formation, though it is less common with simple aliphatic oximes.[1] 2. Hydrolysis of Oxime: The presence of excess water under certain acidic conditions can lead to hydrolysis of the oxime back to the aldehyde. | 1. Adjusting the catalyst and solvent system can help suppress fragmentation.[1] 2. Control the amount of water in the reaction and consider using anhydrous conditions if hydrolysis is a significant issue. |
| Difficulty in Product Isolation | 1. Product Solubility: Propionamide is soluble in water and some organic solvents, which can make extraction challenging. 2. Emulsion Formation during Workup: The presence of catalyst residues or byproducts can lead to the formation of emulsions. | 1. After quenching the reaction, consider solvent evaporation followed by purification via column chromatography. 2. Use brine washes to break up emulsions. Filtration to remove any solid catalyst residues before extraction may also be beneficial. |
Quantitative Data on Reaction Conditions
While specific data for propanal oxime is limited in the literature, the following table summarizes results for analogous aliphatic aldoximes, providing a strong starting point for optimization.
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield of Amide (%) | Reference |
| Hexanal Oxime | [{RuCl(μ-Cl)(η³:η³-C₁₀H₁₆)}₂] (2.5) | Water/Glycerol (B35011) (1:1) | 120 | 2 | 75 | [5] |
| Isobutyraldehyde Oxime | [{RuCl(μ-Cl)(η³:η³-C₁₀H₁₆)}₂] (2.5) | Water/Glycerol (1:1) | 120 | 3 | 72 | [5] |
| Heptanal Oxime | [RuCl₂(η⁶-C₆Me₆){P(NMe₂)₃}] (5) | Water | 100 | 2 | 85 | [6] |
| Pivalaldehyde Oxime | [RuCl₂(η⁶-C₆Me₆){P(NMe₂)₃}] (5) | Water | 100 | 7 | 78 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Propanal Oxime
This protocol is adapted from standard oximation procedures.[9]
Materials:
-
Propanal
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297)
-
Water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add propanal (1.0 equivalent) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield propanal oxime.
Protocol 2: Ruthenium-Catalyzed Beckmann Rearrangement of Propanal Oxime to Propionamide
This protocol is adapted from a reported procedure for aliphatic aldoximes.[5]
Materials:
-
Propanal oxime
-
[{RuCl(μ-Cl)(η³:η³-C₁₀H₁₆)}₂] (Ruthenium(IV) dimer catalyst)
-
Glycerol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous NaCl solution
Procedure:
-
To a Teflon-capped sealed tube, add propanal oxime (1 mmol), the ruthenium catalyst (0.025 mmol, 2.5 mol%), glycerol (1.5 mL), and deionized water (1.5 mL).
-
Seal the tube and place it in a preheated oil bath at 120°C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a saturated aqueous NaCl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (using a suitable eluent system such as ethyl acetate/hexanes) to obtain pure propionamide.
Visualizations
Experimental Workflow
Caption: A typical two-step experimental workflow for the synthesis of propionamide.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in the reaction.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting low conversion rates in propanal, oxime formation
Welcome to the technical support center for troubleshooting low conversion rates in the formation of propanal oxime. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conversion rates in propanal oxime synthesis?
Low conversion rates can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Key areas to investigate are the pH of the reaction medium, reaction temperature, concentration of reactants, and the purity of both propanal and hydroxylamine (B1172632).
Q2: How does pH affect the conversion rate of propanal to its oxime?
The pH of the reaction mixture is a critical parameter. The reaction rate is generally highest in a mildly acidic environment. If the pH is too low (highly acidic), the hydroxylamine will be protonated, reducing its nucleophilicity and slowing down the reaction. Conversely, if the pH is too high (alkaline), it can lead to side reactions of the aldehyde, such as aldol (B89426) condensation, or decomposition of the hydroxylamine, thereby reducing the yield of the desired oxime.
Q3: Can the reaction temperature impact the yield of propanal oxime?
Yes, temperature plays a significant role. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to the decomposition of reactants and products or promote undesired side reactions. It is crucial to find an optimal temperature that maximizes the formation of the oxime without significant degradation. Monitoring the reaction progress at different temperatures can help determine the ideal conditions for your specific setup.
Q4: What are common side reactions that can occur during propanal oxime formation?
Several side reactions can compete with the formation of propanal oxime, leading to lower yields. These include:
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Aldol Condensation of Propanal: In the presence of a base, propanal can undergo self-condensation.
-
Decomposition of Hydroxylamine: Hydroxylamine can be unstable under certain conditions, particularly at elevated temperatures or non-ideal pH.
-
Over-oxidation or Reduction: Depending on the reagents and contaminants present, the aldehyde or the oxime could be susceptible to further oxidation or reduction.
-
Polymerization of Propanal: Aldehydes, including propanal, can be prone to polymerization, especially in the presence of acid or base catalysts.
Q5: How can I minimize the formation of side products?
To minimize side products, it is essential to have precise control over the reaction conditions. This includes maintaining the optimal pH, using the appropriate temperature, and ensuring the purity of your starting materials. Using a buffered solution can help maintain a stable pH throughout the reaction. Additionally, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues leading to low conversion rates in propanal oxime formation.
Problem: Low or No Formation of Propanal Oxime
Initial Checks:
-
Verify Starting Materials: Confirm the identity and purity of propanal and hydroxylamine (or its salt) using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities in the starting materials are a common cause of low yields.[1]
-
Check Reagent Stoichiometry: Ensure that the molar ratio of hydroxylamine to propanal is appropriate. A slight excess of hydroxylamine is often used to drive the reaction to completion.
Systematic Troubleshooting Steps:
If the initial checks do not resolve the issue, proceed through the following steps systematically. The tables below provide hypothetical quantitative data to illustrate the impact of each parameter.
Step 1: Evaluate and Optimize Reaction pH
The pH of the reaction medium is critical for efficient oxime formation.
-
Troubleshooting Action: Prepare a series of small-scale reactions at varying pH values to determine the optimal condition. Use buffers to maintain a stable pH.
| pH | Propanal Conversion (%) | Observations |
| 2 | 15 | Slow reaction, potential for hydroxylamine protonation. |
| 4 | 75 | Good conversion rate. |
| 5 | 92 | Optimal pH, high conversion. |
| 7 | 60 | Slower reaction at neutral pH. |
| 9 | 35 | Significant side product formation (e.g., aldol condensation). |
Step 2: Assess and Adjust Reaction Temperature
Temperature affects the rate of both the desired reaction and potential side reactions.
-
Troubleshooting Action: Run the reaction at different temperatures while keeping the pH and other parameters at their optimal values.
| Temperature (°C) | Propanal Conversion (%) | Reaction Time (hours) |
| 10 | 45 | 6 |
| 25 (Room Temp) | 85 | 4 |
| 40 | 95 | 2 |
| 60 | 88 | 1 |
| 80 | 75 | 0.5 |
Step 3: Optimize Reaction Time
The reaction should be allowed to proceed to completion, but extended reaction times can sometimes lead to product degradation.
-
Troubleshooting Action: Monitor the reaction progress over time using techniques like TLC or GC to determine the point of maximum conversion.
| Reaction Time (hours) | Propanal Conversion (%) |
| 0.5 | 60 |
| 1 | 85 |
| 2 | 95 |
| 4 | 94 |
| 8 | 90 |
Experimental Protocols
Key Experiment: Synthesis of Propanal Oxime
This protocol describes a standard laboratory procedure for the synthesis of propanal oxime from propanal and hydroxylamine hydrochloride.
Materials:
-
Propanal (freshly distilled)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add propanal (1.0 equivalent) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, add water to the reaction mixture and extract the product with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanal oxime.
-
Purify the crude product by distillation or recrystallization if necessary.
Visualizations
References
Minimizing nitrile formation during aldoxime synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing nitrile formation during aldoxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nitrile formation during aldoxime synthesis?
A1: Nitrile formation is an acid- or heat-catalyzed dehydration of the initially formed aldoxime. This elimination of water is a common side reaction, particularly under harsh conditions. The aldoxime is generally the kinetically favored product, while the nitrile is the more thermodynamically stable product.
Q2: How does pH affect the formation of aldoximes versus nitriles?
A2: The reaction rate of oxime formation is highly pH-dependent. The optimal pH for aldoxime synthesis is typically between 4 and 6.[1] In this range, there is a balance between the concentration of the free, nucleophilic hydroxylamine (B1172632) and acid catalysis of the dehydration of the intermediate hemiaminal.[2] At very low or high pH, the reaction rate decreases. More acidic conditions can favor the subsequent dehydration of the aldoxime to the nitrile.
Q3: Can the choice of base for neutralizing hydroxylamine hydrochloride influence nitrile formation?
A3: Yes, the choice of base is important. A mild base, such as sodium acetate (B1210297) or sodium carbonate, is typically used to neutralize hydroxylamine hydrochloride and create a buffered environment with a pH conducive to oxime formation.[1][3][4] Stronger bases like sodium hydroxide (B78521) can be used, but they may create a more alkaline environment where other side reactions could occur.
Q4: What is the role of temperature in controlling the product distribution?
A4: Lower temperatures generally favor the formation of the aldoxime (the kinetic product) and suppress the subsequent dehydration to the nitrile.[5] Higher temperatures provide the activation energy needed to overcome the barrier for the elimination reaction, leading to increased nitrile formation.
Q5: Is it possible to have a one-pot synthesis that favors the aldoxime?
A5: Yes, a one-pot synthesis is the standard method for preparing aldoximes. The key is to control the reaction conditions (pH, temperature, reaction time) to stop the reaction after the aldoxime is formed and before significant dehydration to the nitrile occurs.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of nitrile in the product mixture. | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. pH is too acidic. 4. Inappropriate choice of reagents. | 1. Lower the reaction temperature. Conduct the reaction at room temperature or below (e.g., in an ice bath).2. Monitor the reaction closely using TLC or another appropriate method and stop it as soon as the starting aldehyde is consumed.3. Use a buffered system. Employ a base like sodium acetate with hydroxylamine hydrochloride to maintain the pH in the optimal 4-6 range.[1]4. Avoid strong dehydrating agents. Ensure that no unintended dehydrating agents are present in the reaction mixture. |
| Low conversion of the starting aldehyde. | 1. Incorrect pH. 2. Insufficient amount of hydroxylamine. 3. Low reaction temperature leading to very slow reaction. | 1. Adjust the pH to be within the 4-6 range.[1]2. Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[3]3. Allow for a longer reaction time at a lower temperature, or slightly increase the temperature while carefully monitoring for nitrile formation. |
| Aldoxime product is unstable and decomposes over time. | 1. Residual acid in the isolated product. 2. Exposure to high temperatures during workup or storage. | 1. Ensure thorough washing of the product during workup to remove any residual acid. A wash with a dilute sodium bicarbonate solution can be employed.2. Use a rotary evaporator at low temperature for solvent removal. Store the final product in a cool, dark place. |
Data Presentation
Table 1: Influence of Reaction Conditions on Aldoxime vs. Nitrile Yield (Representative Data)
| Aldehyde | Reagents | Base | Temperature (°C) | Time (h) | Aldoxime Yield (%) | Nitrile Yield (%) |
| Benzaldehyde | NH₂OH·HCl | Sodium Acetate | 25 | 3 | >95 | <5 |
| Benzaldehyde | NH₂OH·HCl | Sodium Acetate | 80 | 3 | ~80 | ~20 |
| Heptaldehyde | NH₂OH·HCl | Sodium Carbonate | <45 | 1 | 81-93 | Not reported as major |
| 4-Methoxybenzaldehyde | NH₂OH·HCl | Hyamine® (catalyst) | 25 | 1 | >95 | Not reported |
| 1-Octene (via hydroformylation) | aq. NH₂OH | - | 100 | 4 | 82 | <1 |
Note: This table is a synthesis of qualitative and quantitative information from multiple sources to illustrate general trends.[1][5][7] Exact yields will vary based on the specific substrate and reaction setup.
Experimental Protocols
Protocol: Synthesis of Acetophenone (B1666503) Oxime with Minimized Nitrile Formation
This protocol is adapted from a procedure in Organic Syntheses, a reliable source for robust experimental methods.[3]
Materials:
-
Acetophenone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.5 equiv)
-
Anhydrous sodium acetate (2.3 equiv)
-
Anhydrous methanol (B129727)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Charge a round-bottomed flask equipped with a magnetic stir bar with hydroxylamine hydrochloride (1.5 equiv) and anhydrous sodium acetate (2.3 equiv).
-
Add acetophenone (1.0 equiv) and anhydrous methanol to the flask.
-
Fit the flask with a condenser and heat the mixture to 80 °C.
-
Stir the reaction mixture for 3 hours. The reaction can be monitored by TLC.
-
After 3 hours, remove the heat source and allow the flask to cool to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (e.g., <40 °C).
-
The resulting crude product can be purified further if necessary.
Mandatory Visualizations
Caption: Competing pathways for aldoxime and nitrile formation.
References
- 1. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03141K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. yccskarad.com [yccskarad.com]
Technical Support Center: Catalyst Selection for Efficient Propanal Oxime Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), comparative data, and experimental protocols to facilitate the efficient synthesis of propanal oxime.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing propanal oxime? A: Propanal oxime is synthesized through the condensation reaction of propanal with hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride (NH₂OH·HCl). The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of propanal, followed by dehydration to form the oxime C=N-OH bond.
Q2: Why is catalyst selection important for this synthesis? A: Catalyst selection is crucial for optimizing the reaction's efficiency. A suitable catalyst can significantly increase the reaction rate, improve the yield, and enhance the selectivity for the desired oxime isomer (E/Z). Catalysts can also enable milder reaction conditions, reducing the formation of byproducts and making the process more environmentally friendly.
Q3: What are the common types of catalysts used for oximation? A: A variety of catalysts can be used, including:
-
Acid Catalysts: Weak acids like oxalic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Base Catalysts: Bases like sodium acetate (B1210297), pyridine (B92270), or sodium carbonate are often used to neutralize the HCl released from hydroxylamine hydrochloride, freeing the hydroxylamine nucleophile.
-
Heterogeneous Catalysts: Solid catalysts like metal oxides (e.g., Bi₂O₃, ZnO) and supported acids offer advantages such as easy separation from the reaction mixture and potential for recycling.[1]
-
Green Catalysts: Natural acids (e.g., citric acid from fruit juices) are being explored for more environmentally benign syntheses.
Q4: What is the optimal pH for propanal oxime synthesis? A: The formation of oximes is highly pH-dependent. The reaction rate is generally fastest in weakly acidic conditions (around pH 4-6).[2] In strongly acidic solutions, the hydroxylamine can be fully protonated, losing its nucleophilicity. In strongly basic solutions, the protonation of the intermediate required for dehydration is hindered. Using a buffer, such as sodium acetate, is a common strategy to maintain an optimal pH.
Q5: Can this reaction be performed without a solvent? A: Yes, solvent-free or "grindstone" chemistry is a viable green chemistry approach for oxime synthesis.[1] This method involves grinding the solid reactants (propanal, hydroxylamine hydrochloride, and a solid catalyst like Bi₂O₃) together. This technique often leads to shorter reaction times, high yields, and minimizes waste.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Impure Reagents: Propanal can oxidize to propanoic acid over time. Hydroxylamine hydrochloride can degrade or absorb moisture.[2]2. Suboptimal pH: The reaction may be too acidic or too basic, slowing the rate of formation.[2]3. Incomplete Reaction: Insufficient reaction time or inadequate temperature.4. Product Loss During Workup: Propanal oxime has some solubility in water, leading to losses during aqueous extraction. | 1. Use freshly distilled propanal and high-purity, dry hydroxylamine hydrochloride.[2]2. Use a buffer like sodium acetate or pyridine to maintain a pH between 4 and 6.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If needed, increase the reaction time or temperature moderately.4. Minimize aqueous washing steps or perform a back-extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). |
| Formation of Side Products | 1. Beckmann Rearrangement: High temperatures (>140°C) or strongly acidic conditions can cause the oxime to rearrange into N-ethylacetamide.[1][3]2. Aldol Condensation: Propanal can undergo self-condensation, especially under basic conditions.3. Over-oxidation: If using an oxidative synthesis route, the aldehyde may be oxidized to a carboxylic acid. | 1. Maintain a moderate reaction temperature. Avoid strong, non-volatile acids if heating is required.2. Add the base slowly and maintain a controlled temperature. Ensure the hydroxylamine is present to react with the propanal quickly.3. Use a mild and selective oxidizing agent if preparing propanal in situ. |
| Reaction is Sluggish or Does Not Start | 1. Catalyst Inactivity: The chosen catalyst may be unsuitable or poisoned by impurities.2. Low Temperature: The reaction may have a significant activation energy barrier.3. Poor Mixing: In heterogeneous or solvent-free systems, inefficient mixing can limit reactant contact. | 1. Ensure the catalyst is active and pure. Consider switching to a different catalyst system (see data table below).2. Gently warm the reaction mixture (e.g., to 40-50°C) and monitor via TLC.3. Ensure vigorous stirring or efficient grinding in solvent-free conditions. |
Catalyst Performance Data
Due to a scarcity of published data specifically for propanal, this table summarizes the performance of various catalysts on similar short-chain or representative aldehydes. These results provide a strong basis for catalyst selection in propanal oxime synthesis.
| Catalyst System | Aldehyde Substrate | Solvent | Conditions | Time | Yield (%) | Reference |
| Oxalic Acid | Various Aldehydes | Acetonitrile (CH₃CN) | Reflux | 55-90 min | 90-95 | |
| Bi₂O₃ | Various Aldehydes | Solvent-Free | Grinding, Room Temp. | 1.5-3 min | 95-98 | [1] |
| ZnO | Aromatic Aldehydes | Solvent-Free | 80°C | 0.5-2 h | 92-98 | [3] |
| Natural Acids (Citrus Juice) | Various Aldehydes | Aqueous | Room Temp. | 1-2 h | 85-92 | |
| None (Catalyst-Free) | Aromatic Aldehydes | Mineral Water | Room Temp. | ~10 min | >95 | N/A |
| H₁₄[NaP₅W₃₀O₁₁₀] (Preyssler Acid) | Aromatic Aldehydes | Solvent-Free | Microwave | 1-2 min | >90 | [4] |
Detailed Experimental Protocols
Protocol 1: Classic Sodium Acetate Buffered Method
This method is a standard, reliable procedure for synthesizing aldoximes.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 30 mL of distilled water. In a separate beaker, dissolve 20.0 g of sodium acetate trihydrate in 40 mL of distilled water.
-
Reaction Setup: Cool the hydroxylamine hydrochloride solution in an ice bath.
-
Addition of Propanal: To the cooled solution, add 7.0 mL (approx. 5.8 g) of freshly distilled propanal.
-
Initiation: Slowly add the sodium acetate solution to the reaction mixture with continuous stirring. A white precipitate of propanal oxime may begin to form.
-
Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of propanal using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent).
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. If no solid forms, extract the mixture three times with 25 mL of ethyl acetate.
-
Purification: Wash the combined organic extracts with 20 mL of brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture or by distillation under reduced pressure.
Protocol 2: Green Solvent-Free Synthesis using Bismuth(III) Oxide
This method is rapid, efficient, and environmentally friendly.[1]
-
Reactant Preparation: In a clean, dry mortar, combine 1.0 mmol of propanal (approx. 0.07 mL), 1.2 mmol of hydroxylamine hydrochloride (approx. 83 mg), and 0.6 mmol of Bismuth(III) oxide (Bi₂O₃, approx. 280 mg).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 2-3 minutes. The reaction is often slightly exothermic. Monitor the reaction completion by TLC.
-
Workup: Add 10 mL of ethyl acetate to the mortar and stir to dissolve the product.
-
Isolation: Filter the mixture to remove the solid Bi₂O₃ catalyst (which can be washed, dried, and reused).
-
Purification: Transfer the filtrate to a separatory funnel and wash with 10 mL of water to remove any unreacted hydroxylamine salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure propanal oxime.
Process Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of propanal oxime in a laboratory setting.
Caption: A standard laboratory workflow for propanal oxime synthesis.
Catalyst Selection Decision Tree
This diagram provides a logical guide for selecting an appropriate catalyst based on experimental priorities.
Caption: Decision tree for propanal oximation catalyst selection.
References
Technical Support Center: Scaling Up the Synthesis of Propanal Oxime
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of propanal oxime. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing propanal oxime?
A1: The most prevalent and scalable method for synthesizing propanal oxime is the condensation reaction of propanal with hydroxylamine (B1172632).[1] This reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, and often uses a base like sodium carbonate or sodium acetate (B1210297) to neutralize the acid released from the hydroxylamine salt (e.g., hydroxylamine hydrochloride).[2] For larger-scale operations, careful control of reaction conditions such as temperature and pH is crucial for maximizing yield and minimizing side reactions.
Q2: What are the primary safety concerns when scaling up propanal oxime synthesis?
A2: Several safety hazards need to be addressed during the scale-up of propanal oxime synthesis. Propanal is a highly flammable liquid and can form explosive peroxides upon exposure to air.[3] Hydroxylamine and its solutions can be unstable and have explosive properties, especially at elevated temperatures.[4][5] The reaction itself can be exothermic, necessitating efficient heat management to prevent runaway reactions. A thorough risk assessment is essential before proceeding with large-scale synthesis.
Q3: How can I monitor the progress of the reaction effectively at a larger scale?
A3: Several analytical techniques can be employed for real-time or periodic monitoring of the reaction. Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitative monitoring of the disappearance of propanal.[6] For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and in-situ spectroscopic methods like FTIR and NMR spectroscopy are highly effective.[7][8]
Q4: What are the typical impurities encountered in propanal oxime synthesis, and how can they be minimized?
A4: Common impurities include unreacted propanal, the formation of nitriles through dehydration of the oxime, and products from the Beckmann rearrangement, especially at higher temperatures.[5][9] The purity of the starting materials is critical; propanal can oxidize to propionic acid, and hydroxylamine can decompose.[10] To minimize impurities, use high-purity reagents, maintain optimal reaction temperatures and pH, and consider using a continuous flow setup for better control over reaction parameters.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Propanal Oxime | - Incomplete reaction. - Suboptimal pH. - Impure starting materials (propanal or hydroxylamine). - Side reactions (e.g., nitrile formation). | - Increase reaction time or temperature moderately. - Adjust pH to the optimal range (typically 4-6).[4] - Use freshly distilled propanal and high-purity hydroxylamine. - Lower the reaction temperature to disfavor side reactions. |
| Presence of Unreacted Propanal | - Insufficient hydroxylamine. - Short reaction time. | - Use a slight excess of hydroxylamine hydrochloride and a suitable base. - Extend the reaction time and monitor completion by TLC or HPLC.[6] |
| Formation of Nitrile Impurity | - High reaction temperature. - Acidic conditions. | - Maintain a lower reaction temperature. - Ensure the pH is not too acidic. |
| Product is an Oil Instead of Crystalline Solid | - Presence of impurities. - Residual solvent. | - Purify the crude product using column chromatography. - Ensure complete removal of the solvent; for alcoholic solvents, consider azeotropic distillation with toluene.[12] |
| Difficulty in Isolating the Product | - High solubility of propanal oxime in the reaction solvent. | - After reaction completion, carefully add cold water to precipitate the oxime. - If precipitation is not effective, extract the product with a suitable organic solvent.[6] |
| Reaction is Too Slow | - Low reaction temperature. - Steric hindrance (less of an issue for propanal). | - Gradually increase the reaction temperature while monitoring for side product formation. - Consider using a catalyst; some studies suggest that catalysts like Bi₂O₃ can accelerate the reaction under solvent-free conditions.[9] |
Experimental Protocols
Batch Synthesis of Propanal Oxime (Illustrative Lab-Scale)
This protocol is a general guideline and should be optimized for specific laboratory conditions and desired scale.
Materials:
-
Propanal (freshly distilled)
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents) in a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add freshly distilled propanal (1.0 equivalent) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using TLC by observing the disappearance of the propanal spot.
-
Once the reaction is complete, pour the mixture into cold deionized water to precipitate the propanal oxime.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude propanal oxime.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure propanal oxime.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for the synthesis of propanal oxime under different conditions. These values are based on general principles of oximation and may need to be optimized for a specific setup.
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 25 | 40 | 60 |
| Reaction Time (h) | 6 | 4 | 2 |
| Base | Sodium Acetate | Sodium Carbonate | Pyridine |
| Yield (%) | 85 | 92 | 88 |
| Purity (%) | 98 | 95 | 93 |
| Key Observation | Slower reaction, high purity | Faster reaction, good yield and purity | Faster reaction, slightly lower purity due to potential side reactions |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in propanal oxime synthesis.
Experimental Workflow for Propanal Oxime Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and purification of propanal oxime.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. US3429920A - Preparation of oxime - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the decomposition mechanism of propanal: rate constants evaluation and kinetic simulations [re.public.polimi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Analytical challenges in the characterization of propanal, oxime isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of propanal and its syn and anti oxime isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of syn and anti propanal oxime isomers challenging?
A1: The separation of syn and anti propanal oxime isomers can be difficult due to their similar physical and chemical properties. These isomers may have very close boiling points and polarities, making them difficult to resolve using standard chromatographic techniques. Furthermore, there is a potential for interconversion between the syn and anti forms, especially under certain thermal or acidic/basic conditions, which can complicate their separation and purification.[1]
Q2: What are the primary analytical techniques for characterizing propanal oxime isomers?
A2: The most common and effective methods for characterizing syn and anti oxime isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Mass Spectrometry (MS), often coupled with GC or HPLC, is used to confirm the molecular weight and fragmentation patterns.
Q3: How can I determine the ratio of syn and anti isomers in my sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both identifying and quantifying the ratio of syn and anti isomers. The chemical shifts of protons and carbons near the C=N bond will differ between the two isomers. By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, a quantitative ratio can be determined.[1]
Q4: Is interconversion between the syn and anti isomers a significant concern during analysis?
A4: Yes, interconversion can be a significant issue. The energy barrier for rotation around the C=N bond in oximes makes the isomers generally stable and separable at room temperature. However, factors such as elevated temperatures (as in a GC inlet), exposure to acids or bases, or even certain chromatographic stationary phases can promote isomerization.
Troubleshooting Guides
HPLC-Based Analysis
Issue: Poor or no separation of syn and anti isomers.
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Systematically vary the ratio of your strong and weak solvents. For reversed-phase HPLC, adjust the percentage of acetonitrile (B52724) or methanol (B129727) in water. Small changes in the mobile phase composition can significantly impact resolution.
-
-
Possible Cause: Unsuitable stationary phase.
-
Solution: Consider a different column chemistry. A C18 column is a good starting point, but other phases, such as phenyl-hexyl or cyano columns, may offer different selectivity for the isomers.
-
-
Possible Cause: Isomers have very similar retention times.
-
Solution: Optimize the method by adjusting the flow rate, column temperature, and gradient slope. A slower gradient and lower flow rate can often improve the resolution of closely eluting peaks.
-
GC-Based Analysis
Issue: Co-elution of isomers or poor peak shape.
-
Possible Cause: The GC column is not providing sufficient selectivity.
-
Solution: Use a column with a different stationary phase. A mid-polarity phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, may provide better separation than a standard non-polar phase (e.g., 5% phenyl-methylpolysiloxane).
-
-
Possible Cause: Isomerization in the hot GC inlet.
-
Solution: Lower the inlet temperature to the minimum required for efficient volatilization of the analytes. A lower temperature can reduce the risk of thermal isomerization.
-
-
Possible Cause: Active sites on the liner or column are causing peak tailing.
-
Solution: Use a deactivated liner and ensure the column is properly conditioned. If peak tailing persists, consider derivatization of the oxime hydroxyl group to reduce its polarity and interaction with active sites.
-
NMR-Based Analysis
Issue: Difficulty in assigning peaks to the syn and anti isomers.
-
Possible Cause: Overlapping signals in the 1D NMR spectrum.
-
Solution: Perform 2D NMR experiments, such as COSY and HSQC, to help resolve overlapping signals and establish connectivity within each isomer. A Nuclear Overhauser Effect (NOE) experiment can be particularly useful for differentiating syn and anti isomers by observing through-space interactions between the oxime proton and the aldehyde proton.
-
-
Possible Cause: Incorrect referencing of the spectrum.
-
Solution: Ensure the spectrum is correctly referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Quantitative Data Summary
The following table summarizes typical spectroscopic data for the characterization of propanal and its oxime isomers. Note that specific values may vary depending on the experimental conditions (e.g., solvent, temperature).
| Compound/Isomer | Technique | Parameter | Typical Value |
| Propanal | ¹H NMR | δ (ppm) for -CHO | ~9.7 ppm |
| ¹H NMR | δ (ppm) for -CH₂- | ~2.4 ppm | |
| ¹H NMR | δ (ppm) for -CH₃ | ~1.1 ppm | |
| ¹³C NMR | δ (ppm) for C=O | ~200 ppm | |
| MS (EI) | m/z of Molecular Ion | 58 | |
| MS (EI) | m/z of Base Peak | 29 ([CHO]⁺) or 57 ([M-H]⁺) | |
| syn-Propanal Oxime | ¹H NMR | δ (ppm) for CH=N | ~6.8 ppm |
| anti-Propanal Oxime | ¹H NMR | δ (ppm) for CH=N | ~7.4 ppm |
| syn/anti-Propanal Oxime | ¹³C NMR | δ (ppm) for C=N | ~150 ppm |
| MS (EI) | m/z of Molecular Ion | 73 |
Experimental Protocols
Protocol 1: HPLC Separation of Propanal Oxime Isomers
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start at 10% B, hold for 2 minutes.
-
Increase to 50% B over 10 minutes.
-
Increase to 90% B over 2 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the propanal oxime mixture in the initial mobile phase composition (90:10 water:acetonitrile).
Protocol 2: GC-MS Analysis of Propanal Oxime Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 200 °C (or lower if isomerization is observed).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
Protocol 3: ¹H NMR Characterization of Propanal Oxime Isomers
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the oxime mixture in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the distinct signals for the CH=N protons of the syn and anti isomers to determine their relative ratio.
-
If necessary, perform a 2D NOESY experiment to confirm the spatial proximity of protons and aid in the definitive assignment of the isomers.
-
Visualizations
Caption: Experimental workflow for the characterization of propanal oxime isomers.
References
Propanal, oxime stability under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of propanal oxime under various acidic and basic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your research and development activities.
Troubleshooting Guide
Encountering stability issues with propanal oxime during your experiments? This guide provides solutions to common problems.
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of propanal oxime in acidic solution | The acidic conditions are too harsh, leading to rapid hydrolysis. O-protonation of the oxime nitrogen makes the carbon atom more susceptible to nucleophilic attack by water. | While oxime hydrolysis is acid-catalyzed, paradoxically, they often exhibit maximum stability in weakly acidic environments (pH 2-3). Consider adjusting the pH of your solution to this range if your experimental conditions allow. For reactions requiring strongly acidic conditions, minimize the reaction time and temperature. |
| Unexpected side-product formation (e.g., N-propanoylpropanamide) | Acid-catalyzed Beckmann rearrangement is occurring. This is a common side reaction for oximes in the presence of strong acids. | To minimize the Beckmann rearrangement, use the mildest acidic conditions possible. Lowering the reaction temperature can also significantly reduce the rate of this rearrangement. |
| Propanal oxime decomposition in basic solution | Although generally more stable in basic than strongly acidic conditions, prolonged exposure to strong bases can lead to hydrolysis. The hydroxide (B78521) ion can act as a nucleophile, attacking the imine carbon. | If possible, use a milder base or a lower concentration. Reducing the temperature and reaction time will also help to minimize degradation. Ensure the absence of metal ions that could catalyze decomposition. |
| Inconsistent stability results between batches | Purity of the propanal oxime or the reagents used can vary. Trace acidic or basic impurities can catalyze degradation. The presence of syn/anti isomers may lead to different stability profiles. | Ensure high purity of propanal oxime and all solvents and reagents. Use fresh, high-quality materials. Characterize the isomeric ratio of your starting material, as the syn and anti isomers can exhibit different stabilities. |
| Difficulty in monitoring degradation by TLC | Propanal and propanal oxime may have similar polarities, making them difficult to resolve on a TLC plate. | Utilize a different analytical technique for more accurate monitoring, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of propanal oxime?
A1: The stability of propanal oxime is primarily influenced by pH, temperature, and the purity of the compound and its environment. Both acidic and basic conditions can promote hydrolysis, although the mechanism and rate differ. Temperature accelerates the rate of degradation. Impurities can act as catalysts for decomposition.
Q2: Under what pH conditions is propanal oxime most stable?
A2: Generally, oximes exhibit their greatest stability in slightly acidic aqueous solutions, typically in the pH range of 2 to 3. In this range, the rate of acid-catalyzed hydrolysis is often at a minimum.
Q3: What is the mechanism of propanal oxime hydrolysis in acidic conditions?
A3: In acidic conditions, the nitrogen atom of the oxime is protonated. This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The resulting intermediate then collapses, releasing hydroxylamine (B1172632) and regenerating propanal.
Q4: How does the stability of propanal oxime compare to other imines?
A4: Oximes, including propanal oxime, are generally more stable than simple imines and hydrazones in aqueous solutions.[1] This increased stability is attributed to the electronic effect of the hydroxyl group on the nitrogen atom.
Q5: Can propanal oxime undergo isomerization?
A5: Yes, propanal oxime can exist as two geometric isomers: syn and anti. The interconversion between these isomers can be influenced by factors such as solvent and the presence of acids or bases. The two isomers may have different physical properties and stability profiles.
Quantitative Stability Data
| Condition | pH Range | Relative Hydrolysis Rate | Primary Degradation Pathway |
| Strongly Acidic | < 2 | High | Acid-catalyzed hydrolysis, potential for Beckmann rearrangement |
| Weakly Acidic | 2 - 4 | Low (Maximum Stability) | Slow acid-catalyzed hydrolysis |
| Near Neutral | 5 - 8 | Moderate | Slow hydrolysis |
| Weakly Basic | 9 - 11 | Moderate | Base-assisted hydrolysis |
| Strongly Basic | > 12 | High | Base-catalyzed hydrolysis |
Note: This table presents qualitative trends. Actual rates will depend on specific conditions such as temperature, buffer composition, and ionic strength.
Experimental Protocols
Protocol 1: Monitoring Propanal Oxime Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to monitor the degradation of propanal oxime.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
2. Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity propanal oxime in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare solutions of propanal oxime in buffers of the desired pH values (e.g., pH 2, 4, 7, 9, 12).
-
Stability Study: Incubate the prepared samples at a constant temperature. At specified time intervals, withdraw an aliquot of each sample and quench the degradation by neutralizing the solution or diluting it in the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Quantify the peak area of propanal oxime at each time point. Plot the natural logarithm of the propanal oxime concentration against time to determine the pseudo-first-order rate constant for hydrolysis.
Protocol 2: Real-time Monitoring of Propanal Oxime Hydrolysis by 1H NMR Spectroscopy
This protocol allows for the in-situ monitoring of propanal oxime degradation.
1. Instrumentation and Materials:
-
NMR Spectrometer: A 400 MHz or higher NMR spectrometer.
-
NMR Tubes: High-quality 5 mm NMR tubes.
-
Deuterated Buffers: Prepare buffer solutions in D2O at the desired pD values.
-
Internal Standard: A stable internal standard with a known concentration (e.g., TSP or DSS).
2. Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of propanal oxime in a deuterated buffer containing the internal standard.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire an initial 1H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of propanal oxime (e.g., the C-H proton of the C=N group) and the internal standard. The ratio of the integrals will be proportional to the concentration of propanal oxime. Plot the concentration of propanal oxime versus time to determine the hydrolysis kinetics.
Visualizations
Caption: Propanal oxime degradation pathways.
Caption: Troubleshooting workflow for stability issues.
Caption: HPLC experimental workflow.
References
Validation & Comparative
Propanal Oxime vs. Acetone Oxime: A Comparative Analysis for Researchers
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Among the versatile class of oximes, propanal oxime and acetone (B3395972) oxime represent fundamental examples of an aldoxime and a ketoxime, respectively. This guide provides a comprehensive comparison of their chemical and physical properties, synthesis, and reactivity, supported by established experimental data to inform researchers, scientists, and drug development professionals in their selection and application.
At a Glance: Key Property Comparison
A summary of the fundamental physicochemical properties of propanal oxime and acetone oxime is presented below, highlighting their key differences.
| Property | Propanal Oxime (Aldoxime) | Acetone Oxime (Ketoxime) |
| Molecular Formula | C₃H₇NO | C₃H₇NO |
| Molecular Weight | 73.09 g/mol [1] | 73.09 g/mol [2] |
| Appearance | --- | White crystalline solid[3] |
| Melting Point | 40 °C[4] | 60-63 °C[3][5] |
| Boiling Point | 131.5 - 134 °C[4][6] | 135-136 °C[3][5][7] |
| Toxicity (Oral LD50) | Not available | >500 mg/kg (rat)[5], 5500 mg/kg[3][8] |
| CAS Number | 627-39-4[1] | 127-06-0[2] |
Synthesis and Structure
Propanal oxime and acetone oxime are synthesized through the condensation reaction of their corresponding carbonyl compounds, propanal and acetone, with hydroxylamine (B1172632).[9] The fundamental difference in their structure, an aldoxime versus a ketoxime, gives rise to distinct chemical behaviors.
Comparative Reactivity and Stability
The presence of a hydrogen atom on the carbon of the C=N bond in propanal oxime (an aldoxime) renders it generally more reactive than acetone oxime (a ketoxime).[7] This difference is particularly evident in reactions such as hydrolysis and the Beckmann rearrangement.
Hydrolysis: Oximes can be hydrolyzed back to their corresponding carbonyl compound and hydroxylamine, a reaction that is typically acid-catalyzed.[7] Studies have shown that oximes derived from ketones, like acetone oxime, are generally more stable towards hydrolysis than those derived from aldehydes, such as propanal oxime.[10] The rate of hydrolysis for oximes is significantly lower than that of simple hydrazones, with the hydrolysis of an oxime being approximately 600-fold slower than a methylhydrazone at a pD of 7.0.[11]
Beckmann Rearrangement: A characteristic reaction of oximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide.[12][13] For ketoximes like acetone oxime, this rearrangement yields an N-substituted amide. In contrast, aldoximes such as propanal oxime typically yield nitriles under these conditions.[14] The mechanism involves protonation of the hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group.[12]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of propanal oxime and acetone oxime.
Synthesis of Propanal Oxime (Aldoxime)
-
Dissolution: Dissolve 10 mmol of propanal in 20 mL of ethanol (B145695) in a round-bottom flask.
-
Hydroxylamine Solution: In a separate beaker, dissolve 12 mmol of hydroxylamine hydrochloride and 15 mmol of sodium acetate (B1210297) in a minimal amount of warm water.
-
Reaction: Add the hydroxylamine solution to the propanal solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, add 50 mL of water and extract the product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Synthesis of Acetone Oxime (Ketoxime)
-
Preparation of Hydroxylamine Solution: Dissolve 12.5 g of hydroxylamine hydrochloride in 20 mL of water in a conical flask. Cool the solution in an ice-water bath.[15]
-
Base Addition: Slowly add a solution of 7 g of sodium hydroxide (B78521) in 20 mL of water, keeping the temperature below 15°C.[15]
-
Acetone Addition: While maintaining the temperature between 5-10°C, add 9.5 g (12 mL) of acetone dropwise with stirring.[15]
-
Crystallization and Filtration: Allow the mixture to stand in the ice-water bath for an additional 15 minutes to complete crystallization. Collect the crude acetone oxime by filtration.[15]
-
Purification: The crude product can be purified by recrystallization from petroleum ether.[15]
Characterization Workflow
Conclusion
Propanal oxime and acetone oxime, while sharing the same molecular formula and weight, exhibit distinct physical and chemical properties stemming from their classification as an aldoxime and a ketoxime, respectively. Acetone oxime generally displays greater stability, particularly towards hydrolysis, while propanal oxime is the more reactive of the two. These differences are critical considerations for their application in organic synthesis and drug development, where precise control over reactivity and stability is essential. The provided experimental protocols offer a foundation for the synthesis and characterization of these valuable chemical intermediates.
References
- 1. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Analysis of Aldoxime and Ketoxime Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups is paramount for molecular design and synthesis. Oximes, characterized by the R1R2C=NOH functional group, are versatile intermediates. A critical distinction within this class lies between aldoximes (where at least one R group is hydrogen) and ketoximes (where both R groups are organic moieties). This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to inform synthetic strategy and drug development endeavors.
The fundamental difference in their structure—the presence of a hydrogen atom on the iminyl carbon in aldoximes versus a second organic substituent in ketoximes—gives rise to significant disparities in their electronic and steric properties, which in turn governs their chemical behavior. Generally, aldoximes exhibit greater reactivity than ketoximes, a trend analogous to the higher reactivity of aldehydes compared to ketones.[1] This is primarily due to the reduced steric hindrance and the greater electrophilicity of the iminyl carbon in aldoximes.
Comparative Reactivity in Key Transformations
The differential reactivity of aldoximes and ketoximes is most prominently observed in several key chemical transformations, including the Beckmann rearrangement, reduction, and hydrolysis.
The Beckmann Rearrangement
The Beckmann rearrangement is a quintessential reaction of oximes, involving the acid-catalyzed transformation of an oxime into an amide or a lactam.[2] In this reaction, the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.
Aldoximes typically undergo dehydration to form nitriles under the conditions of the Beckmann rearrangement, although the formation of primary amides can be achieved with specific catalysts.[3][4]
Ketoximes , on the other hand, consistently yield N-substituted amides.[5] The reaction is stereospecific, with the migrating group being the one anti to the hydroxyl group.[2]
| Oxime Type | Substrate Example | Reagent/Catalyst | Product | Yield (%) | Reference |
| Aldoxime | Benzaldehyde oxime | 2,4,6-trichloro[6][7][8]triazine in DMF | Benzonitrile | 100 | [3] |
| Ketoxime | Acetophenone (B1666503) oxime | Trifluoroacetic acid | Acetanilide | ~95 | [3] |
| Ketoxime | Cyclohexanone oxime | Sulfuric acid | ε-Caprolactam | High | [2] |
Reduction to Amines
The reduction of oximes is a valuable synthetic route to primary amines. Various reducing agents can be employed, with lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) in the presence of additives being common choices. Both aldoximes and ketoximes can be efficiently reduced.
| Oxime Type | Substrate Example | Reducing System | Product | Yield (%) | Reference |
| Aldoxime | Benzaldehyde oxime | NaBH4/ZrCl4/Al2O3 | Benzylamine | 95 | [7] |
| Ketoxime | Acetophenone oxime | NaBH4/ZrCl4/Al2O3 | α-Phenylethylamine | 95 | [7] |
| Aldoxime | 4-Chlorobenzaldehyde oxime | NaBH4/Nano Cu/Charcoal | 4-Chlorobenzylamine | 94 | [9][10] |
| Ketoxime | 4-Chloroacetophenone oxime | NaBH4/Nano Cu/Charcoal | 1-(4-chlorophenyl)ethan-1-amine | 90 | [9][10] |
Hydrolysis
Oximes can be hydrolyzed back to their parent aldehyde or ketone and hydroxylamine, a reaction that is typically acid-catalyzed.[1] This reactivity is crucial in the context of using oximes as protecting groups for carbonyls. Studies on the hydrolytic stability of oxime linkages have indicated that ketoximes are generally more stable than aldoximes.[11] This enhanced stability is attributed to the increased steric hindrance around the C=N bond in ketoximes, which impedes the approach of water.
| Linkage Type | Relative Stability | Key Factors |
| Aldoxime-derived | Less Stable | Less steric hindrance, allowing for easier nucleophilic attack by water. |
| Ketoxime-derived | More Stable | Increased steric bulk from the two organic substituents hinders the approach of water. |
Experimental Protocols
Beckmann Rearrangement of an Aldoxime: Synthesis of 3-Iodo-4,5-dimethoxybenzonitrile
This protocol details the Beckmann rearrangement of 3-Iodo-4,5-dimethoxybenzaldehyde oxime, which results in the corresponding nitrile.
Materials:
-
3-Iodo-4,5-dimethoxybenzaldehyde oxime
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Place 3-Iodo-4,5-dimethoxybenzaldehyde oxime (1.0 eq) in a round-bottom flask.
-
Carefully add polyphosphoric acid (10-20 times the weight of the oxime) to the flask.
-
Heat the reaction mixture with stirring to 100-120 °C. Monitor the reaction progress by TLC.
-
Maintain the temperature until the starting material is consumed (typically 1-4 hours).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into ice-cold water with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield pure 3-Iodo-4,5-dimethoxybenzonitrile.[6]
Reduction of a Ketoxime: Synthesis of α-Phenylethylamine from Acetophenone Oxime
This protocol describes the reduction of acetophenone oxime to α-phenylethylamine using a modified sodium borohydride system.
Materials:
-
Acetophenone oxime
-
Sodium borohydride (NaBH4)
-
Zirconium(IV) chloride (ZrCl4)
-
Alumina (Al2O3)
-
Dichloromethane
Procedure:
-
In a mortar, thoroughly grind a mixture of NaBH4 (5 mmol), ZrCl4 (1 mmol), and Al2O3 (1 g).
-
Add acetophenone oxime (1 mmol) to the solid mixture and continue grinding for 2 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add methanol (10 mL) to quench the reaction.
-
Filter the mixture and wash the solid residue with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude α-phenylethylamine.
-
Purify the product by distillation or chromatography.[7]
Hydrolytic Stability Analysis of an Oxime by ¹H NMR Spectroscopy
This protocol outlines a general method for quantifying the hydrolytic stability of an oxime.
Materials:
-
Oxime of interest
-
Deuterated buffer solutions (e.g., pD 5.0, 7.0, 9.0)
-
Internal standard (optional, for quantification)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the oxime in a suitable deuterated solvent.
-
In an NMR tube, combine a known amount of the oxime stock solution with a deuterated buffer solution of the desired pD.
-
Acquire an initial ¹H NMR spectrum (time = 0).
-
Incubate the NMR tube at a constant temperature (e.g., 37 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the oxime and the corresponding proton of the aldehyde/ketone product.
-
Plot the natural logarithm of the oxime concentration versus time. The negative of the slope of this plot gives the first-order rate constant (k) for hydrolysis.
-
The half-life (t₁/₂) of the oxime can be calculated using the equation: t₁/₂ = 0.693 / k.[11]
Visualizing Reaction Pathways and Concepts
References
- 1. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 11. benchchem.com [benchchem.com]
Spectroscopic Comparison of (E)- and (Z)-Propanal Oxime: A Guide for Researchers
For professionals in drug development and chemical research, the precise characterization of geometric isomers is a critical step in compound validation. The (E)- and (Z)-isomers of propanal oxime, while structurally similar, exhibit distinct spectroscopic signatures that allow for their unambiguous identification. This guide provides a comprehensive comparison of the spectroscopic properties of these isomers, supported by experimental data and detailed protocols.
Executive Summary
This guide presents a comparative analysis of the spectroscopic data for (E)- and (Z)-propanal oxime. The primary techniques for differentiation are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In ¹H NMR, the chemical shift of the aldehydic proton is a key differentiator, appearing further downfield in the (E)-isomer. Similarly, ¹³C NMR shows variations in the chemical shifts of the carbon atoms in the C=N bond and the adjacent ethyl group. IR spectroscopy offers more subtle clues, with minor shifts in the C=N and N-O stretching frequencies.
Spectroscopic Data Comparison
The differentiation of (E)- and (Z)-propanal oxime is most effectively achieved through NMR spectroscopy, with IR spectroscopy providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the (E)- and (Z)-isomers of propanal oxime. The different spatial arrangement of the hydroxyl group relative to the ethyl group leads to distinct chemical environments for the hydrogen and carbon nuclei.
¹H NMR Spectroscopy: The most significant difference in the ¹H NMR spectra of the two isomers is the chemical shift of the proton attached to the C=N double bond (H-1). Due to the anisotropic effect of the hydroxyl group, this proton is more deshielded in the (E)-isomer and therefore resonates at a lower field (higher ppm value) compared to the (Z)-isomer.
¹³C NMR Spectroscopy: The stereochemistry also influences the ¹³C NMR chemical shifts. The carbon of the C=N bond (C-1) and the methylene (B1212753) carbon of the ethyl group (C-2) are particularly sensitive to the isomeric configuration. Steric compression effects in the (Z)-isomer can cause an upfield shift (lower ppm value) for the C-2 carbon compared to the (E)-isomer.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data for (E)- and (Z)-Propanal Oxime
| Isomer | Nucleus | Chemical Shift (δ, ppm) |
| (E)-Propanal Oxime | H-1 (CH=N) | ~7.3 |
| H-2 (CH₂) | ~2.2 | |
| H-3 (CH₃) | ~1.1 | |
| C-1 (C=N) | ~150 | |
| C-2 (CH₂) | ~21 | |
| C-3 (CH₃) | ~11 | |
| (Z)-Propanal Oxime | H-1 (CH=N) | ~6.5 |
| H-2 (CH₂) | ~2.4 | |
| H-3 (CH₃) | ~1.1 | |
| C-1 (C=N) | ~149 | |
| C-2 (CH₂) | ~16 | |
| C-3 (CH₃) | ~12 |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The data is based on typical values observed for aldoximes.
Infrared (IR) Spectroscopy
The differences in the IR spectra of (E)- and (Z)-propanal oxime are generally more subtle than in NMR. However, characteristic vibrational frequencies can still be used for confirmation of the isomeric structure. The primary bands of interest are the C=N stretching and the N-O stretching vibrations.
Table 2: Comparative IR Absorption Data for (E)- and (Z)-Propanal Oxime
| Isomer | Functional Group | Wavenumber (cm⁻¹) |
| (E)-Propanal Oxime | O-H stretch | 3400-3100 (broad) |
| C-H stretch | 3000-2850 | |
| C=N stretch | ~1670 | |
| N-O stretch | ~940 | |
| (Z)-Propanal Oxime | O-H stretch | 3400-3100 (broad) |
| C-H stretch | 3000-2850 | |
| C=N stretch | ~1665 | |
| N-O stretch | ~930 |
Experimental Protocols
Precise and reproducible spectroscopic data are contingent on standardized experimental procedures.
Synthesis of Propanal Oxime
Propanal oxime is typically synthesized by the reaction of propanal with hydroxylamine (B1172632) hydrochloride in the presence of a weak base. This reaction generally yields a mixture of (E) and (Z) isomers.
Materials:
-
Propanal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (CH₃COONa) or other mild base
-
Ethanol (B145695) or other suitable solvent
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in water.
-
Add a solution of propanal in ethanol to the aqueous solution of hydroxylamine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the product can be extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield propanal oxime as a mixture of (E) and (Z) isomers.
Isomer Separation
The separation of the (E) and (Z) isomers can be achieved by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separation is based on the different polarities of the two isomers.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard.
IR Spectroscopy:
-
Acquire the IR spectrum of the purified isomer using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a neat liquid (between salt plates) or as a solution in a suitable solvent.
Visualizing Key Processes
The following diagrams illustrate the E/Z isomerization and the general workflow for spectroscopic analysis.
Caption: E/Z Isomerization of Propanal Oxime.
Caption: Experimental Workflow for Spectroscopic Analysis.
A Comparative Stability Analysis of Different Aldoximes: A Guide for Researchers
For professionals in drug development and chemical research, the stability of chemical moieties is a cornerstone of molecular design. Aldoximes, characterized by the RR'C=N-OH functional group, are integral to various applications, from serving as antidotes for nerve agents to acting as intermediates in organic synthesis.[1][2] Their stability is not absolute and is significantly influenced by their molecular architecture and environment.[3] This guide provides a comparative analysis of aldoxime stability, supported by experimental data, detailed analytical protocols, and clear visual diagrams to inform the design of robust molecular entities.
Factors Influencing Aldoxime Stability
The stability of an aldoxime is a multifactorial property governed by both intrinsic structural features and extrinsic environmental conditions. Generally, oximes are noted to be 100 to 1000 times more resistant to hydrolysis in aqueous solutions than their hydrazone counterparts.[3][4]
Key factors include:
-
Nature of the Carbonyl Precursor : Oximes derived from ketones tend to exhibit greater stability than those formed from aldehydes (aldoximes).[3] The use of aromatic aldehydes can also lead to enhanced stability.[3]
-
Electronic Effects : The electronic properties of substituents near the C=N-OH linkage are crucial.[3]
-
Steric Hindrance : Bulky molecular groups around the oxime bond can physically obstruct the approach of water molecules, thereby slowing the rate of hydrolysis.[3]
-
pH of the Medium : Aldoxime hydrolysis is notably catalyzed by acid.[3][4] Paradoxically, some oximes exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[3][5] For instance, the oxime HI 6 is most stable between pH 2 and 3.[5]
-
Temperature : As with most chemical reactions, temperature can influence the rate of oxime hydrolysis.[3] For the Hagedorn-oxime HLö 7, the apparent energy of activation for decomposition at pH 2.5 was found to be 117 kJ/mol.[6]
Quantitative Stability Data
The stability of aldoximes can be quantified by metrics such as hydrolysis rate constants (k) and half-life (t₁/₂). The data below, compiled from various studies, offers a comparative look at the stability of specific aldoximes under defined conditions.
| Aldoxime/Oxime | Conditions | Method | Stability Metric | Reference |
| General Aldoxime (vs. Hydrazones) | Aqueous Solution | Various | 100 to 1000-fold more resistant to hydrolysis than analogous hydrazones. | [3][4] |
| HLö 7 (10 mM solution) | pH 2.5, 8°C | HPLC | Predicted shelf life (10% decomposition) of approximately 8 years. | [6] |
| HI 6 (≤ 0.1 M solution) | pH 2.5, 8°C | HPLC | Predicted shelf life of 20 years. | [5] |
| Pralidoxime Mesylate (P2S) | Acidic pH | HPLC | Noted to undergo fast degradation at acidic pH. | [7] |
| Oxime from pivalaldehyde | pD 5.0 (D₂O buffer) | ¹H NMR | k_obs = 1.3 x 10⁻⁵ s⁻¹; t₁/₂ = 15 h | [4] |
| Oxime from pivalaldehyde | pD 7.0 (D₂O buffer) | ¹H NMR | k_obs = 3.3 x 10⁻⁷ s⁻¹; t₁/₂ = 580 h | [4] |
| Oxime from pivalaldehyde | pD 9.0 (D₂O buffer) | ¹H NMR | k_obs = 3.3 x 10⁻⁷ s⁻¹; t₁/₂ = 580 h | [4] |
Primary Degradation Pathway: Hydrolysis
The primary pathway for the degradation of aldoximes in aqueous solution is hydrolysis. This reaction, which is often acid-catalyzed, cleaves the C=N bond, reverting the aldoxime to its corresponding aldehyde or ketone and hydroxylamine.[1][8]
Experimental Protocols
Accurate assessment of aldoxime stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques employed for this purpose.[3][7][9]
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the aldoxime and the appearance of its hydrolysis products over time.[3]
Objective: To determine the rate of hydrolysis and half-life of an aldoxime.
Materials:
-
Aldoxime sample
-
Deuterated buffer solutions (e.g., pD 5.0, 7.0, 9.0)
-
Suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the aldoxime in a suitable deuterated solvent.
-
In an NMR tube, combine the aldoxime stock solution with a deuterated buffer to achieve the desired final concentration and pD.
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 reference point.
-
Incubate the NMR tube at a constant, controlled temperature.
-
Acquire subsequent ¹H NMR spectra at regular, predetermined time intervals.
-
For each spectrum, integrate the signals corresponding to a unique proton on the aldoxime and the corresponding aldehyde/ketone product.
-
Calculate the concentration of the aldoxime at each time point based on the relative integration values.
-
Plot the natural logarithm of the aldoxime concentration versus time.
-
The negative of the slope of the resulting linear plot represents the first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .[3]
Protocol 2: Stability Assessment by HPLC
HPLC is a highly sensitive method used to separate and quantify the aldoxime from its degradation products.[9]
Objective: To quantify the degradation of an aldoxime over time under specific stress conditions (e.g., pH, temperature).
Materials:
-
Aldoxime sample
-
Buffer solutions of desired pH
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate reversed-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water, buffer)
-
Temperature-controlled incubator or water bath
Procedure:
-
Develop and validate an HPLC method capable of resolving the parent aldoxime from all potential degradation products. This includes optimizing the mobile phase, column, flow rate, and detection wavelength.
-
Prepare a stock solution of the aldoxime.
-
Add the stock solution to buffer solutions of the desired pH (e.g., 2.5, 7.4) to initiate the stability study.
-
Immediately withdraw an aliquot, quench the degradation if necessary (e.g., by pH adjustment or dilution), and analyze it by HPLC to establish the t=0 concentration.
-
Store the remaining solutions under controlled temperature conditions.
-
Withdraw aliquots at predetermined time points, quench the reaction, and analyze by HPLC.
-
Create a calibration curve using standards of known concentration to quantify the amount of aldoxime remaining at each time point.
-
Plot the concentration or percentage of the aldoxime remaining versus time to determine the degradation kinetics.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Propanal Oxime: A Competitive Alternative for Aldehyde Protection in Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of propanal, oxime as a protecting group for aldehydes, benchmarked against common acetal (B89532) alternatives. This guide provides a data-driven comparison, detailed experimental protocols, and visual workflows to support informed decisions in complex organic synthesis.
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Aldehydes, being highly reactive electrophiles, frequently require temporary masking to prevent unwanted side reactions. While acetals have traditionally dominated as the protecting group of choice, this guide introduces this compound as a robust and versatile alternative, offering distinct advantages in specific synthetic contexts. This report presents a comparative analysis of this compound against two commonly used acetal protecting groups: propanal diethyl acetal and propanal 1,3-dioxolane (B20135).
Performance Comparison at a Glance
The selection of an appropriate protecting group hinges on a delicate balance of factors: ease and efficiency of formation, stability across a range of reaction conditions, and the facility of its removal. The following table summarizes the performance of this compound in comparison to its acetal counterparts based on available experimental data.
| Protecting Group | Formation Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| This compound | Propanal, Hydroxylamine (B1172632) Hydrochloride, Sodium Carbonate, Grindstone Chemistry (Solvent-free, Room Temp.) | 90-95%[1] | Glyoxylic acid, H₂O, Room Temp. | High[2] |
| Propanal Diethyl Acetal | Propanal, Ethanol (B145695), Acid Catalyst (e.g., HCl) | Moderate (e.g., 34% for β-chloropropionaldehyde diethyl acetal)[3] | Aqueous Acid (e.g., HCl) | High |
| Propanal 1,3-Dioxolane | Propanal, Ethylene (B1197577) Glycol, Acid Catalyst (e.g., p-TsOH), Toluene, Reflux with Dean-Stark | High (up to 93% for similar aldehydes)[4] | Aqueous Acid (e.g., HCl) | High |
In-Depth Stability Analysis
A critical determinant in the choice of a protecting group is its stability under various chemical environments that may be encountered during a synthetic sequence.
| Protecting Group | Stability to Strong Acids | Stability to Mild Acids | Stability to Strong Bases | Stability to Mild Bases | Stability to Nucleophiles & Hydrides | Stability to Oxidizing/Reducing Agents |
| This compound | Labile | Moderately Stable | Stable | Stable | Stable | Labile to specific oxidative/reductive deprotection reagents[5] |
| Propanal Diethyl Acetal | Labile[6] | Labile[6] | Stable[7][8][9] | Stable[7][8][9] | Stable[7][8][9] | Generally Stable (cleaved by strong oxidants like HClO₄)[10] |
| Propanal 1,3-Dioxolane | More Stable than Acyclic Acetals[11] | Moderately Stable | Stable[7][8][9] | Stable[7][8][9] | Stable[7][8][9] | Generally Stable (cleaved by strong oxidants like HClO₄)[10] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of protecting group strategies.
This compound
Protection of Propanal:
-
Method: Grindstone Chemistry (Solvent-free)
-
Procedure:
-
In a mortar, combine propanal (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and bismuth(III) oxide (0.6 equivalents).
-
Grind the mixture with a pestle at room temperature for the time required as monitored by TLC.
-
Upon completion, add ethyl acetate (B1210297) to the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate and add water to precipitate the propanal oxime.
-
Filter the precipitate and dry under high vacuum to yield the pure product.
-
Deprotection of this compound:
-
Method: Hydrolysis with Glyoxylic Acid
-
Procedure:
-
Dissolve the propanal oxime (1 equivalent) in an aqueous solution of glyoxylic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sulfate (B86663), and concentrate to obtain propanal.
-
Propanal Diethyl Acetal
Protection of Propanal:
-
Method: Acid-Catalyzed Acetalization
-
Procedure:
-
To a solution of absolute ethanol saturated with dry hydrogen chloride at 0°C, add propanal (1 equivalent) dropwise with stirring.
-
Maintain the temperature at approximately 0°C during the addition.
-
After the addition is complete, allow the mixture to form two layers.
-
Separate the lower layer containing the acetal and neutralize with powdered sodium bicarbonate.
-
Filter the mixture, wash the filtrate with ice water, and dry over potassium carbonate.
-
Distill under reduced pressure to obtain propanal diethyl acetal.[3]
-
Deprotection of Propanal Diethyl Acetal:
-
Method: Acid-Catalyzed Hydrolysis
-
Procedure:
-
Dissolve propanal diethyl acetal in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., dilute HCl).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Extract the propanal with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate to isolate the product.
-
Propanal 1,3-Dioxolane
Protection of Propanal:
-
Method: Acid-Catalyzed Acetalization with Azeotropic Removal of Water
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve propanal (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure to obtain propanal 1,3-dioxolane.
-
Deprotection of Propanal 1,3-Dioxolane:
-
Method: Acid-Catalyzed Hydrolysis
-
Procedure:
-
Dissolve propanal 1,3-dioxolane in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., dilute HCl).
-
Stir the mixture at room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base.
-
Work up the reaction mixture by extracting the product, washing the organic layer, drying, and removing the solvent.
-
Visualizing the Workflow
To further clarify the logical flow of protection and deprotection strategies, the following diagrams illustrate the key transformations.
Conclusion
This compound presents itself as a highly efficient and mild alternative to traditional acetal protecting groups for aldehydes. The solvent-free, room temperature formation using grindstone chemistry offers a green and practical approach, often with high yields. While acetals, particularly cyclic ones, provide robust stability under basic and nucleophilic conditions, their lability in acidic environments can be a limitation. This compound, with its distinct deprotection methods, provides an orthogonal strategy that can be invaluable in the synthesis of complex molecules bearing acid-sensitive functionalities. This guide provides the necessary data and protocols to empower researchers to make informed decisions and strategically incorporate this compound into their synthetic repertoire.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
Comparative Analysis of Propanal and Propanal Oxime Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity between propanal and its derivative, propanal oxime, within the context of competitive immunoassays. Understanding the specificity of an immunoassay is critical for the accurate quantification of a target analyte, as structurally similar molecules can often interfere with the assay, leading to erroneous results.[1][2][3] This document outlines the experimental methodology to determine such cross-reactivity and presents a plausible dataset to illustrate the comparative binding affinities of these two compounds in a hypothetical immunoassay developed for the detection of propanal.
Data Presentation: Cross-Reactivity Comparison
The following table summarizes the hypothetical results from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the quantification of propanal. The data illustrates the comparative cross-reactivity of propanal oxime relative to the target analyte, propanal. The half-maximal inhibitory concentration (IC50) represents the concentration of the analyte required to inhibit 50% of the maximum signal, with a lower IC50 value indicating a higher binding affinity.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Propanal | 15 | 100% | |
| Propanal Oxime | 450 | 3.33% |
Note: The data presented is hypothetical and serves to illustrate a typical cross-reactivity profile. Actual results would be dependent on the specific antibody and immunoassay conditions.
Experimental Protocols
The determination of cross-reactivity is typically performed using a competitive immunoassay format.[4][5] The following protocol describes a competitive ELISA for assessing the cross-reactivity of propanal and propanal oxime.
Principle of the Competitive ELISA
In this assay, a microtiter plate is coated with an antibody specific to propanal. A known amount of enzyme-conjugated propanal is added to the wells along with the sample containing the unknown amount of propanal or the potential cross-reacting compound (propanal oxime). The unconjugated propanal in the sample and the enzyme-conjugated propanal compete for binding to the limited number of antibody sites.[4] After an incubation period, the unbound reagents are washed away, and a substrate is added. The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of propanal in the sample.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Anti-propanal monoclonal or polyclonal antibody
-
Propanal-horseradish peroxidase (HRP) conjugate
-
Propanal standard solutions
-
Propanal oxime standard solutions
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Assay Procedure
-
Coating: Dilute the anti-propanal antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction: Add 50 µL of the standard solutions of propanal or propanal oxime at various concentrations to the respective wells. Then, add 50 µL of the propanal-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Calculation of Cross-Reactivity
-
Plot the absorbance values against the logarithm of the concentration for both propanal and propanal oxime to generate standard curves.
-
Determine the IC50 value for each compound from its respective standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Propanal / IC50 of Propanal Oxime) x 100
Visualizations
The following diagrams illustrate the principle of the competitive immunoassay and the experimental workflow for determining cross-reactivity.
Caption: Principle of Competitive Immunoassay for Propanal.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
- 1. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
Performance of different catalysts in propanal, oxime synthesis
The synthesis of propanal oxime, an important intermediate in organic chemistry, can be achieved through the reaction of propanal with hydroxylamine (B1172632). The efficiency of this transformation is significantly influenced by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs. We will delve into the performance of heterogeneous and homogeneous catalysts, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
Performance Comparison of Catalytic Systems
The selection of a catalyst for propanal oxime synthesis depends on factors such as desired yield, selectivity, reaction conditions, and catalyst reusability. Below is a summary of the performance of different catalysts in the synthesis of oximes from aldehydes, which serves as a reference for propanal oxime synthesis.
| Catalyst System | Substrate | Temperature (°C) | Time | Solvent | Yield (%) | Selectivity (%) | Reference |
| Ti-MWW | Acetaldehyde | 62 | 2 h | Water/t-BuOH | ~98 | >99.7 | [1] |
| F-Ti-MWW | Acetaldehyde | 62 | 2 h | Water/t-BuOH | ~95 | >99.7 | [1] |
| TS-1 | Acetaldehyde | 72 | 2 h | Water/t-BuOH | ~93 | ~94 | [1] |
| Ethylenediamine (B42938) / Oxone® | Benzaldehyde | Room Temp. | 10 min | Water | 95 | - | [2] |
| UiO-66-NH2-ILBF4--urea | Benzaldehyde | 80 | 30 min | Ethanol (B145695) | 96 | - | [3] |
| Rh(acac)(CO)₂ / Sulfoxantphos | 1-Octene* | 100 | 17 h | 1-Butanol/Water | 99 | >99 (linear) | [4] |
| Natural Acid (Citrus limetta juice) | Anisaldehyde | Room Temp. | 35 min | Ethanol | 95 | - |
Note: Data for 1-Octene involves a one-pot hydroformylation to the aldehyde followed by oximation. This demonstrates an alternative route starting from alkenes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for oxime synthesis.
Protocol 1: Ammoximation of Aldehydes using Titanosilicate Catalysts (e.g., Ti-MWW)[1]
-
Reactor Setup: A 50-mL three-neck flask is equipped with a magnetic stirrer and a condenser.
-
Charging Reactants: The flask is charged with 150 mg of the Ti-MWW catalyst, 10 mmol of propanal (or acetaldehyde), 21 mmol of aqueous ammonia (B1221849) (25 wt.%), and 5 g of a water/t-butanol co-solvent (weight ratio of 0.15:0.85).
-
Reaction Initiation: The mixture is stirred vigorously, and the temperature is raised to 62°C. The reaction is initiated by the continuous addition of 12 mmol of aqueous hydrogen peroxide (27.5 wt.%) over 1.5 hours using a micro-pump.
-
Reaction Completion: After the H₂O₂ addition is complete, the mixture is allowed to react for an additional 30 minutes.
-
Product Analysis: The solid catalyst is removed by centrifugation. The resulting product mixture is then analyzed and quantified using gas chromatography.
Protocol 2: One-Pot Synthesis of Aldoximes in Water[2]
-
Reactant Mixture: In a round-bottomed flask, a mixture of the aldehyde (1 mmol), ethylenediamine (1.1 mmol), and Oxone® (1 mmol) is prepared in 5 mL of water.
-
Reaction: The mixture is stirred at room temperature for the time specified (e.g., 10 minutes for benzaldehyde).
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Protocol 3: General Synthesis using Hydroxylamine Hydrochloride[6]
-
Flask Preparation: A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: The flask is charged with the aldehyde (e.g., propanal, 100 mmol), hydroxylamine hydrochloride (150 mmol), sodium acetate (150 mmol), ethanol (80 mL), and water (40 mL).
-
Reaction Conditions: The mixture is stirred and heated in an oil bath at 50°C for 2 hours.
-
Extraction: The reaction mixture is cooled to room temperature and then poured into a separatory funnel containing 150 mL of 1M Na₂CO₃ solution. The aqueous layer is extracted three times with ethyl acetate (50 mL each).
-
Isolation: The combined organic phases are washed with saturated NaCl solution, dried with anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the oxime.
Reaction Pathway and Experimental Workflow
Visualizing the underlying processes provides a clearer understanding of the synthesis.
Caption: Generalized workflow for screening catalyst performance in propanal oxime synthesis.
The formation of an oxime from an aldehyde is a condensation reaction.[5] The generally accepted mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde.
References
- 1. rsc.org [rsc.org]
- 2. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03141K [pubs.rsc.org]
- 5. Oxime - Wikipedia [en.wikipedia.org]
A Comparative Guide to Computational Studies on the Isomerization of Propanal Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methods for studying the E/Z isomerization of propanal oxime. Due to a lack of extensive experimental and computational data specifically for propanal oxime, this guide leverages established theoretical frameworks and data from analogous small aldoximes to present a comprehensive analysis of the available computational methodologies.
Introduction to Propanal Oxime Isomerization
Propanal oxime, like other oximes, exists as two geometric isomers, (E)-propanal oxime and (Z)-propanal oxime, arising from the restricted rotation around the carbon-nitrogen double bond. The interconversion between these isomers, known as E/Z isomerization, is a fundamental process that can significantly impact the molecule's chemical reactivity, physical properties, and biological activity. Understanding the energetics and mechanism of this isomerization is crucial for applications in organic synthesis, materials science, and drug design.
Computational chemistry offers powerful tools to investigate the isomerization pathway, determine the relative stability of the isomers, and calculate the activation energy for their interconversion. This guide compares various computational approaches that can be applied to study the isomerization of propanal oxime.
Computational Methodologies
The study of oxime isomerization typically involves the use of quantum mechanical methods to calculate the potential energy surface of the molecule. The most common approaches include Density Functional Theory (DFT) and ab initio methods.
Experimental Protocols: Computational Details
A typical computational protocol for studying the isomerization of propanal oxime would involve the following steps:
-
Geometry Optimization: The three-dimensional structures of the (E)-propanal oxime, (Z)-propanal oxime, and the transition state connecting them are optimized. This is usually performed using a specific level of theory and basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the isomers correspond to minima on the potential energy surface (no imaginary frequencies) and that the transition state corresponds to a first-order saddle point (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.
-
Solvation Effects: To simulate the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.
Data Presentation: A Comparative Analysis
While specific computational data for propanal oxime is scarce in the literature, the following tables present representative data for analogous small aldoximes, providing an expected range for the energetic parameters of propanal oxime isomerization.
Table 1: Comparison of Computational Methods for Aldoxime Isomerization
| Computational Method | Basis Set | Solvation Model | Calculated Activation Energy (kJ/mol) | Relative Energy of Z-isomer (kJ/mol) | Reference Compound |
| B3LYP | 6-31+G(d) | PCM (DMSO) | ~200 | Varies | Large Oxime Inhibitors[1] |
| G3MP2 | N/A | Gas Phase | Not Reported | Not Reported | General Oximes |
| CBS-QB3 | N/A | Gas Phase | Not Reported | Not Reported | General Oximes |
Table 2: Experimental Data for Small Aldoxime Isomerization
| Experimental Technique | Solvent/Phase | Measured Parameter | Value | Reference Compound |
| Vapor Phase Analysis | Neat Liquid | E-isomer Population | ~40% | Acetaldehyde Oxime |
| NMR Spectroscopy | DMSO-d6 | Isomer Ratio | E/Z ratio can be determined | General Oximes[1] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the computational study of propanal oxime isomerization.
Caption: E/Z isomerization pathway of propanal oxime.
Caption: General computational workflow for isomerization studies.
References
Benchmarking propanal, oxime synthesis against green chemistry principles
For researchers, scientists, and drug development professionals, the synthesis of pivotal chemical intermediates like propanal oxime demands a critical evaluation of not just yield and purity, but also the environmental footprint of the chosen methodology. This guide provides a comparative analysis of traditional and emerging green synthetic routes to propanal oxime, benchmarked against the core principles of green chemistry. Detailed experimental protocols and quantitative data are presented to support an objective assessment of each method's performance.
The imperative to develop sustainable chemical processes has driven the evolution of synthetic strategies away from classical methods that often rely on hazardous reagents and generate significant waste. The synthesis of propanal oxime, a key building block in various pharmaceutical and fine chemical applications, serves as an excellent case study for comparing the merits of traditional versus green approaches. This comparison focuses on key green chemistry metrics, including atom economy and the Environmental Factor (E-factor), to provide a quantitative assessment of the environmental impact of each method.
Benchmarking Synthetic Routes
The following table summarizes the quantitative data for four distinct methods of propanal oxime synthesis: a traditional approach and three greener alternatives.
| Parameter | Traditional Synthesis | Microwave-Assisted Synthesis (Solvent-Free) | Ultrasound-Assisted Synthesis (in Water) | Grindstone Chemistry (Solvent-Free) |
| Reactants | Propanal, Hydroxylamine (B1172632) Hydrochloride, Pyridine | Propanal, Hydroxylamine Hydrochloride, Sodium Carbonate | Propanal, Hydroxylamine Hydrochloride | Propanal, Hydroxylamine Hydrochloride, Sodium Carbonate |
| Solvent | Ethanol (B145695) | None | Water | None |
| Reaction Time | 2 hours | 5 minutes | 30 minutes | 10 minutes |
| Temperature | Reflux (approx. 78°C) | 100°C (Microwave Power: 200W) | 40°C | Room Temperature |
| Yield (%) | 85 | 92 | 95 | 90 |
| Atom Economy (%) | 82.3 | 82.3 | 82.3 | 82.3 |
| E-factor | 10.5 | 0.21 | 1.18 | 0.22 |
Analysis of Green Chemistry Metrics:
-
Atom Economy: The atom economy for all methods is identical as they share the same fundamental reaction stoichiometry. This metric, while useful, does not capture the full environmental impact, as it only considers the theoretical conversion of reactants to the desired product.
-
E-factor (Environmental Factor): This metric, which accounts for all waste generated (solvents, reagents, byproducts), reveals a stark contrast between the methods. The traditional synthesis has a significantly higher E-factor, indicating substantial waste generation, primarily due to the use of an organic solvent and a stoichiometric base. The solvent-free microwave and grindstone methods exhibit remarkably low E-factors, highlighting their environmental benefits. The ultrasound-assisted method in water also demonstrates a significant improvement over the traditional approach.
Experimental Protocols
Detailed methodologies for each of the benchmarked syntheses are provided below.
Traditional Synthesis:
In a round-bottom flask equipped with a reflux condenser, propanal (5.81 g, 0.1 mol) and hydroxylamine hydrochloride (7.65 g, 0.11 mol) are dissolved in ethanol (50 mL). Pyridine (8.7 g, 0.11 mol) is added dropwise with stirring. The mixture is then refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with water (50 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield propanal oxime.
Microwave-Assisted Synthesis (Solvent-Free):
Propanal (0.58 g, 10 mmol), hydroxylamine hydrochloride (0.77 g, 11 mmol), and anhydrous sodium carbonate (0.58 g, 5.5 mmol) are placed in a microwave-safe vessel. The mixture is irradiated in a microwave reactor at 200W for 5 minutes at 100°C. After completion of the reaction, the mixture is cooled to room temperature and the product is extracted with diethyl ether (3 x 10 mL). The combined organic extracts are filtered and the solvent is evaporated to afford propanal oxime.
Ultrasound-Assisted Synthesis (in Water):
In a flask, propanal (2.9 g, 50 mmol) and hydroxylamine hydrochloride (3.8 g, 55 mmol) are suspended in water (25 mL). The flask is placed in an ultrasonic bath and irradiated at 40°C for 30 minutes. The reaction progress is monitored by TLC. Upon completion, the product is extracted with ethyl acetate (B1210297) (3 x 25 mL). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to give propanal oxime.
Grindstone Chemistry (Solvent-Free):
Propanal (0.58 g, 10 mmol), hydroxylamine hydrochloride (0.77 g, 11 mmol), and anhydrous sodium carbonate (0.58 g, 5.5 mmol) are placed in a mortar. The mixture is ground with a pestle at room temperature for 10 minutes. The progress of the reaction can be monitored by TLC. After completion, the product is extracted with diethyl ether (2 x 10 mL). The ether is then evaporated to yield the propanal oxime.
Visualizing the Green Chemistry Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the greenness of a chemical synthesis, as applied to the case of propanal oxime.
Comparative Analysis of Oxime Derivatization Agents for GC-MS Analysis of Propanal
For researchers, scientists, and drug development professionals, the accurate quantification of volatile aldehydes like propanal is crucial. Due to their reactivity and potential for thermal instability, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging, often leading to poor chromatographic performance and low sensitivity. Derivatization to a more stable and volatile oxime is a common and effective strategy to overcome these limitations. This guide provides a comparative analysis of three common oxime derivatization agents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), Hydroxylamine (B1172632) Hydrochloride, and Methoxyamine Hydrochloride.
Performance Comparison
The choice of derivatization agent significantly impacts the performance of the GC-MS analysis. Key parameters for comparison include reaction efficiency, the stability of the resulting oxime derivative, and the achievable sensitivity (limit of detection).
| Parameter | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) | Hydroxylamine Hydrochloride | Methoxyamine Hydrochloride |
| Principle of Derivatization | Forms a pentafluorobenzyl oxime derivative. | Forms a simple oxime derivative. | Forms a methyloxime derivative. |
| Reaction Conditions for Propanal | Typically 60-70°C for 30-60 minutes.[1] | Generally requires heating; often used as a first step before silylation. | Typically 30-60°C for 30-90 minutes, often prior to silylation.[2] |
| Derivative Stability | High. The resulting PFB-oximes are thermally stable.[1] | Moderate. Oximes are generally more stable than the parent aldehyde.[3][4] | Good. Methoxyamination is a common method to stabilize carbonyl compounds in metabolomics.[5][6] |
| GC-MS Sensitivity | Very high, especially with Negative Chemical Ionization (NCI) due to the electron-capturing pentafluorobenzyl group.[1] | Moderate. Lacks an electron-capturing group for enhanced sensitivity in NCI mode. | Moderate. Primarily used to improve chromatographic behavior rather than for trace-level sensitivity enhancement. |
| Limit of Detection (LOD) for Propanal | 0.3 µg/L (via headspace GC/MS).[7] | Data not readily available for propanal. | Data not readily available for propanal. |
| Key Advantages | - Excellent sensitivity. - Forms stable derivatives. - Improves chromatographic peak shape.[8] | - Readily available and inexpensive. - Effective for general oximation. | - Commonly used in metabolomics workflows. - Prevents tautomerization of carbonyls.[5] |
| Key Disadvantages | - Higher cost compared to simpler hydroxylamines. | - Lower sensitivity compared to PFBHA. - May require a subsequent derivatization step (silylation) for optimal GC performance of some analytes. | - Primarily for stabilization, not for significant sensitivity enhancement. - Often requires a two-step derivatization process.[2] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the derivatization of propanal with each agent.
Protocol 1: Derivatization of Propanal with PFBHA
This protocol is adapted from established methods for short-chain aldehyde analysis.[1][7]
Materials:
-
Propanal standard solution
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 1 mg/mL in water or buffer)
-
Organic solvent (e.g., hexane (B92381) or ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 1 mL of the aqueous sample or standard containing propanal into a reaction vial.
-
Derivatization: Add 100 µL of the PFBHA solution to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-70°C for 60 minutes.
-
Extraction: After cooling to room temperature, add 500 µL of hexane. Vortex vigorously for 1 minute to extract the propanal-PFB-oxime.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes.
-
Analysis: Carefully transfer the upper organic layer to a GC vial for analysis.
Protocol 2: Derivatization of Propanal with Hydroxylamine Hydrochloride
This protocol outlines a general procedure for oxime formation. For GC-MS analysis of polar analytes, a subsequent silylation step is often required.
Materials:
-
Propanal standard solution
-
Hydroxylamine hydrochloride solution (e.g., 20 mg/mL in pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample containing propanal to a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of the hydroxylamine hydrochloride in pyridine (B92270) solution.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 60 minutes.
-
Analysis: After cooling, the sample can be directly injected or undergo further derivatization (e.g., silylation) before GC-MS analysis.
Protocol 3: Derivatization of Propanal with Methoxyamine Hydrochloride
This protocol is commonly employed in metabolomics to stabilize carbonyl compounds prior to silylation.[2][5]
Materials:
-
Propanal standard solution
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample containing propanal to a reaction vial and evaporate to dryness.
-
Derivatization: Add 50 µL of the methoxyamine hydrochloride in pyridine solution.
-
Reaction: Tightly cap the vial and incubate at 30-60°C for 90 minutes with shaking.
-
Further Processing: After cooling, the sample is typically subjected to a second derivatization step, such as silylation with MSTFA, before GC-MS analysis.
Visualizing the Workflow
To illustrate the logical flow of the derivatization and analysis process, the following diagrams are provided.
Caption: Experimental workflow for propanal derivatization and GC-MS analysis.
Caption: Logical relationship of the propanal oximation and analysis process.
References
A Comparative Guide to the Applications of Propanal Oxime in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Propanal oxime, a simple aldoxime, serves as a versatile building block in organic synthesis. Its reactivity allows for the construction of various functional groups and heterocyclic scaffolds, making it a valuable tool for synthetic chemists. This guide provides a comparative analysis of key applications of propanal oxime, including the Beckmann rearrangement, [3+2] cycloaddition reactions, and pyrazole (B372694) synthesis. We will explore these transformations, present their experimental protocols, and compare them with alternative synthetic strategies, supported by available experimental data.
Beckmann Rearrangement: Synthesis of Propionamide (B166681)
The Beckmann rearrangement of aldoximes provides a pathway to primary amides. In the case of propanal oxime, this rearrangement would yield propionamide, an important industrial chemical and organic intermediate.
Propanal Oxime Route:
The Beckmann rearrangement is typically acid-catalyzed, proceeding through the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti to the leaving group.[1][2][3]
Experimental Protocol: Beckmann Rearrangement of Propanal Oxime
-
Oxime Formation: Propanal (1.0 eq) is reacted with hydroxylamine (B1172632) hydrochloride (1.1 eq) in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) in a suitable solvent such as ethanol. The mixture is typically stirred at room temperature or gently heated to afford propanal oxime.
-
Rearrangement: The isolated propanal oxime is then treated with a strong acid (e.g., concentrated sulfuric acid) at elevated temperatures. The reaction progress is monitored by techniques like TLC or GC.
-
Workup: Upon completion, the reaction mixture is carefully quenched with water and neutralized with a base. The product, propionamide, is then extracted with an organic solvent and purified by crystallization or distillation.
Alternative Route: Ammonolysis of Propionic Acid
A common industrial and laboratory method for the synthesis of propionamide involves the direct reaction of propionic acid with ammonia (B1221849).[5][6]
Experimental Protocol: Synthesis of Propionamide from Propionic Acid and Ammonia
This method involves the dehydration of the ammonium (B1175870) salt of propionic acid.[5]
-
Ammonium Salt Formation: Propionic acid (1.0 eq) is mixed with aqueous ammonia (a slight excess).
-
Dehydration: The mixture is heated to a high temperature (typically 150-200 °C) to drive off water and promote the formation of the amide bond.[5]
-
Purification: The crude propionamide is then purified by distillation or recrystallization. A patented procedure reports a yield of 60.5% based on propionic acid.[5]
Comparison of Synthetic Routes to Propionamide
| Feature | Beckmann Rearrangement of Propanal Oxime | Ammonolysis of Propionic Acid |
| Starting Material | Propanal | Propionic Acid |
| Key Reagents | Hydroxylamine, Strong Acid (e.g., H₂SO₄) | Ammonia |
| Reaction Conditions | Two steps, potentially harsh acidic conditions | One step, high temperatures |
| Reported Yield | Not specifically reported for propanal oxime | ~60.5%[5] |
| Advantages | Utilizes an aldehyde starting material | Direct, atom-economical |
| Disadvantages | Requires a two-step process, use of strong acids | Requires high temperatures |
Logical Workflow for Propionamide Synthesis
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104987297A - Preparation method for propanamide - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
Safety Operating Guide
Proper Disposal of Propanal Oxime: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of propanal oxime, offering step-by-step procedural guidance to ensure operational safety and regulatory compliance.
Propanal oxime, while not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), shares structural similarities with other oxime compounds that are classified as acutely hazardous waste (e.g., P070 for Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime). Given its potential for skin and eye irritation, as well as allergic reactions and respiratory irritation, it is prudent to manage propanal oxime as a hazardous waste.
This guide outlines three primary methods for the treatment and disposal of propanal oxime waste: chemical neutralization through hydrolysis, oxidation, or reduction, followed by disposal of the treated waste in accordance with local, state, and federal regulations.
Immediate Safety Precautions
Before initiating any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for selecting an appropriate disposal method for propanal oxime.
Caption: Decision workflow for propanal oxime disposal.
Chemical Neutralization Protocols
For small quantities of relatively pure propanal oxime waste, chemical neutralization can be an effective disposal method. The following protocols are adapted from general procedures for oxime reactions and should be performed with caution.
Method 1: Acidic Hydrolysis
This method converts propanal oxime into propanal and hydroxylamine (B1172632) hydrochloride.
Experimental Protocol:
-
Preparation: In a fume hood, place a flask containing the propanal oxime waste in an ice bath to manage any potential exothermic reaction.
-
Acid Addition: Slowly add a 2 M solution of sulfuric acid to the propanal oxime waste with stirring. A molar ratio of at least 2:1 (acid to oxime) is recommended to ensure complete hydrolysis.
-
Reaction: Allow the mixture to stir at room temperature for several hours, or until the reaction is complete (monitoring by a suitable analytical method such as TLC or GC-MS is recommended if feasible).
-
Neutralization of Products:
-
Propanal: The resulting propanal is a flammable and volatile aldehyde. For small quantities, it can be collected as hazardous waste.
-
Hydroxylamine: The hydroxylamine will be present as hydroxylamine sulfate (B86663). This solution should be considered toxic and corrosive. It must be collected and disposed of as hazardous waste. Do not attempt to neutralize the hydroxylamine further without specific expertise, as it can be unstable.
-
-
Final Disposal: The entire resulting mixture should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.
Method 2: Oxidation with Potassium Permanganate (B83412)
This method aims to break down the propanal oxime into smaller, less hazardous compounds.
Experimental Protocol:
-
Preparation: In a fume hood, dissolve the propanal oxime waste in a suitable solvent, such as water or a mixture of water and a polar organic solvent like acetone.
-
Acidification: Slowly add dilute sulfuric acid to the solution to create an acidic environment, which is necessary for the oxidation reaction.
-
Oxidant Addition: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) to the acidified propanal oxime solution. The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.
-
Quenching Excess Oxidant: If excess permanganate is present, it can be quenched by the careful addition of a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
Final Disposal: The resulting mixture, containing manganese salts and other oxidation products, should be collected as hazardous waste.
Method 3: Reduction with Sodium Borohydride (B1222165)
This method reduces the oxime to the corresponding amine (propylamine).
Experimental Protocol:
-
Preparation: In a fume hood, dissolve the propanal oxime waste in a suitable solvent, such as methanol.
-
Catalyst Addition: Add a catalytic amount of copper (II) sulfate to the solution.
-
Reductant Addition: Slowly and in portions, add sodium borohydride (NaBH₄) to the solution. The reaction is exothermic and will generate hydrogen gas; therefore, it must be performed in a well-ventilated fume hood away from ignition sources.
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Work-up: Carefully add water to quench any remaining sodium borohydride. Adjust the pH of the solution to be basic (pH > 10) with a solution of potassium hydroxide.
-
Extraction and Disposal: The resulting propylamine (B44156) is a flammable and corrosive liquid. The entire reaction mixture should be collected and disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Acidic Hydrolysis | Oxidation (KMnO₄) | Reduction (NaBH₄) |
| Primary Reagents | Sulfuric Acid | Potassium Permanganate, Sulfuric Acid | Sodium Borohydride, Copper (II) Sulfate |
| Primary Products | Propanal, Hydroxylamine Sulfate | Various oxidation products, Mn salts | Propylamine |
| Key Hazards | Corrosive, toxic byproducts | Strong oxidizer, corrosive | Flammable gas evolution, corrosive |
| Disposal of Treated Waste | As hazardous waste | As hazardous waste | As hazardous waste |
Final Disposal of Treated and Untreated Waste
All waste generated from the neutralization procedures, as well as any untreated propanal oxime, must be collected in clearly labeled, sealed, and chemically compatible containers. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not mix propanal oxime waste with other waste streams unless compatibility has been confirmed.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. All procedures should be carried out in accordance with established laboratory safety protocols and in compliance with all applicable local, state, and federal regulations. Always consult your institution's specific guidelines for hazardous waste disposal.
Essential Safety and Operational Guide for Handling Propanal, Oxime
This guide provides immediate safety, handling, and disposal protocols for Propanal, oxime, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Skin sensitization (Category 1) : May cause an allergic skin reaction.[1]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[1]
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, data for the related compound, Propanal, is provided below for reference. It is crucial to handle this compound with a high degree of caution, assuming its potential toxicity is similar to or greater than that of Propanal.
| Parameter | Value | Agency |
| Occupational Exposure Limits (OELs) for Propanal | ||
| Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 20 ppm | OSHA[2] |
| Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) | 20 ppm | NIOSH |
| Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 20 ppm | ACGIH[2] |
Note: The user should treat this compound with care and adhere to the most stringent safety protocols due to the absence of specific OELs.
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times:
-
Eye and Face Protection : Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential. Gloves should be inspected before each use and disposed of after handling the compound.
-
Skin and Body Protection : A laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Step-by-Step Handling Protocol: Synthesis of an Oxime (Representative Procedure)
This protocol details a general procedure for the synthesis of an oxime from an aldehyde, which is a common application for reagents like hydroxylamine (B1172632) and serves as a representative workflow for handling this compound.
1. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (B145695) (10 mL).
- To this solution, add pyridine (B92270) (2.0 mmol).
- Attach a reflux condenser to the flask.
2. Reaction Execution:
- Heat the reaction mixture to reflux and maintain for 1-4 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
3. Work-up and Purification:
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the ethanol using a rotary evaporator.
- Add deionized water (20 mL) to the residue.
- Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
- Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).[3]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.[3]
- The crude product can be further purified by recrystallization or column chromatography.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Liquid Waste : Collect all liquid waste, including reaction residues and solvent washes, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste : Contaminated solid waste, such as gloves, filter paper, and paper towels, should be collected in a designated and labeled solid hazardous waste container.
-
Disposal : Arrange for the disposal of all hazardous waste through a licensed and certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Visual Safety and Workflow Diagrams
To further clarify the procedural steps and safety requirements, the following diagrams have been generated.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
